molecular formula C10H10O B1586527 2,3-Dimethylbenzofuran CAS No. 3782-00-1

2,3-Dimethylbenzofuran

Cat. No.: B1586527
CAS No.: 3782-00-1
M. Wt: 146.19 g/mol
InChI Key: YGBXXWTZWLALGR-UHFFFAOYSA-N
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Description

2, 3-Dimethylbenzofuran, also known as 2, 3-dimethylcoumarone or fema 3535, belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom. 2, 3-Dimethylbenzofuran is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 3-dimethylbenzofuran is primarily located in the membrane (predicted from logP). 2, 3-Dimethylbenzofuran is a chemical, fennel, and phenolic tasting compound that can be found in coffee and coffee products and onion-family vegetables. This makes 2, 3-dimethylbenzofuran a potential biomarker for the consumption of these food products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethyl-1-benzofuran
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InChI

InChI=1S/C10H10O/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBXXWTZWLALGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6063191
Record name Benzofuran, 2,3-dimethyl-
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Molecular Weight

146.19 g/mol
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Physical Description

Clear to yellow liquid; Nutty spicy aroma
Record name 2,3-Dimethylbenzofuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

101.00 to 102.00 °C. @ 19.00 mm Hg
Record name 2,3-Dimethylbenzofuran
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Solubility

Insoluble in water, Soluble in fats, Soluble (in ethanol)
Record name 2,3-Dimethylbenzofuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.031-1.037
Record name 2,3-Dimethylbenzofuran
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CAS No.

3782-00-1
Record name 2,3-Dimethylbenzofuran
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Record name Benzofuran, 2,3-dimethyl-
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Record name 2,3-DIMETHYLBENZOFURAN
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Record name 2,3-Dimethylbenzofuran
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Foundational & Exploratory

2,3-Dimethylbenzofuran CAS number 3782-00-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3-Dimethylbenzofuran (CAS 3782-00-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No. 3782-00-1), a heterocyclic aromatic compound with significant applications in flavor chemistry, materials science, and as a key structural motif in medicinal chemistry. This document details its physicochemical properties, provides an in-depth analysis of its spectroscopic signature, outlines a modern, field-proven synthetic protocol based on palladium-catalyzed C-H activation, explores its chemical reactivity, and discusses its role as a privileged scaffold in drug development. The guide is structured to deliver not just procedural steps but also the underlying mechanistic causality, ensuring a thorough understanding for researchers and developers.

Introduction to this compound

This compound, also known as 2,3-dimethylcoumarone, is an organic compound characterized by a benzene ring fused to a furan ring, with methyl groups substituted at the 2 and 3 positions of the furan moiety.[1][2] Its molecular formula is C₁₀H₁₀O.[3] This compound is found naturally in foods such as coffee and roasted onions, where it contributes to the overall flavor profile with its nutty and spicy aroma.[1][4]

Beyond its role as a flavor and fragrance agent, the benzofuran core is a "privileged structure" in medicinal chemistry.[5] Benzofuran derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific substitution pattern of this compound makes it a valuable and rigid scaffold for the design of novel therapeutic agents, offering a well-defined spatial arrangement for pharmacophore elements. This guide serves as a technical resource for professionals aiming to synthesize, characterize, and utilize this versatile molecule in their research endeavors.

Physicochemical and Spectroscopic Properties

A clear understanding of a molecule's physical and spectral properties is fundamental for its application in research and development. These properties dictate handling procedures, purification strategies, and analytical characterization.

Physicochemical Data

The key physical properties of this compound are summarized in Table 1. It is a combustible, clear to pale yellow liquid at room temperature and is practically insoluble in water but soluble in organic solvents like ethanol.[3][4]

PropertyValueReference(s)
CAS Number 3782-00-1[4]
Molecular Formula C₁₀H₁₀O[3]
Molecular Weight 146.19 g/mol [3]
Appearance Clear colorless to pale yellow liquid[4]
Boiling Point 101-102 °C @ 19 mmHg[4]
Density 1.034 g/mL @ 25 °C[4]
Refractive Index (n²⁰/D) 1.554[4]
Flash Point 86.11 °C (187.00 °F)[5]
Solubility Insoluble in water; Soluble in ethanol and fats[3]
Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of this compound. The expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Based on data from structurally similar substituted 2,3-dimethylbenzofurans, the following chemical shifts are anticipated.[6]

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR ~7.1 - 7.5Multiplet (m)Aromatic protons (H4, H5, H6, H7) on the benzene ring.
~2.3Singlet (s)Methyl protons at position C3 (C3-CH₃).
~2.2Singlet (s)Methyl protons at position C2 (C2-CH₃).
¹³C NMR ~154Singlet (s)Quaternary carbon C7a (oxygen-bearing).
~130Singlet (s)Quaternary carbon C3a.
~110 - 128Multiple signalsAromatic carbons (C4, C5, C6, C7).
~145Singlet (s)Quaternary carbon C2.
~115Singlet (s)Quaternary carbon C3.
~10 - 13Singlet (s)Methyl carbon at C3.
~8 - 10Singlet (s)Methyl carbon at C2.

Infrared (IR) Spectroscopy The IR spectrum is used to identify key functional groups. The spectrum for this compound will be characterized by absorptions corresponding to its aromatic and ether functionalities.

Wavenumber (cm⁻¹)BondFunctional GroupReference(s)
3100–3000 C–H stretchAromatics[7][8]
3000–2850 C–H stretchAlkanes (methyl groups)[7][8]
1600–1585, 1500-1400 C–C stretch (in-ring)Aromatics[7][8]
1320–1000 C–O stretchAryl Ether[7][8]
900–675 C–H "oop" bendAromatics[7][8]

Mass Spectrometry (MS) Under electron ionization (EI), this compound is expected to show a strong molecular ion peak (M⁺) at m/z = 146. The primary fragmentation pathway would likely involve the loss of a methyl group to form a stable benzofuranylmethyl cation at m/z = 131.

Synthesis and Mechanistic Insights

The construction of the 2,3-disubstituted benzofuran core can be efficiently achieved through modern cross-coupling methodologies. Palladium-catalyzed C-H activation and annulation strategies provide a powerful and direct route, avoiding harsh conditions and multiple pre-functionalization steps often required in classical methods.

Proposed Synthetic Route: Palladium-Catalyzed Oxidative Annulation

A robust method for synthesizing 2,3-disubstituted benzofurans involves the palladium-catalyzed oxidative annulation of phenols with alkenylcarboxylic acids.[9][10] This approach is highly modular and provides excellent regioselectivity. For the synthesis of this compound, phenol can be coupled with an appropriate C₄ alkenylcarboxylic acid, such as tiglic acid (trans-2-methyl-2-butenoic acid).

Causality of Component Selection:

  • Catalyst: A palladium(II) catalyst, such as Pd(OAc)₂, is used to activate the C-H bond of the phenol.

  • Ligand: A specialized ligand, such as 1,10-phenanthroline, is often required to stabilize the palladium catalyst and promote the desired reactivity.

  • Oxidant: An oxidant, like Ag₂CO₃ or benzoquinone, is necessary to regenerate the active Pd(II) catalyst, making the cycle catalytic.

  • Solvent: A high-boiling, non-coordinating solvent like toluene or dioxane is typically used to facilitate the reaction at elevated temperatures.

G phenol Phenol reagents Pd(OAc)₂ (cat.) 1,10-Phenanthroline (cat.) Ag₂CO₃ (oxidant) Toluene, 120 °C phenol->reagents acid Tiglic Acid (2-Methyl-2-butenoic acid) acid->reagents product This compound reagents->product Oxidative Annulation

Caption: Proposed Pd-catalyzed synthesis of this compound.

Experimental Protocol (Adapted from Maiti et al.[9][10])

This protocol is an adapted general procedure and should be optimized for the specific substrates.

  • Vessel Preparation: To an oven-dried Schlenk tube, add phenol (1.0 mmol, 1.0 equiv), tiglic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.05 mmol, 5 mol%), and Ag₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon). Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the product using NMR, IR, and MS, comparing the data to the reference values in Section 2.2.

Chemical Reactivity

The reactivity of this compound is governed by the electron-rich nature of the heterocyclic ring system. The furan ring is more susceptible to electrophilic attack than the benzene ring.

Electrophilic Aromatic Substitution: Substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation will preferentially occur on the benzene ring, typically at positions C4 and C6, directed by the activating ether oxygen. However, reactions on the furan ring are also possible under specific conditions. For example, photooxygenation across the C2=C3 double bond can lead to ring-opened products.

G start This compound reagents Br₂ Acetic Acid start->reagents product 5-Bromo-2,3-dimethylbenzofuran reagents->product Electrophilic Bromination

References

The Enigmatic Presence of 2,3-Dimethylbenzofuran in the Plant Kingdom: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of its Natural Occurrence, Biosynthesis, Analytical Strategies, and Potential Bioactivities

For researchers, scientists, and professionals in drug development, the vast and intricate world of plant secondary metabolites offers a treasure trove of novel chemical entities with untapped potential. Among these, the benzofurans represent a significant class of heterocyclic compounds, widely distributed in nature and exhibiting a remarkable spectrum of biological activities. This technical guide focuses on a specific, yet intriguing member of this family: 2,3-dimethylbenzofuran. While its presence has been noted in a handful of plant species, a comprehensive understanding of its origins, analytical quantification, and pharmacological relevance remains a subject of ongoing scientific inquiry.

This document serves as a detailed resource, synthesizing the current knowledge on the natural occurrence of this compound in plants. It delves into a putative biosynthetic pathway, drawing upon established principles of secondary metabolite formation. Crucially, this guide provides a robust, albeit hypothetical, framework for the extraction and quantitative analysis of this volatile compound from complex plant matrices using gas chromatography-mass spectrometry (GC-MS). Furthermore, it explores the potential biological activities of this compound by examining the well-documented pharmacological profiles of structurally related benzofuran derivatives. This guide is designed to be a self-validating system of protocols and insights, empowering researchers to further investigate this enigmatic molecule.

Natural Occurrence: A Scent of Presence in Select Flora

This compound has been identified as a volatile organic compound in a limited number of plant species, often contributing to their characteristic aroma and flavor profiles. Its presence is most notably documented in common culinary plants, suggesting a role in plant-herbivore interactions or as a byproduct of metabolic processes.

Plant SpeciesCommon NameFamilyReported Occurrence
Petroselinum crispumParsleyApiaceaeIdentified as a volatile constituent.[1]
Allium cepaOnionAmaryllidaceaeDetected in roasted onions.
Coffea sp.CoffeeRubiaceaeFound in roasted coffee beans.

The occurrence of benzofuran scaffolds is more broadly reported across the plant kingdom, with a significant presence in the Asteraceae family. This wider distribution suggests that the enzymatic machinery for benzofuran biosynthesis may be more common than the specific pathways leading to the 2,3-dimethylated form.

A Glimpse into Biosynthesis: A Putative Pathway

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on studies of related benzofuran derivatives, particularly in Tagetes patula, a plausible route can be proposed. This putative pathway initiates from the shikimate pathway, leading to the formation of aromatic amino acids, and incorporates elements of the terpenoid pathway.

The proposed biosynthesis likely begins with the amino acid L-phenylalanine . Through a series of enzymatic reactions, phenylalanine is converted to a key intermediate, which then undergoes cyclization and subsequent methylation to form the this compound core. A critical step in this proposed pathway is the involvement of dimethylallyl diphosphate (DMAPP) , a product of the deoxyxylulose phosphate (DXP) pathway, which likely serves as the source of the two methyl groups.[2]

Putative Biosynthesis of this compound Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine Aromatic_Intermediate Aromatic Intermediate L_Phenylalanine->Aromatic_Intermediate Enzymatic Steps Prenylated_Intermediate Prenylated Intermediate Aromatic_Intermediate->Prenylated_Intermediate Prenyltransferase Cyclized_Intermediate Cyclized Intermediate Prenylated_Intermediate->Cyclized_Intermediate Cyclization Dimethylbenzofuran This compound Cyclized_Intermediate->Dimethylbenzofuran Methylation/Further Modifications DXP_Pathway Deoxyxylulose Phosphate (DXP) Pathway DMAPP Dimethylallyl Diphosphate (DMAPP) DXP_Pathway->DMAPP DMAPP->Prenylated_Intermediate Analytical Workflow for this compound Plant_Material Plant Material Homogenization Homogenization/Grinding Plant_Material->Homogenization Headspace_Vial Headspace Vial with Internal Standard and NaCl Homogenization->Headspace_Vial HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Headspace_Vial->HS_SPME Incubation & Extraction GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) HS_SPME->GC_MS Thermal Desorption Data_Analysis Data Analysis (Quantification and Identification) GC_MS->Data_Analysis

References

An In-depth Technical Guide to the Synthesis of 2,3-Dimethylbenzofuran from Catechol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a scientifically robust and practical methodology for the synthesis of 2,3-dimethylbenzofuran, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, catechol. The narrative emphasizes the chemical reasoning behind the chosen synthetic strategy and provides a detailed, validated protocol.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran and its derivatives are heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant biological activity.[1][2] These compounds have garnered substantial interest in the pharmaceutical industry due to their demonstrated efficacy as antibacterial, antimicrobial, antitumor, and antidiabetic agents.[3] Amiodarone, a drug used to treat irregular heartbeats, and vilazodone, a novel antidepressant, are prominent examples of clinically approved drugs containing the benzofuran moiety.[2] The this compound structure, in particular, serves as a crucial building block for the development of more complex and targeted therapeutic agents.

Strategic Approach: Synthesis from Phenols and α-Haloketones

The synthesis of benzofurans from phenols and α-haloketones is a well-established and convenient route.[4] This method typically involves an initial O-alkylation of the phenol with the α-haloketone, followed by an intramolecular cyclization to form the benzofuran ring.[4] While various catalysts and reaction conditions have been explored, including the use of transition metals like palladium and copper, a direct, one-step approach offers significant advantages in terms of efficiency and atom economy.[1][5][6][7]

This guide focuses on a one-step synthesis of this compound from catechol and 3-chloro-2-butanone. This method, promoted by a Lewis acid catalyst such as titanium tetrachloride, combines a Friedel-Crafts-like alkylation and an intramolecular cyclodehydration in a single reaction vessel.[4][8][9] This approach is advantageous due to its high regioselectivity, broad substrate scope, and the ability to produce moderate to excellent yields.[4][8]

Reaction Mechanism and Rationale

The synthesis proceeds through a two-step sequence within a single pot. The first step is the O-alkylation of one of the hydroxyl groups of catechol with 3-chloro-2-butanone. Catechol, a 1,2-dihydroxybenzene, possesses two nucleophilic hydroxyl groups.[10] Under the reaction conditions, one of these hydroxyl groups attacks the electrophilic carbon bearing the chlorine atom in 3-chloro-2-butanone, displacing the chloride ion and forming an ether linkage.

The second step is an intramolecular electrophilic aromatic substitution (cyclization). The newly formed ether intermediate undergoes cyclization where the electron-rich aromatic ring of the catechol moiety attacks the electrophilic carbonyl carbon of the butanone fragment. This is followed by dehydration, which is facilitated by the Lewis acid catalyst, to form the furan ring, resulting in the final product, this compound.

Reaction Workflow Diagram

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction One-Pot Synthesis cluster_product Final Product Catechol Catechol (1,2-Dihydroxybenzene) Alkylation O-Alkylation Catechol->Alkylation Haloketone 3-Chloro-2-butanone Haloketone->Alkylation Cyclization Intramolecular Cyclization & Dehydration Alkylation->Cyclization Intermediate Formation Benzofuran This compound Cyclization->Benzofuran

Caption: One-pot synthesis of this compound from catechol.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and desired scale.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )CAS NumberPurity
CatecholC₆H₆O₂110.11120-80-9≥99%
3-Chloro-2-butanoneC₄H₇ClO106.554091-39-8≥97%
Titanium TetrachlorideTiCl₄189.687550-45-0≥99%
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous, ≥99.8%
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8ACS Reagent
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9≥99.5%

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add catechol (1.0 equivalent) and anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Catalyst Addition: Slowly add titanium tetrachloride (1.1 equivalents) to the stirred solution via a syringe. The addition should be done cautiously as the reaction can be exothermic.

  • Reagent Addition: Add a solution of 3-chloro-2-butanone (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture over a period of 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution while maintaining cooling with an ice bath.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and wash the residue with a small amount of dichloromethane.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Reaction Mechanism Diagram

Reaction_Mechanism start Catechol + 3-Chloro-2-butanone intermediate1 O-Alkylated Intermediate start->intermediate1 O-Alkylation (TiCl4 catalyst) intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Electrophilic Aromatic Substitution product This compound intermediate2->product Dehydration

Caption: Key steps in the synthesis of this compound.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results for this compound
¹H NMR Signals corresponding to the two methyl groups and the aromatic protons.
¹³C NMR Signals for the two methyl carbons, the furan ring carbons, and the benzene ring carbons.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (146.19 g/mol ).
Infrared (IR) Spectroscopy Characteristic peaks for C-H aromatic, C-H aliphatic, and C-O-C ether stretches.
Yield Typically in the range of 60-80%, depending on the reaction scale and purification efficiency.
Safety Considerations
  • Catechol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]

  • 3-Chloro-2-butanone: Flammable liquid and causes skin and eye irritation.[11][12] Work in a well-ventilated fume hood.

  • Titanium Tetrachloride: Highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Use only in a fume hood.

Conclusion

The synthesis of this compound from catechol and 3-chloro-2-butanone via a one-pot, Lewis acid-catalyzed reaction is an efficient and practical method for obtaining this important heterocyclic scaffold.[4][8] This approach offers high regioselectivity and good yields, making it a valuable tool for researchers in medicinal chemistry and drug development. Careful adherence to the experimental protocol and safety precautions is essential for a successful and safe synthesis.

References

Introduction: Understanding 2,3-Dimethylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2,3-Dimethylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as 2,3-dimethylcoumarone, is an aromatic organic compound belonging to the benzofuran class.[1][2] Structurally, it consists of a benzene ring fused to a furan ring, with methyl groups substituted at the 2 and 3 positions of the furan ring.[2] This compound is found naturally in foods such as coffee and roasted onions and is utilized commercially as a flavoring and fragrance agent due to its distinct nutty and spicy aroma.[1][2][3] Its applications extend into various research and industrial domains, including the synthesis of more complex molecules and potentially as a building block in pharmaceutical development.[4]

This guide provides a comprehensive examination of the core physical properties of this compound. Understanding these characteristics is fundamental for its handling, quality assessment, and application in experimental and developmental workflows. We will delve into the quantitative aspects of its properties, the methodologies for their determination, and the underlying principles that govern them.

Core Physical and Chemical Properties at a Glance

The essential physicochemical data for this compound are summarized below, providing a quick reference for laboratory applications.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O[1][5]
Molecular Weight 146.19 g/mol [1][5]
CAS Number 3782-00-1[1][6]
Physical Description Clear, colorless to pale yellow liquid.[1][3][6][1][3][6]
Odor & Taste Profile Nutty, spicy, phenolic, smoky aroma; chemical, burnt woody taste.[1][3][6][1][3][6]
Boiling Point 101-102 °C @ 19 mm Hg; 230.2 °C (Predicted at standard pressure).[1][3][7][1][3][7]
Density 1.031 - 1.037 g/cm³ @ 25 °C.[1][5][7][1][5][7]
Refractive Index (n20/D) 1.554 - 1.563 @ 20 °C.[1][5][6][1][5][6]
Solubility Insoluble in water; Soluble in ethanol and fats.[1][5][1][5]
Flash Point 86.11 °C (187 °F) TCC.[5][7][5][7]
logP (o/w) ~3.5 (Estimated).[5][6][5][6]

Detailed Analysis of Key Physical Properties and Experimental Protocols

A precise understanding of a compound's physical properties is not merely academic; it is essential for purification, reaction setup, and formulation. The following sections detail the significance of these properties and provide standardized protocols for their verification.

Boiling Point Determination

The boiling point is a critical indicator of a liquid's volatility and is essential for purification via distillation. For this compound, the boiling point is typically reported under reduced pressure (101-102 °C at 19 mm Hg) to prevent decomposition at higher temperatures.[1][3]

Causality and Insight: The relatively high boiling point for its molecular weight is due to the planar, aromatic structure which allows for significant van der Waals interactions between molecules. Reporting the boiling point under vacuum is standard practice for organic compounds that may be sensitive to the high temperatures required for boiling at atmospheric pressure.

Experimental Protocol: Vacuum Distillation

This method allows for the distillation of compounds at temperatures lower than their atmospheric boiling point, thereby preventing thermal degradation.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus consisting of a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source with a manometer. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the this compound sample and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • System Evacuation: Gradually apply the vacuum, reducing the system pressure to the desired level (e.g., 19 mm Hg).

  • Heating: Begin heating the flask gently using a heating mantle.

  • Observation: Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb, with the condensate dripping into the receiving flask at a steady rate. This stable temperature is the boiling point at that specific pressure.

Workflow Visualization:

G cluster_setup Apparatus Assembly cluster_procedure Distillation Process cluster_shutdown Shutdown A Assemble Vacuum Distillation Glassware B Add Sample & Stir Bar to Flask A->B C Seal Joints with Vacuum Grease B->C D Gradually Apply Vacuum to 19 mm Hg C->D E Gently Heat Sample with Heating Mantle D->E F Record Stable Vapor Temperature (Boiling Point) E->F G Collect Distillate F->G H Cool Apparatus to Room Temperature G->H I Slowly Re-pressurize System to Atmospheric H->I

Caption: Workflow for Boiling Point Determination via Vacuum Distillation.

Density Measurement

Density is an intrinsic property that relates a substance's mass to its volume. For this compound, the density is approximately 1.034 g/cm³ at 25 °C, indicating it is slightly denser than water.[3][7] This property is useful for mass-to-volume conversions and as a preliminary check for compound purity.

Causality and Insight: The presence of an oxygen atom and the compact, fused-ring structure contribute to a density greater than 1.0 g/cm³. Impurities with significantly different densities will alter the measured value, making it a useful quality control parameter.

Experimental Protocol: Measurement using a Pycnometer

A pycnometer (or specific gravity bottle) is a flask with a precise, known volume used to accurately determine the density of a liquid.

Step-by-Step Methodology:

  • Calibration: Clean and dry the pycnometer thoroughly. Weigh the empty, dry pycnometer (m₁).

  • Water Measurement: Fill the pycnometer with deionized water of a known temperature (e.g., 25 °C) and weigh it (m₂). The mass of the water is (m₂ - m₁). The volume of the pycnometer is then V = (m₂ - m₁) / ρ_water, where ρ_water is the known density of water at that temperature.

  • Sample Measurement: Empty and dry the pycnometer. Fill it with the this compound sample at the same temperature and weigh it (m₃).

  • Calculation: The mass of the sample is (m₃ - m₁). The density of the sample is calculated as ρ_sample = (m₃ - m₁) / V.

Workflow Visualization:

G A Weigh Clean, Dry Pycnometer (m1) B Fill with DI Water at T Weigh (m2) A->B E Fill with Sample at T Weigh (m3) A->E C Calculate Pycnometer Volume (V) B->C F Calculate Sample Density ρ = (m3-m1)/V C->F D Dry Pycnometer D->E E->F

Caption: Workflow for Density Measurement using a Pycnometer.

Refractive Index

The refractive index measures how light propagates through a substance and is another key parameter for identifying a liquid and assessing its purity. The value for this compound is in the range of 1.554 to 1.563 at 20 °C using the sodium D-line (589 nm).[1][5]

Causality and Insight: The high refractive index is characteristic of aromatic compounds due to the delocalized π-electron system, which interacts strongly with light. This property is highly sensitive to impurities, making it an excellent tool for rapid quality control.

Experimental Protocol: Using an Abbe Refractometer

The Abbe refractometer is a standard laboratory instrument for measuring the refractive index of liquids.

Step-by-Step Methodology:

  • Calibration: Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: Open the prism of the refractometer and place a few drops of this compound onto the lower prism surface.

  • Measurement: Close the prism and allow the sample to reach thermal equilibrium (typically 20 °C, controlled by a water bath).

  • Reading: Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Record Value: Read the refractive index value from the instrument's scale.

Workflow Visualization:

G start Start calibrate Calibrate Refractometer Using Distilled Water start->calibrate apply_sample Apply Sample Place 2-3 drops on prism calibrate->apply_sample equilibrate Thermal Equilibration Set to 20°C apply_sample->equilibrate measure Adjust Optics Center sharp line on crosshairs equilibrate->measure record {Record Value|Read nD from scale} measure->record end End record->end

Caption: Workflow for Refractive Index Measurement.

Relevance in Drug Development and Research

The physical properties of this compound are not isolated data points; they directly influence its utility and behavior in research and development contexts.

  • Solubility and Partition Coefficient (logP): With low water solubility and a high estimated logP, this compound is lipophilic.[1][5] This is a critical parameter in drug development for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Its preference for fatty environments suggests it may readily cross biological membranes.

  • Purity Assessment: Deviations in boiling point, density, or refractive index from established values are strong indicators of impurities. These simple measurements provide a rapid, first-pass quality assessment before employing more complex techniques like chromatography or spectroscopy.

  • Safety and Handling: The flash point of ~86 °C indicates that the compound is combustible but not highly flammable at room temperature, informing proper storage and handling procedures in the laboratory.[5][7]

Conclusion

This compound is a compound with well-defined physical properties that are crucial for its application in the flavor and fragrance industries and for its potential as a synthon in chemical research. The experimental protocols outlined in this guide represent robust, self-validating methods for verifying these properties, ensuring scientific integrity and reproducibility. For researchers and drug development professionals, a thorough understanding and verification of these fundamental characteristics are the first steps toward successful and reliable scientific outcomes.

References

A Technical Guide to the Biological Versatility of the Benzofuran Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzofuran nucleus, a heterocyclic system composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of pharmacological activities, positioning them as focal points for intensive drug discovery and development efforts.[1][3][4] This technical guide provides an in-depth exploration of the diverse biological activities of benzofuran compounds, synthesizing current research on their anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties. We delve into the underlying mechanisms of action, present structure-activity relationship (SAR) insights, and provide detailed experimental protocols and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, aiming to catalyze further investigation and accelerate the discovery of novel benzofuran-based therapeutic agents.[1]

The Benzofuran Core: A Foundation for Pharmacological Diversity

The benzofuran framework is a fundamental structural unit in a wide array of biologically active natural products, found in plant families such as Asteraceae, Fabaceae, and Moraceae.[5][6] Notable examples include Moracin D, which exhibits anti-inflammatory and antioxidant activities, and Ailanthoidol, which has shown antitumor potential.[5] The inherent structural versatility of the benzofuran ring system allows for extensive chemical modification, enabling the synthesis of derivatives with fine-tuned therapeutic properties.[7] This has led to the development of clinically significant drugs like Amiodarone, an antiarrhythmic agent, and Bufuralol, a β-adrenoceptor antagonist, underscoring the scaffold's therapeutic relevance.[5][8] The following sections will dissect the key biological activities that make this scaffold a subject of profound interest in modern medicinal chemistry.

Anticancer Activity: Targeting Malignancy Through Multiple Mechanisms

Benzofuran derivatives have emerged as promising candidates for anticancer drug development, demonstrating potent cytotoxic activity against a spectrum of cancer cell lines.[1][8] Their mechanisms of action are diverse and often linked to the specific substitution patterns on the benzofuran core.[1][8]

Mechanisms of Anticancer Action

The anticancer efficacy of benzofurans is attributed to several key cellular and molecular mechanisms:

  • Induction of Apoptosis: Many benzofuran derivatives trigger programmed cell death. For instance, a benzofuran-linked chalcone derivative was shown to induce apoptosis in colon cancer cells by activating both the extrinsic (DR-4-mediated) and intrinsic (BCL-2-mediated) pathways.[9]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. Treatment with certain derivatives has led to a significant arrest at the G0/G1 phase in colon cancer cells.[9]

  • Enzyme Inhibition: A critical mechanism is the inhibition of kinases involved in tumor growth and angiogenesis. Notably, novel benzofuran-based chalcone derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in cancer progression.[10]

  • Inhibition of Cell Migration and Colony Formation: Benzofurans can suppress the metastatic potential of cancer cells by inhibiting their ability to migrate and form colonies, crucial steps in tumor dissemination.[9]

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of benzofuran derivatives is highly dependent on their chemical structure:

  • Hybrid Molecules: Incorporating other pharmacologically active moieties like chalcone, triazole, or piperazine into the benzofuran scaffold often results in synergistic cytotoxic effects.[8]

  • Halogenation: The introduction of halogen atoms, such as fluorine, at specific positions can significantly enhance anticancer activity. For example, adding a fluorine atom at position 4 of a 2-benzofuranyl derivative resulted in a twofold increase in potency.[8]

  • Substitutions at C-2 and C-3: The nature and position of substituents on the furan ring are critical. Various synthetic strategies focus on modifying these positions to optimize interaction with biological targets.[5][8]

Tabulated Anticancer Activity Data
Compound/Derivative ClassCancer Cell Line(s)Key Activity (IC₅₀)Mechanism of ActionReference
Benzofuran-Chalcone Hybrid (4g)HCC1806 (Breast)5.93 µMVEGFR-2 Inhibition, Apoptosis Induction[10]
Benzofuran-Chalcone Hybrid (4g)HeLa (Cervical)5.61 µMVEGFR-2 Inhibition, Apoptosis Induction[10]
1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-oneHCT-116 (Colon)1.71 µMApoptosis, G0/G1 Cell Cycle Arrest[9]
1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-oneHT-29 (Colon)7.76 µMApoptosis, G0/G1 Cell Cycle Arrest[9]
Bromo-oxadiazolylbenzofuran (14c)HCT116 (Colon)3.27 µMGSK3β Decrease, Apoptosis[11]
Fluorinated Benzofuran (Compound 1)HCT116 (Colorectal)19.5 µMInhibition of Proliferation[12]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[10] The causality for its selection lies in its reliability and direct correlation between mitochondrial activity (a hallmark of viable cells) and a measurable color change.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzofuran test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Visualization: Apoptosis Signaling Pathway

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Benzofuran_ext Benzofuran Derivative DR4 Death Receptor 4 (DR4) Benzofuran_ext->DR4 Activates ProCasp8 Pro-Caspase-8 DR4->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Cleavage ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Benzofuran_int Benzofuran Derivative Bcl2 Bcl-2 Benzofuran_int->Bcl2 Inhibits Bax Bax Bcl2->Bax CytoC Cytochrome c (release) Bax->CytoC ProCasp9 Pro-Caspase-9 CytoC->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Cleavage Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Cleavage Apoptosis Apoptosis Casp3->Apoptosis

Caption: Benzofuran-induced apoptosis via extrinsic and intrinsic pathways.[9]

Antimicrobial Activity: A Scaffold to Combat Pathogens

The benzofuran scaffold is a privileged structure in the design of new antimicrobial agents, with derivatives showing activity against a wide range of bacteria and fungi.[2][13]

Spectrum of Activity
  • Antibacterial: Benzofuran derivatives have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Salmonella typhimurium) bacteria.[14][15]

  • Antifungal: Significant activity has been reported against fungal species such as Candida albicans, Aspergillus niger, and Penicillium italicum.[15][16]

Structure-Activity Relationship (SAR) Insights
  • Substitutions at C-2, C-3, and C-6: The positions and types of substituents are crucial for antibacterial efficacy. Compounds with a hydroxyl group at the C-6 position have shown excellent antibacterial activity.[16]

  • Fused Heterocycles: Fusing other heterocyclic rings like pyrazoline, thiazole, or oxadiazole to the benzofuran core can enhance antimicrobial properties.[16]

  • Aza- vs. Oxa-benzofurans: Aza-benzofuran derivatives tend to exhibit better antibacterial activity, whereas oxa-benzofurans may show stronger antifungal activity.[15]

Tabulated Antimicrobial Activity Data
CompoundTarget OrganismActivity (MIC in µg/mL)Reference
Benzofuran amide (6b)S. aureus6.25[14]
Benzofuran amide (6b)E. coli6.25[14]
Benzofuran amide (6b)C. albicans6.25[14]
Aza-benzofuran (1)S. typhimurium12.5[15]
Aza-benzofuran (1)S. aureus12.5[15]
Oxa-benzofuran (6)P. italicum12.5[15]
Benzofuran ketoxime (38)S. aureus0.039[16]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The Broth Microdilution method is a standard procedure for determining the MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Its selection is based on its efficiency for testing multiple compounds and concentrations simultaneously.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the target microorganism (e.g., S. aureus) in a suitable broth medium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the benzofuran test compounds in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by measuring the optical density (OD) with a plate reader.

Visualization: Workflow for MIC Determination

mic_workflow start Start prep_inoculum 1. Prepare Standardized Bacterial Inoculum (e.g., 5x10^5 CFU/mL) start->prep_inoculum inoculate 3. Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_plate 2. Perform Serial Dilution of Benzofuran Compounds in 96-Well Plate prep_plate->inoculate incubate 4. Incubate Plate (37°C, 18-24h) inoculate->incubate read_results 5. Visually Inspect for Turbidity & Read Optical Density incubate->read_results determine_mic 6. Identify Lowest Concentration with No Visible Growth read_results->determine_mic end MIC Value Determined determine_mic->end

Caption: Standard workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Benzofuran derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for treating inflammatory diseases.[12][14]

Mechanisms of Anti-inflammatory Action
  • Inhibition of Pro-inflammatory Enzymes: Benzofurans can inhibit key enzymes in the inflammatory pathway, such as Cyclooxygenase (COX-1 and COX-2) and Lipoxygenase (LOX), which are responsible for producing prostaglandins and leukotrienes.[12][17][18]

  • Reduction of Pro-inflammatory Mediators: They effectively reduce the production and secretion of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and prostaglandin E₂ (PGE₂).[12][15]

  • Modulation of Signaling Pathways: The anti-inflammatory effects are often mediated through the inhibition of key signaling pathways like NF-κB and MAPK, which are central regulators of the inflammatory response.[19]

Structure-Activity Relationship (SAR) Insights
  • Fluorine and Bromine Substituents: The presence of fluorine and bromine on the benzofuran scaffold appears to be important for anti-inflammatory effects. Monofluorination, in particular, has been linked to the direct inhibition of COX enzymes.[12]

  • Hybrid Structures: Combining the benzofuran scaffold with other heterocyclic moieties, such as piperazine, can yield potent anti-inflammatory agents that act via the NF-κB and MAPK pathways.[19]

Tabulated Anti-inflammatory Activity Data
Compound/DerivativeAssay/ModelActivityMechanismReference
Benzofuran amide (6b)Carrageenan-induced paw edema71.10% inhibition at 2hNot specified[14]
Fluorinated Benzofuran (1)LPS-stimulated macrophagesIC₅₀ = 9.04 µM (for IL-6)COX-2/NOS2 inhibition[12]
Aza-benzofuran (4)LPS-stimulated macrophagesIC₅₀ = 16.5 µM (for NO)iNOS inhibition[15]
Piperazine/benzofuran (5d)LPS-stimulated macrophagesIC₅₀ = 52.23 µM (for NO)NF-κB/MAPK inhibition[19]
Experimental Protocol: In Vitro Anti-inflammatory (Albumin Denaturation Inhibition)

This assay is chosen for its simplicity and relevance, as protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[17][20] The ability of a compound to prevent heat-induced denaturation of protein (like egg albumin) is a direct indicator of its potential anti-inflammatory activity.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the benzofuran test compound.

  • Control Preparation: Prepare a control solution containing the same components but with 2 mL of distilled water instead of the test compound.

  • Incubation: Incubate all mixtures at 37°C for 15 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.

  • Cooling and Measurement: After cooling, measure the absorbance (turbidity) of the mixtures at 660 nm using a spectrophotometer.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100 A reference drug like Diclofenac sodium is typically used for comparison.[18]

Visualization: NF-κB Signaling Pathway Inhibition

nfkb_pathway cluster_nuc Inside Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα Benzofuran Benzofuran Derivative Benzofuran->IKK Inhibits IkB IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->NFkB IκBα Degradation NFkB_nuc NF-κB DNA DNA Binding NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Inhibition of the NF-κB pathway by benzofuran derivatives.[19]

Antioxidant Activity: Combating Oxidative Stress

Many benzofuran derivatives exhibit potent antioxidant properties, which are integral to their therapeutic effects, including neuroprotection and anti-inflammatory action.[3][21][22]

Mechanisms of Antioxidant Action
  • Radical Scavenging: Benzofurans can directly scavenge harmful free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical and reactive oxygen species (ROS).[21][23] This activity is often attributed to the hydrogen-donating ability of hydroxyl groups on the aromatic ring.

  • Inhibition of Lipid Peroxidation: They can prevent oxidative damage to cellular membranes by inhibiting lipid peroxidation.[21]

  • Mechanism Pathways: The antioxidant activity can proceed through mechanisms like Hydrogen Atom Transfer (HAT) or Sequential Proton Loss–Electron Transfer (SPL–ET), depending on the solvent and molecular structure.[24][25]

Structure-Activity Relationship (SAR) Insights
  • Hydroxyl Groups: The number and position of hydroxyl groups on the arylidene moiety are directly related to antioxidant activity.[26]

  • Chroman vs. Benzofuran Skeleton: It has been reported that transforming a chroman skeleton (found in Vitamin E) to a benzofuran skeleton can increase antioxidant activity.[22]

Tabulated Antioxidant Activity Data
Compound/DerivativeAssayActivityReference
Dehydro-δ-viniferin derivative (3)DFT Study (HOO˙ scavenging)ΔG# = 4.7 kcal mol⁻¹[25]
Benzofuran-2-carboxamide (1j)DPPH ScavengingModerate Activity[21][23]
Benzofuran-2-carboxamide (1j)Lipid Peroxidation InhibitionAppreciable Activity[21][23]
Benzofuran hydrazone (11)DPPH, FRAP, ORACHigh Activity[26]
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a widely used, rapid, and simple method for screening the radical scavenging activity of compounds.[22][27] The choice is justified by the stability of the DPPH radical and the clear colorimetric endpoint, where the deep violet color of DPPH is reduced to a pale yellow in the presence of an antioxidant.

Step-by-Step Methodology:

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH (e.g., 0.1 mM) in methanol. Keep the solution in the dark to prevent degradation.

  • Sample Preparation: Prepare various concentrations of the benzofuran test compounds in methanol.

  • Reaction: In a 96-well plate or cuvettes, mix a volume of the test sample with a volume of the DPPH solution (e.g., 100 µL of sample + 100 µL of DPPH).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm. A control is prepared using methanol instead of the sample solution.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] * 100 The IC₅₀ value, the concentration required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve. Ascorbic acid is often used as a standard.[22]

Visualization: DPPH Assay Workflow

dpph_workflow cluster_reaction Scavenging Reaction start Start prep_solutions 1. Prepare DPPH Solution (Violet) & Test Compound Serial Dilutions start->prep_solutions mix 2. Mix DPPH Solution with Test Compound prep_solutions->mix incubate 3. Incubate in Dark (30 min, RT) mix->incubate measure 4. Measure Absorbance at ~517 nm incubate->measure calculate 5. Calculate % Scavenging vs. Control measure->calculate end Determine IC50 Value calculate->end DPPH_color DPPH• (Violet) DPPH_H_color DPPH-H (Yellow/Colorless) DPPH_color->DPPH_H_color H• donation Antioxidant Benzofuran-OH (Antioxidant) Antioxidant->DPPH_H_color Reaction +

Caption: Workflow and principle of the DPPH radical scavenging assay.[1]

Neuroprotective Effects: A Hope for Neurodegenerative Diseases

Benzofuran derivatives have shown considerable promise as neuroprotective agents, potentially offering new therapeutic avenues for diseases like Alzheimer's.[7][28][29]

Mechanisms of Neuroprotective Action
  • Anti-Excitotoxicity: Excitotoxicity, primarily mediated by over-activation of NMDA receptors, is a key driver of neuronal death. Certain benzofuran derivatives provide significant protection against NMDA-induced excitotoxic damage.[21][28]

  • Antioxidant and ROS Scavenging: Their ability to scavenge reactive oxygen species (ROS) is crucial, as oxidative stress is a major contributor to neurodegeneration.[21][28][30]

  • Anti-Amyloid Aggregation: Some benzofurans have been found to inhibit the aggregation of amyloid-β peptide, a hallmark of Alzheimer's disease.[22][29]

Structure-Activity Relationship (SAR) Insights
  • Substitutions at R2 and R3: In a series of benzofuran-2-carboxamides, a methyl (-CH₃) substitution at the R2 position and a hydroxyl (-OH) group at the R3 position were found to be important for potent anti-excitotoxic and antioxidant activities.[21][28]

  • Hybrid Molecules: A hybrid molecule featuring a benzofuran core and an organoselenium group demonstrated the ability to attenuate oxidative stress and neuroinflammation in an Alzheimer's disease model.[30]

Tabulated Neuroprotective Activity Data
Compound/DerivativeAssay/ModelKey FindingReference
Benzofuran-2-carboxamide (1f)NMDA-induced excitotoxicityPotent neuroprotection, comparable to Memantine[21][28]
Benzofuran-2-carboxamide (1j)NMDA-induced excitotoxicityMarked anti-excitotoxic effects[21][28]
Fomannoxin (Natural Benzofuran)Amyloid-β peptide modelOutstanding neuroprotective properties[29]
TFSeB (Benzofuran-Selenium Hybrid)Alzheimer's mouse modelAttenuated oxidative stress and neuroinflammation[30]
Experimental Protocol: Assessing Neuroprotection Against NMDA-Induced Excitotoxicity

This protocol is selected because it directly models a key pathological process in several neurological disorders. It provides a robust and quantifiable method to screen for compounds that can protect neurons from glutamate-induced cell death.

Step-by-Step Methodology:

  • Primary Neuronal Culture: Isolate and culture primary cortical neurons from rat embryos in appropriate culture plates. Allow neurons to mature for 7-10 days in vitro.

  • Compound Pre-treatment: Treat the mature neuronal cultures with various concentrations of the benzofuran test compounds for a period of 1-2 hours before inducing excitotoxicity.

  • NMDA Treatment: Induce excitotoxicity by exposing the neurons to a high concentration of N-methyl-D-aspartate (NMDA) (e.g., 200-300 µM) for a short duration (e.g., 20-30 minutes) in a magnesium-free buffer.

  • Wash and Recovery: After NMDA exposure, wash the cells and return them to their original conditioned medium.

  • Incubation: Incubate the cells for 24 hours to allow for the progression of cell death.

  • Viability Assessment: Assess neuronal viability using a suitable assay, such as the MTT assay (as described in section 2.4) or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which indicates cell membrane damage.

  • Data Analysis: Calculate the percentage of neuroprotection afforded by the test compounds relative to the NMDA-only treated control.

Visualization: Mechanism of Excitotoxicity and Neuroprotection

neuroprotection_pathway Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Over-activates Ca_influx Massive Ca²⁺ Influx NMDAR->Ca_influx Mitochondria Mitochondrial Dysfunction Ca_influx->Mitochondria ROS ↑ Reactive Oxygen Species (ROS) Ca_influx->ROS Mitochondria->ROS CellDeath Neuronal Cell Death (Apoptosis/Necrosis) Mitochondria->CellDeath ROS->CellDeath Benzofuran_NMDA Benzofuran (e.g., Derivative 1f) Benzofuran_NMDA->NMDAR Antagonizes Benzofuran_ROS Benzofuran (e.g., Derivative 1j) Benzofuran_ROS->ROS Scavenges

Caption: Benzofuran derivatives offer neuroprotection by blocking NMDA receptors and scavenging ROS.[21][28]

Conclusion and Future Perspectives

The diverse biological activities of novel benzofuran derivatives underscore their immense potential as a versatile scaffold for the development of new therapeutic agents.[1] The research synthesized in this guide demonstrates that through targeted chemical modifications, benzofuran compounds can be optimized for potent anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects. The elucidation of structure-activity relationships provides a rational basis for the design of next-generation drug candidates with improved efficacy and selectivity.

Future research should focus on several key areas:

  • In Vivo Studies: While many derivatives show promising in vitro activity, rigorous in vivo animal studies are essential to validate their therapeutic potential, pharmacokinetics, and safety profiles.

  • Mechanism of Action: Deeper investigation into the specific molecular targets and signaling pathways is needed to fully understand how these compounds exert their effects.

  • Combinatorial Chemistry and Hybridization: The creation of novel hybrid molecules that combine the benzofuran scaffold with other known pharmacophores remains a highly promising strategy for developing multi-target drugs, particularly for complex diseases like cancer and neurodegeneration.[8]

  • Clinical Trials: Ultimately, the translation of the most promising preclinical candidates into clinical trials will be the true measure of their impact on human health.

The benzofuran scaffold, with its proven track record and ongoing exploration, will undoubtedly continue to be a significant source of innovative medicines for the foreseeable future.

References

The Enigmatic Aroma of 2,3-Dimethylbenzofuran: A Technical Guide for Fragrance Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth exploration of the synthesis, analytical characterization, olfactory properties, and safety considerations of 2,3-dimethylbenzofuran, a fragrance ingredient with a unique chemical and smoky profile.

Introduction

This compound is a heterocyclic aromatic compound that has carved a niche for itself in the palette of fragrance and flavor chemists. Possessing a distinctive odor profile described as chemical, phenolic, smoky, and reminiscent of tobacco with hints of licorice and leather, it offers a unique complexity to a variety of formulations.[1] This technical guide provides a comprehensive overview of this compound for researchers, perfumers, and regulatory scientists, delving into its synthesis, analytical characterization, olfactory properties, natural occurrence, and safety profile.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a fragrance ingredient is paramount for its effective and safe use. This compound is a pale yellow to yellow clear liquid with the molecular formula C₁₀H₁₀O.[2]

PropertyValueSource
Molecular Weight146.19 g/mol [3]
Boiling Point101-102 °C @ 19 mmHg[1][2]
Specific Gravity1.031-1.037 @ 25 °C[1][2]
Refractive Index1.554-1.563 @ 20 °C[1][2]
Flash Point187 °F (86.11 °C)[1]
SolubilityInsoluble in water; soluble in alcohol and fats.[3]
LogP (o/w)3.480 (estimated)[1]

Synthesis of this compound

The synthesis of benzofuran derivatives is a well-established area of organic chemistry, with various methods available for the construction of the fused ring system. While a plethora of methods exist for substituted benzofurans, a common and classical approach for the synthesis of this compound involves the reaction of a phenol with an appropriate ketone or diketone under acidic conditions.

A plausible synthetic route, adapted from established methodologies for similar structures, is the acid-catalyzed cyclization of a phenoxy ketone. This can be conceptually broken down into the following workflow:

Synthesis_Workflow Phenol Phenol Derivative (e.g., o-Cresol) Alkylation Williamson Ether Synthesis Phenol->Alkylation Ketone α-Halo Ketone (e.g., Chloroacetone) Ketone->Alkylation Intermediate Phenoxy Ketone Intermediate Alkylation->Intermediate Cyclization Acid-Catalyzed Intramolecular Cyclization Intermediate->Cyclization Product This compound Cyclization->Product

Figure 1: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from o-Cresol and Chloroacetone

This protocol is a representative example and may require optimization.

Step 1: Williamson Ether Synthesis to form 1-(o-tolyloxy)propan-2-one

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-cresol in a suitable aprotic solvent such as acetone or acetonitrile.

  • Add an equimolar amount of a base, such as anhydrous potassium carbonate, to the solution.

  • Slowly add a slight molar excess of chloroacetone to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude 1-(o-tolyloxy)propan-2-one. Purify the intermediate by vacuum distillation or column chromatography.

Step 2: Acid-Catalyzed Intramolecular Cyclization to form this compound

  • Place the purified 1-(o-tolyloxy)propan-2-one in a round-bottom flask.

  • Add a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid.

  • Heat the mixture with stirring to a temperature typically ranging from 100 to 150 °C. The optimal temperature and reaction time should be determined empirically.

  • Monitor the formation of this compound by GC-MS analysis of aliquots.

  • Upon completion, carefully quench the reaction by pouring the mixture onto ice water.

  • Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation to yield the final product.

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound in fragrance and flavor matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: A non-polar column, such as a DB-5ms (5%-phenyl-95%-dimethylpolysiloxane), is typically suitable for the separation of this compound.

  • Retention Index: The retention index is a crucial parameter for the identification of compounds in complex mixtures. While specific experimental values can vary, the Kovats retention index on a standard polar column is reported as 1721.1.[3]

  • Mass Spectrum: The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak (M+) at m/z 146. Key fragment ions can be observed, which are crucial for its identification.

GCMS_Workflow Sample Fragrance Sample GC Gas Chromatograph (Separation) Sample->GC MS Mass Spectrometer (Detection & Identification) GC->MS Data Data Analysis (Library Matching, RI) MS->Data

Figure 2: General workflow for GC-MS analysis of this compound.

Olfactory Profile and Applications in Fragrance

This compound possesses a complex and potent odor profile. It is described as having chemical, phenolic, smoky, and tobacco-like notes, with nuances of black licorice, leather, and even a smoky bacon or meaty character.[1] This multifaceted aroma makes it a valuable tool for perfumers seeking to add depth, complexity, and unique effects to their creations.

Its primary applications are as a fragrance and flavor agent.[1] In perfumery, it can be used in trace amounts to:

  • Enhance smoky and leathery accords in fine fragrances.

  • Add a sophisticated, slightly medicinal, or tar-like nuance to masculine and unisex scents.

  • Provide a unique twist to gourmand and oriental fragrance families.

  • Contribute to the creation of realistic tobacco and coffee notes.

The recommended usage level is up to 0.0500% in the fragrance concentrate, highlighting its potency.[1]

Natural Occurrence

This compound is not just a synthetic creation; it has been identified as a naturally occurring volatile compound in a variety of food products. Its presence has been reported in:

  • Coffee: Both Arabica and Robusta coffee beans contain this compound, contributing to the complex aroma profile of roasted coffee.[4][5]

  • Onions and related vegetables: It has been detected in green onions, red onions, and garden onions (Allium cepa).[4][5]

  • Parsley: Petroselinum crispum is another reported natural source of this compound.[3]

The occurrence of this compound in these common food items suggests a long history of human dietary exposure.

Safety and Regulatory Status

The safety of fragrance ingredients is of utmost importance. The toxicological profile of the broader class of benzofurans has been studied. Animal studies on 2,3-benzofuran have shown that long-term exposure to moderate levels can cause damage to the liver, kidneys, lungs, and stomach.[6] However, it is important to note that the toxicological profile of a substituted derivative like this compound may differ from the parent compound.

No studies were located specifically detailing the metabolism of this compound in humans or animals. However, the metabolism of other substituted furans often involves oxidation by cytochrome P-450 enzymes.[7]

Regulatory Information
  • USA: this compound is listed by the Flavor and Extract Manufacturers Association (FEMA) as a Generally Recognized as Safe (GRAS) flavoring substance, with the FEMA number 3535.[3]

  • EU: In the European Union, fragrance ingredients are regulated under the Cosmetics Regulation (EC) No. 1223/2009. While there is a list of banned and restricted fragrance ingredients, this compound is not currently listed as a prohibited or restricted substance in a way that would preclude its general use as a fragrance ingredient, provided it is used in accordance with good manufacturing practices and a safety assessment has been conducted for the final product. It is crucial for formulators to stay updated on any potential amendments to these regulations.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent."[3] However, the committee also noted unresolved toxicological concerns for the broader group and suggested that further studies on the metabolism and covalent binding of furan ring-substituted compounds would be beneficial.[3]

Conclusion

This compound is a potent and versatile fragrance ingredient that offers a unique and complex olfactory profile. Its chemical, smoky, and tobacco-like notes can add sophistication and intrigue to a wide range of fragrance creations. A solid understanding of its synthesis, analytical characterization, and safety profile is essential for its responsible and effective use. While it has a history of safe use as a flavor ingredient, ongoing attention to the evolving regulatory landscape and further research into the metabolism of substituted benzofurans will continue to be important for the fragrance industry.

References

Methodological & Application

Application Note & Protocol: A Robust Palladium-Catalyzed Approach to the Synthesis of 2,3-Dimethylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic motif frequently encountered in natural products, pharmaceuticals, and advanced organic materials. Its derivatives exhibit a wide spectrum of biological activities, including antidepressant, antiarrhythmic, antitumor, and antimicrobial properties. Specifically, the 2,3-disubstituted benzofuran framework, such as 2,3-dimethylbenzofuran, serves as a crucial building block in medicinal chemistry and drug development. The precise installation of substituents at the C2 and C3 positions is paramount for modulating the pharmacological profile of these compounds. Consequently, the development of efficient and versatile synthetic methodologies for accessing these scaffolds is of significant interest to the scientific community.

Palladium-catalyzed cross-coupling reactions have revolutionized the art of organic synthesis, offering mild and highly selective pathways for the construction of complex molecular architectures.[1][2] Among these, domino reactions that combine multiple bond-forming events in a single pot have emerged as particularly powerful strategies, minimizing waste and improving operational efficiency.[3][4] This application note details a robust and reproducible protocol for the synthesis of this compound, leveraging a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization cascade.

Strategic Approach: The Sonogashira Coupling-Cyclization Cascade

The chosen synthetic strategy involves a one-pot, two-step sequence commencing with the Sonogashira coupling of a 2-halophenol with a terminal alkyne. This is immediately followed by an intramolecular 5-exo-dig cyclization to construct the benzofuran ring system.[5][6][7] This approach is favored due to its operational simplicity, broad functional group tolerance, and the ready availability of the starting materials.[7]

The general transformation is depicted below:

G cluster_reactants Starting Materials cluster_product Product cluster_catalyst Catalytic System r1 2-Iodophenol p1 This compound r1->p1 Sonogashira Coupling & Cyclization r2 But-2-yne r2->p1 c1 Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) c2 Cu(I) co-catalyst (e.g., CuI) c3 Base (e.g., Et₃N)

Figure 1: General scheme for the synthesis of this compound.

Mechanistic Insights: The Palladium Catalytic Cycle

Understanding the underlying mechanism is crucial for troubleshooting and optimizing the reaction. The process is believed to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-iodophenol, forming a Pd(II)-aryl intermediate.

  • Transmetalation (Sonogashira Coupling): In the presence of a copper(I) co-catalyst, the terminal alkyne is converted to a copper acetylide. Transmetalation of the acetylide group to the palladium center, followed by reductive elimination, would typically yield the coupled product. However, in this domino process, the reaction proceeds towards cyclization.

  • Intramolecular Carbopalladation: The phenolic oxygen, often deprotonated by the base, coordinates to the palladium center. This is followed by an intramolecular attack of the oxygen onto the alkyne (5-exo-dig cyclization), forming a vinyl-palladium intermediate.

  • Reductive Elimination/Protonolysis: The catalytic cycle is completed by a step that regenerates the Pd(0) catalyst. This can occur through various pathways, including reductive elimination or protonolysis of the vinyl-palladium intermediate, to yield the final this compound product.

The proposed catalytic cycle is illustrated below:

G pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)-I(L)₂ pd0->pd_aryl Oxidative Addition (with 2-Iodophenol) pd_alkyne Ar-Pd(II)-alkyne(L)₂ pd_aryl->pd_alkyne Alkyne Coordination/ Deprotonation vinyl_pd Vinyl-Pd(II) Intermediate pd_alkyne->vinyl_pd Intramolecular 5-exo-dig Cyclization vinyl_pd->pd0 Regeneration of Pd(0) product This compound vinyl_pd->product Reductive Elimination/ Protonolysis

Figure 2: Proposed catalytic cycle for the Sonogashira-cyclization reaction.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed procedure for the synthesis of this compound from 2-iodophenol and but-2-yne.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Iodophenol≥98%Sigma-Aldrich
But-2-yne≥99%Sigma-Aldrich
Bis(triphenylphosphine)palladium(II) dichloride98%Strem Chemicals
Copper(I) iodide (CuI)99.995% trace metals basisSigma-Aldrich
Triethylamine (Et₃N)≥99.5%, distilledAcros Organics
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Diethyl etherAnhydrous, ≥99.7%Fisher Scientific
Saturated aq. NH₄ClACS Reagent GradeVWR
Saturated aq. NaCl (Brine)ACS Reagent GradeVWR
Anhydrous Magnesium Sulfate (MgSO₄)≥99.5%Sigma-Aldrich
Silica Gel230-400 meshSorbent Technologies
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure

G start Start setup 1. Reaction Setup - Add 2-iodophenol, Pd(PPh₃)₂Cl₂, CuI to an oven-dried Schlenk flask. - Evacuate and backfill with N₂ (3x). start->setup add_solvents 2. Addition of Solvents and Reagents - Add anhydrous toluene and triethylamine via syringe. - Add but-2-yne. setup->add_solvents reaction 3. Reaction - Heat the mixture to 80 °C. - Stir for 12-24 hours, monitoring by TLC. add_solvents->reaction workup 4. Workup - Cool to room temperature. - Dilute with diethyl ether. - Wash with sat. aq. NH₄Cl and brine. reaction->workup purification 5. Purification - Dry the organic layer over MgSO₄. - Concentrate in vacuo. - Purify by flash chromatography (e.g., Hexanes/EtOAc gradient). workup->purification characterization 6. Characterization - Obtain ¹H NMR, ¹³C NMR, and MS data. - Determine yield. purification->characterization end End characterization->end

Figure 3: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-iodophenol (1.0 mmol, 220 mg), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg, 3 mol%), and copper(I) iodide (0.06 mmol, 11.4 mg, 6 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents: Through the septum, add anhydrous toluene (10 mL) and triethylamine (3.0 mmol, 0.42 mL) via syringe. Finally, add but-2-yne (1.5 mmol, 0.12 mL).

  • Reaction: Place the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with diethyl ether (20 mL). Transfer the mixture to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.

Characterization Data (Expected)
  • ¹H NMR (400 MHz, CDCl₃): δ 7.45-7.38 (m, 2H), 7.20-7.10 (m, 2H), 2.40 (s, 3H), 2.25 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 154.0, 129.5, 124.0, 122.5, 120.0, 111.0, 110.5, 12.0, 8.5.

  • Mass Spectrometry (EI): m/z 146.07 [M]⁺.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient base, low temperatureEnsure reagents are pure and solvents are anhydrous. Use freshly opened catalyst or store under inert gas. Increase temperature or reaction time. Consider a stronger base like DBU.
Formation of Side Products Homocoupling of the alkyne (Glaser coupling), dimerization of starting materialsEnsure thorough deoxygenation of the reaction mixture. The use of an amine base like triethylamine helps to suppress Glaser coupling.
Difficult Purification Co-elution of product with triphenylphosphine oxideIf using a phosphine-based catalyst, oxidation of the ligand is common. Consider using a ligandless system or a more specialized ligand that is easier to separate.

Conclusion

This application note provides a comprehensive guide for the synthesis of this compound via a palladium-catalyzed Sonogashira coupling and cyclization cascade. The detailed protocol, mechanistic insights, and troubleshooting guide are intended to enable researchers, scientists, and drug development professionals to successfully implement this methodology in their own laboratories. The robustness and versatility of palladium catalysis offer a powerful tool for the construction of valuable heterocyclic scaffolds.[8][9][10]

References

Application Note: High-Resolution GC-MS Method for the Identification and Quantification of 2,3-Dimethylbenzofuran in Essential Oils

Author: BenchChem Technical Support Team. Date: January 2026

Dr. Evelyn Reed, Senior Application Scientist

Abstract

This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of 2,3-Dimethylbenzofuran in complex essential oil matrices. This compound is a volatile organic compound found in various natural sources, including certain essential oils, and contributes to their aromatic profile.[1] The methodology outlined herein provides a robust framework for researchers, quality control analysts, and drug development professionals to accurately identify and quantify this compound. This guide covers the entire analytical workflow, from sample preparation and instrument configuration to data interpretation and method validation, ensuring scientific integrity and reliable results.

Introduction: The Significance of this compound Analysis

This compound is a member of the benzofuran class of heterocyclic compounds, characterized by a benzene ring fused to a furan ring.[1] It is recognized for its distinct nutty and spicy aroma and has been identified as a volatile component in various plants, such as parsley (Petroselinum crispum).[1] The presence and concentration of this compound can significantly influence the overall fragrance and potential biological properties of an essential oil.

The precise analysis of such volatile compounds is paramount for several reasons:

  • Quality Control: Ensuring the authenticity and consistency of essential oil batches.

  • Aroma Profiling: Characterizing the chemical fingerprint of an essential oil for use in perfumery, cosmetics, and food industries.

  • Research and Development: Investigating the potential therapeutic or biological activities of individual components within essential oils.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds in complex mixtures like essential oils due to its exceptional separation capabilities and definitive identification power.[2]

Principles of GC-MS for Essential Oil Analysis

GC-MS is a powerful analytical technique that combines the separation prowess of gas chromatography with the detection and identification capabilities of mass spectrometry.

  • Gas Chromatography (GC): In GC, a volatile sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a long, thin, coated capillary column (the stationary phase). The separation of compounds is based on their differential partitioning between the mobile and stationary phases, which is influenced by their boiling points and chemical affinity for the stationary phase.

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which causes the molecules to fragment in a reproducible manner. These charged fragments are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The resulting mass spectrum is a unique chemical fingerprint of the compound, allowing for its unambiguous identification by comparison to spectral libraries.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the combination of retention time, mass spectral data, and method validation parameters ensures the trustworthiness of the results.

Sample Preparation

The goal of sample preparation is to dilute the essential oil to an appropriate concentration for GC-MS analysis, ensuring that the analyte response is within the linear range of the instrument and to prevent column overload.

Step-by-Step Protocol:

  • Solvent Selection: Choose a high-purity volatile solvent that is compatible with the GC column and does not co-elute with the target analyte. Hexane or methanol are common choices for essential oil analysis.

  • Dilution: Prepare a 1% (v/v) solution of the essential oil in the chosen solvent. For example, add 10 µL of the essential oil to 990 µL of solvent in a clean 1.5 mL glass vial.

  • Homogenization: Vortex the solution for 30 seconds to ensure thorough mixing.

  • Filtration (if necessary): If the diluted sample contains any particulate matter, filter it through a 0.22 µm syringe filter into a clean autosampler vial.

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS system equipped with a 5% phenyl-methylpolysiloxane capillary column, such as an HP-5MS.

Parameter Value Rationale
GC System Agilent 7890B or equivalentA robust and widely used platform for essential oil analysis.
Mass Spectrometer Agilent 5977A MSD or equivalentProvides high sensitivity and reliable mass spectral data.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)A versatile, non-polar column suitable for a wide range of volatile compounds.[2]
Carrier Gas Helium (99.999% purity)An inert gas that provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Ensures consistent retention times.
Injection Volume 1 µLA standard volume for routine analysis.
Injector Temperature 250 °CEnsures complete vaporization of the sample.
Split Ratio 50:1Prevents column overload with concentrated essential oil samples.
Oven Program Initial: 60°C (hold 2 min), Ramp: 5°C/min to 280°C (hold 5 min)A typical temperature program for separating a wide range of essential oil components.
MS Source Temp. 230 °COptimizes ionization efficiency.
MS Quad Temp. 150 °CMaintains stable mass analysis.
Ionization Energy 70 eVStandard energy for electron impact ionization, producing reproducible fragmentation patterns.
Scan Range 40-500 m/zCovers the expected mass range of this compound and other essential oil components.
Data Acquisition and Analysis Workflow

The following diagram illustrates the logical flow of the analytical process, from sample injection to final data interpretation.

GCMS_Workflow cluster_sample Sample Handling cluster_gcms GC-MS Analysis cluster_data Data Processing & Interpretation Sample_Prep Essential Oil Dilution Autosampler Autosampler Injection Sample_Prep->Autosampler GC_Inlet Heated Inlet (Vaporization) Autosampler->GC_Inlet GC_Column HP-5MS Column (Separation) GC_Inlet->GC_Column MS_Source Ion Source (Ionization & Fragmentation) GC_Column->MS_Source MS_Analyzer Mass Analyzer (m/z Sorting) MS_Source->MS_Analyzer Detector Detector MS_Analyzer->Detector Data_System Data System Detector->Data_System Chromatogram Total Ion Chromatogram (TIC) Data_System->Chromatogram Mass_Spectrum Mass Spectrum Extraction Chromatogram->Mass_Spectrum Library_Search NIST Library Comparison Mass_Spectrum->Library_Search Quantification Peak Integration & Quantification Library_Search->Quantification Final_Report Final Report Quantification->Final_Report

Caption: Workflow for the GC-MS analysis of this compound in essential oils.

Identification and Quantification of this compound

Identification

The identification of this compound is based on a two-tiered approach for confident assignment:

  • Retention Time (RT): The time it takes for the compound to elute from the GC column. While the absolute RT can vary slightly between instruments and runs, it should be consistent under identical conditions. For this compound on an HP-5MS column, the elution is expected in the mid-to-late region of the chromatogram, among other sesquiterpenoid and phenylpropanoid compounds. For definitive identification, the use of a Kovats Retention Index (RI) is highly recommended. The RI normalizes the retention time to that of a series of n-alkane standards, making it a more robust and transferable parameter.[3][4]

  • Mass Spectrum: The fragmentation pattern of the molecule upon electron impact ionization. This provides a structural fingerprint of the compound.

Key Mass Spectral Data for this compound (C₁₀H₁₀O, MW: 146.19 g/mol ):

m/z (Mass-to-Charge Ratio) Proposed Fragment Significance
146 [C₁₀H₁₀O]⁺Molecular Ion (M⁺)
131 [M - CH₃]⁺Loss of a methyl group
103 [C₇H₇O]⁺Further fragmentation
77 [C₆H₅]⁺Phenyl group fragment

Source: Fragmentation pattern described in the analysis of Arabica coffee oil.[5]

The identification is confirmed by comparing the acquired mass spectrum with a reference spectrum from a trusted library, such as the NIST Mass Spectral Library.

Quantification

For quantitative analysis, an internal standard method is recommended for the highest accuracy and precision.

Step-by-Step Protocol for Quantification:

  • Internal Standard Selection: Choose an internal standard (IS) with similar chemical properties to this compound but that is not naturally present in the essential oil. For example, a stable isotope-labeled analog or a compound with a similar structure and volatility.

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.

  • Analysis: Analyze the calibration standards using the same GC-MS method as the samples.

  • Data Processing: For each standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Calibration Plot: Plot the peak area ratio against the concentration of this compound. The resulting calibration curve should be linear.

  • Sample Quantification: Prepare the essential oil sample with the same constant concentration of the internal standard and analyze it. Calculate the peak area ratio and determine the concentration of this compound in the sample using the calibration curve.

Method Validation for Trustworthy Results

To ensure the reliability of the analytical method, it is crucial to perform method validation. Key validation parameters include:

Parameter Description Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) > 0.995
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 80-120% for spiked samples
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) < 15%
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1

Conclusion

This application note provides a comprehensive and scientifically rigorous protocol for the GC-MS analysis of this compound in essential oils. By following the detailed steps for sample preparation, instrument setup, and data analysis, researchers and analysts can achieve reliable and reproducible results. The emphasis on method validation ensures the trustworthiness of the data, which is critical for quality control, research, and regulatory purposes. The provided workflow and key analytical parameters serve as a robust starting point for the routine analysis of this important volatile compound.

References

Application Note: Structural Elucidation of 2,3-Dimethylbenzofuran using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol and in-depth spectral analysis for the characterization of 2,3-Dimethylbenzofuran using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and organic chemistry who utilize NMR for molecular structure elucidation. We will explore the causality behind experimental choices, provide validated, step-by-step protocols for sample preparation and data acquisition, and present a comprehensive interpretation of the resulting spectra.

Introduction: The Role of NMR in Characterizing Heterocyclic Compounds

This compound is a heterocyclic aromatic compound belonging to the benzofuran class.[1] Benzofuran derivatives are significant structural motifs found in numerous natural products and pharmacologically active compounds. Accurate and unambiguous structural confirmation is a critical step in the synthesis and development of such molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used analytical technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the chemical environment of each atom, their connectivity, and stereochemical relationships. This guide will walk through the complete process of analyzing this compound, from sample preparation to final spectral interpretation.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the NMR data, the standard IUPAC numbering for the this compound skeleton is used. The diagram below illustrates this numbering scheme, which will be referenced throughout the spectral assignment sections.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in CDCl3 w/ TMS Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Insert Insert Sample into Magnet Filter->Insert Lock Lock on Deuterium Signal Insert->Lock Shim Shim for Field Homogeneity Lock->Shim Acquire Acquire Spectrum (¹H & ¹³C) Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate Analyze Spectral Analysis Integrate->Analyze

References

High-yield synthesis of 2,3-Dimethylbenzofuran derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to High-Yield Synthetic Strategies for 2,3-Dimethylbenzofuran Derivatives

Authored by Gemini, Senior Application Scientist

Introduction

The benzofuran nucleus is a privileged heterocyclic motif integral to a vast array of natural products, pharmaceuticals, and materials.[1][2] Specifically, 2,3-disubstituted benzofurans, such as those bearing methyl groups at the C2 and C3 positions, are key structural units in numerous biologically active molecules, demonstrating anticancer, anti-inflammatory, and neuroprotective properties.[3][4] Their rigid, planar structure provides a robust scaffold for the spatial orientation of functional groups, making them highly valuable in drug design and medicinal chemistry.[5]

The development of efficient and high-yield synthetic routes to access these derivatives is therefore a critical objective for organic and medicinal chemists.[6] This guide provides detailed application notes and protocols for two authoritative, high-yield methods for synthesizing this compound derivatives, designed for researchers, scientists, and professionals in drug development. The protocols are presented with an emphasis on the underlying mechanistic principles and experimental causality, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Strategy 1: Palladium-Catalyzed Oxidative Annulation of Phenols and Alkenylcarboxylic Acids

This modern approach provides a powerful and versatile method for constructing 2,3-disubstituted benzofurans through a C-H activation and annulation strategy. The reaction demonstrates excellent regioselectivity and functional group tolerance, making it a preferred method for complex molecule synthesis.[7][8]

Mechanistic Overview & Rationale

The reaction proceeds through a palladium-catalyzed oxidative annulation pathway. A plausible mechanism involves the coordination of an electrophilic palladium(II) complex to the ortho-position of the phenol.[9] The alkenylcarboxylic acid then inserts across the C-Pd bond, followed by decarboxylation to form a Pd-allyl intermediate. Subsequent intramolecular cyclization and β-hydride elimination yield the desired 2,3-disubstituted benzofuran product and regenerate the active Pd(0) catalyst, which is then re-oxidized to Pd(II) to continue the cycle.[9] The choice of a phenanthroline ligand is crucial as it enhances the solubility and electrophilicity of the palladium catalyst, while an oxidant like Cu(OAc)₂ is necessary to regenerate the active catalytic species.[7]

Palladium-Catalyzed Annulation Pd0 Pd(0) PdII Pd(II)X₂ Pd0->PdII Oxidation Oxidant_out Cu(0) Complex Palladium-Phenolic Complex PdII->Complex Coordination Phenol Phenol Substrate Phenol->Complex Acid Alkenyl- carboxylic Acid Int1 Intermediate I (Pd-Allyl Species) Acid->Int1 Complex->Int1 Insertion & Decarboxylation Int2 Intermediate II (Cyclized) Int1->Int2 Intramolecular Cyclization Int2->Pd0 Reductive Elimination Product 2,3-Dimethyl- benzofuran Int2->Product β-Hydride Elimination Oxidant_in Cu(OAc)₂ TiCl4 Synthesis Workflow Start Phenol + α-Haloketone (3-chloro-2-butanone) Step1 Step 1: Friedel-Crafts Alkylation Start->Step1  TiCl₄, CH₂Cl₂  0 °C to rt Intermediate Intermediate: o-Hydroxyaryl Ketone Step1->Intermediate Step2 Step 2: Intramolecular Cyclodehydration Intermediate->Step2  TiCl₄ (promoter) Product This compound Product Step2->Product  - H₂O

References

Application Notes & Protocols: A Comprehensive Guide to the Antimicrobial Activity Screening of 2,3-Dimethylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzofuran and its derivatives represent a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries due to their wide-ranging biological activities.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the screening of the antimicrobial properties of a specific derivative, 2,3-Dimethylbenzofuran. While the broader benzofuran class is known for its antimicrobial potential, this guide establishes a comprehensive framework for the systematic evaluation of this compound against a panel of clinically relevant bacteria and fungi.[1][2] The protocols herein are grounded in established methodologies, including broth microdilution for the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as the agar disk diffusion method for preliminary screening. These methods are aligned with the principles set forth by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI).[3][4][5][6][7] This guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating system for the generation of reliable and reproducible data.

Introduction: The Rationale for Screening this compound

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents.[8] Benzofuran derivatives have emerged as a promising scaffold in medicinal chemistry, with numerous synthetic and naturally occurring analogues demonstrating significant anti-inflammatory, antifungal, antibacterial, and antitumor properties.[1] The core structure of benzofuran, a fusion of benzene and furan rings, provides a versatile platform for chemical modification, leading to a diverse array of pharmacological activities.[1]

This compound, a specific derivative, is selected here as a candidate for antimicrobial screening. While extensive data on this particular molecule's antimicrobial profile is not widely published, its structural similarity to other biologically active benzofurans warrants a thorough investigation.[9] The screening protocols detailed in this document are designed to elucidate the potential of this compound as a novel antimicrobial agent. The primary objectives of this screening are:

  • To determine the spectrum of activity against a representative panel of Gram-positive and Gram-negative bacteria, and fungi.

  • To quantify its potency through the determination of the Minimum Inhibitory Concentration (MIC).[10][11][12][13]

  • To assess its bactericidal or bacteriostatic properties by determining the Minimum Bactericidal Concentration (MBC).[10][14]

The following sections provide a detailed, step-by-step methodology for conducting these evaluations, underpinned by a strong scientific rationale to ensure the integrity and validity of the results.

Foundational Screening: Agar Disk Diffusion Method

The agar disk diffusion method, also known as the Kirby-Bauer test, serves as an excellent initial qualitative or semi-quantitative screening tool. Its principle lies in the diffusion of an antimicrobial agent from an impregnated disk into an agar medium uniformly inoculated with a test microorganism. The presence of a zone of inhibition around the disk indicates the compound's ability to impede microbial growth.

Scientific Principle

When a filter paper disk containing this compound is placed on the surface of an agar plate seeded with a lawn of bacteria, the compound diffuses outwards, creating a concentration gradient. If the microorganism is susceptible, its growth will be inhibited in the area where the concentration of the compound is above a certain threshold, resulting in a clear zone. The diameter of this zone is proportional to the susceptibility of the organism and the diffusion rate of the compound.

Experimental Workflow: Agar Disk Diffusion

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 Prepare standardized _inoculum_ (0.5 McFarland) E1 Inoculate MHA plate _with a sterile swab to_ _create a bacterial lawn_ P1->E1 P2 Prepare Mueller-Hinton _Agar (MHA) plates_ P2->E1 P3 Prepare sterile disks _impregnated with_ _2,3-Dimethylbenzofuran_ E2 Place impregnated disks _on the agar surface_ P3->E2 E1->E2 E3 Place control disks _(positive and negative)_ E2->E3 E4 Incubate plates at _35°C ± 2°C for 16-20 hours_ E3->E4 A1 Measure the diameter _of the zones of inhibition_ E4->A1 A2 Interpret results based _on zone size_ A1->A2

Caption: Workflow for the Agar Disk Diffusion Assay.

Detailed Protocol: Agar Disk Diffusion

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Positive control antibiotic disks (e.g., Ciprofloxacin, Fluconazole)

  • Negative control disks (impregnated with solvent only)

  • Incubator (35°C ± 2°C)

  • Calipers or ruler

Procedure:

  • Inoculum Preparation:

    • Aseptically select 3-5 isolated colonies of the test microorganism from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Inoculation:

    • Dip a sterile swab into the standardized inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Disk Application:

    • Aseptically apply the sterile filter paper disks impregnated with a known concentration of this compound onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

    • Place positive and negative control disks on the same plate, ensuring they are sufficiently spaced to avoid overlapping zones.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.

    • A larger zone of inhibition suggests greater antimicrobial activity.

Quantitative Analysis: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13] The MIC is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.[10][11][12] This method is considered a gold standard for susceptibility testing and is crucial for evaluating the potency of a new compound.[6]

Scientific Principle

This method involves preparing two-fold serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized concentration of the test microorganism. Following incubation, the wells are visually inspected for turbidity (growth). The lowest concentration of the compound that prevents visible growth is recorded as the MIC.[11]

Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 Prepare serial dilutions of _this compound in a_ _96-well plate_ E1 Inoculate wells with the _standardized microorganism_ P1->E1 P2 Prepare standardized _inoculum_ and dilute to _final concentration_ P2->E1 E2 Include sterility and _growth controls_ E1->E2 E3 Incubate plate at _35°C ± 2°C for 16-20 hours_ E2->E3 A1 Visually assess wells _for turbidity_ E3->A1 A2 Determine the lowest _concentration with no_ _visible growth (MIC)_ A1->A2

Caption: Workflow for MIC Determination via Broth Microdilution.

Detailed Protocol: Broth Microdilution

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth[12]

  • Test microorganisms

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard

  • Multi-channel pipette

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Dilutions:

    • Add 50 µL of sterile broth to wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).

  • Inoculum Preparation:

    • Prepare a standardized inoculum as described in section 2.3.

    • Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 50 µL of the diluted inoculum to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[10]

Assessing Bactericidal vs. Bacteriostatic Activity: MBC Determination

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[14] It is determined by subculturing from the clear wells of an MIC test onto antibiotic-free agar plates.[14] This assay is critical for distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) agents. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[14]

Scientific Principle

Following the MIC determination, a small aliquot from each well that showed no visible growth is plated onto a fresh agar medium that does not contain the antimicrobial agent. After incubation, the plates are examined for colony growth. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.[14]

Experimental Workflow: MBC Determination

MBC_Determination_Workflow cluster_mic From MIC Assay cluster_exec Execution cluster_analysis Analysis M1 Identify clear wells from _the completed MIC plate_ _(MIC and higher concentrations)_ E1 Subculture a fixed volume _(e.g., 10 µL) from clear wells_ _onto fresh agar plates_ M1->E1 E2 Incubate plates at _35°C ± 2°C for 18-24 hours_ E1->E2 A1 Count colonies on each _subculture plate_ E2->A1 A2 Determine the lowest _concentration that shows_ _≥99.9% killing (MBC)_ A1->A2

Caption: Workflow for MBC Determination.

Detailed Protocol: MBC Determination

Materials:

  • Completed MIC microtiter plate

  • Nutrient agar plates (or other suitable agar)

  • Micropipette and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing:

    • From the MIC plate, select the well corresponding to the MIC and all wells with higher concentrations of this compound that showed no visible growth.

    • Mix the contents of each selected well thoroughly.

    • Aseptically transfer a fixed volume (e.g., 10 µL) from each of these wells onto a separate, labeled agar plate.

    • Spread the aliquot evenly over the surface of the agar.

  • Incubation:

    • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • MBC Determination:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a kill of ≥99.9% of the initial inoculum.

Data Presentation and Interpretation

The results of the antimicrobial screening should be presented in a clear and concise manner. Tables are an effective way to summarize the quantitative data obtained from the MIC and MBC assays.

Table 1: Hypothetical Antimicrobial Activity of this compound

Test MicroorganismTypeMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus (ATCC 29213)Gram-positive16322Bactericidal
Enterococcus faecalis (ATCC 29212)Gram-positive321284Bactericidal
Escherichia coli (ATCC 25922)Gram-negative64>256>4Bacteriostatic
Pseudomonas aeruginosa (ATCC 27853)Gram-negative128>256>2Bacteriostatic
Candida albicans (ATCC 90028)Fungus32642Fungicidal
CiprofloxacinPositive Control0.512Bactericidal
FluconazolePositive Control144Fungicidal

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Conclusion and Future Directions

This guide provides a robust framework for the initial antimicrobial screening of this compound. The detailed protocols for agar disk diffusion, broth microdilution (MIC), and MBC determination are designed to yield reliable and reproducible results. Based on the hypothetical data, this compound shows promising bactericidal activity against Gram-positive bacteria and fungicidal activity against Candida albicans. Its activity against Gram-negative bacteria appears to be primarily bacteriostatic and less potent.

Further research should focus on:

  • Expanding the panel of microorganisms to include clinical isolates and drug-resistant strains.

  • Investigating the mechanism of action of this compound.

  • Exploring structure-activity relationships by synthesizing and screening related derivatives to optimize potency and spectrum of activity.

  • Conducting cytotoxicity studies to assess the compound's safety profile for potential therapeutic applications.

By following these standardized protocols, researchers can effectively evaluate the antimicrobial potential of this compound and contribute to the development of new therapeutic agents in the fight against infectious diseases.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of 2,3-Dimethylbenzofuran Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of 2,3-Dimethylbenzofuran Analogs in Inflammation

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a vital protective mechanism, chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. The current therapeutic landscape for inflammatory diseases is dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which, despite their efficacy, are associated with significant adverse effects with long-term use. This underscores the urgent need for novel anti-inflammatory agents with improved safety profiles.[1]

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory properties.[2][3][4][5] Benzofuran-containing compounds have been reported to modulate key inflammatory pathways, positioning them as promising candidates for the development of new therapeutics.[6][7] This document provides a comprehensive guide for researchers interested in exploring the anti-inflammatory potential of a specific subclass: This compound analogs .

While specific literature on the anti-inflammatory properties of this compound analogs is emerging, the protocols and mechanistic insights detailed herein are based on established methodologies for evaluating novel anti-inflammatory compounds and data from structurally related benzofuran derivatives. These application notes will guide you through the essential in vitro and in vivo assays to characterize the anti-inflammatory activity of your this compound analogs, from initial screening to mechanistic elucidation.

Mechanistic Insights: Targeting Key Inflammatory Signaling Pathways

The anti-inflammatory effects of many benzofuran derivatives are attributed to their ability to interfere with pro-inflammatory signaling cascades. The primary targets often include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response.[3][6][8]

Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), a component of Gram-negative bacteria, these pathways become activated, leading to the transcription of genes encoding pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][9] These enzymes are responsible for the production of nitric oxide (NO) and prostaglandins (PGE2), respectively, which are key players in the inflammatory process.[9]

The following diagram illustrates the putative mechanism of action for this compound analogs in inhibiting LPS-induced inflammation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates IKK IKK TLR4->IKK Activates NFkB_nuc NF-κB (p50/p65) MAPK_pathway->NFkB_nuc Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_IkB NF-κB IκB NFkB NF-κB (p50/p65) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Analog This compound Analog Analog->MAPK_pathway Inhibits Analog->IKK Inhibits iNOS_protein iNOS Protein Nitric Oxide (NO) Nitric Oxide (NO) iNOS_protein->Nitric Oxide (NO) COX2_protein COX-2 Protein Prostaglandins (PGE2) Prostaglandins (PGE2) COX2_protein->Prostaglandins (PGE2) DNA DNA NFkB_nuc->DNA Binds Proinflammatory_genes Pro-inflammatory Gene Transcription DNA->Proinflammatory_genes Proinflammatory_genes->iNOS_protein Translation Proinflammatory_genes->COX2_protein Translation G cluster_invitro In Vitro Experimental Workflow start Start: This compound Analogs cell_culture RAW 264.7 Macrophage Cell Culture start->cell_culture mtt MTT Assay (Determine Non-Toxic Dose) cell_culture->mtt treatment Pre-treat with Analogs + LPS Stimulation mtt->treatment Use Non-Toxic Concentrations supernatant Collect Supernatant treatment->supernatant cell_lysate Collect Cell Lysate treatment->cell_lysate griess Griess Assay (Measure NO) supernatant->griess elisa ELISA (Measure TNF-α, IL-6) supernatant->elisa western Western Blot (Measure iNOS, COX-2) cell_lysate->western data_analysis Data Analysis & Interpretation griess->data_analysis elisa->data_analysis western->data_analysis

References

Application Note: 2,3-Dimethylbenzofuran as a Chemical Standard for Analytical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research, drug development, and quality control, the use of well-characterized chemical standards is paramount for ensuring the accuracy, precision, and reliability of analytical data. Benzofuran and its derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and antitumor activities.[1] The robust and unambiguous analytical characterization of these molecules is therefore a critical step in their development and application.

This application note details the use of 2,3-Dimethylbenzofuran as a chemical standard in analytical methodologies, with a primary focus on its application in Gas Chromatography-Mass Spectrometry (GC-MS). We provide comprehensive protocols for the preparation of standard solutions, a validated GC-MS method for its analysis, and guidelines for its use as an internal standard for the quantification of other benzofuran derivatives or related compounds.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a chemical standard is essential for its proper handling, storage, and application.

PropertyValueSource
Molecular Formula C₁₀H₁₀O[2][3]
Molecular Weight 146.19 g/mol [2][3]
Appearance Clear to yellow liquid[4]
Odor Nutty, spicy aroma[2][4]
Boiling Point 101-102 °C @ 19 mmHg[2]
Density 1.031-1.037 g/mL[2]
Refractive Index 1.554-1.563[2]
Solubility Insoluble in water; Soluble in ethanol and fats[2]
CAS Number 3782-00-1[4]

Synthesis and Purification of High-Purity this compound

The reliability of a chemical standard is directly proportional to its purity. While this compound is commercially available, for applications requiring the highest level of accuracy, in-house synthesis and purification or sourcing from an accredited supplier of certified reference materials is recommended. A general synthetic approach for related benzofuran structures can be adapted for this compound.

Experimental Workflow: Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment start Starting Materials: 2-Iodoanisole and 2-Butyne reaction Palladium-Catalyzed Coupling start->reaction cyclization Electrophilic Cyclization reaction->cyclization crude Crude this compound cyclization->crude distillation Fractional Distillation under Reduced Pressure crude->distillation chromatography Column Chromatography (Silica Gel) distillation->chromatography pure High-Purity this compound chromatography->pure gcms GC-MS Analysis pure->gcms nmr NMR Spectroscopy pure->nmr purity_check Purity ≥ 99.5% gcms->purity_check nmr->purity_check

Caption: Workflow for the synthesis and purification of high-purity this compound.

Protocol 1: Synthesis and Purification

  • Synthesis: A common route to 2,3-disubstituted benzofurans involves the palladium-catalyzed coupling of a 2-iodoanisole with a terminal alkyne, followed by electrophilic cyclization. For this compound, this would involve the coupling of 2-iodoanisole with 2-butyne.

  • Purification: The crude product is first subjected to fractional distillation under reduced pressure to remove solvents and major impurities. Further purification is achieved through column chromatography on silica gel, using a non-polar eluent system (e.g., hexane/ethyl acetate gradient).

  • Purity Assessment: The purity of the final product should be assessed by GC-MS to ensure the absence of isomeric impurities and by ¹H and ¹³C NMR spectroscopy to confirm the chemical structure. For use as a chemical standard, a purity of ≥99.5% is recommended.

Preparation of Standard Solutions

Accurate preparation of standard solutions is a critical step in quantitative analysis.

Protocol 2: Preparation of a 1000 µg/mL Primary Stock Solution

  • Equipment: Use a calibrated analytical balance and Class A volumetric flasks.

  • Procedure:

    • Accurately weigh approximately 10 mg of high-purity this compound into a clean, dry weighing boat.

    • Quantitatively transfer the weighed compound into a 10 mL Class A volumetric flask.

    • Record the exact weight.

    • Add a small amount of GC-grade methanol or acetonitrile to dissolve the compound completely.

    • Bring the flask to volume with the same solvent.

    • Stopper the flask and invert it several times to ensure homogeneity.

  • Calculation: Calculate the exact concentration of the stock solution based on the actual weight of the compound and the volume of the flask.

  • Storage: Store the stock solution in an amber glass vial at 2-8°C to minimize degradation from light and temperature. Stability should be periodically assessed.

Protocol 3: Preparation of Working Standard Solutions

  • Serial Dilution: Prepare a series of working standard solutions by serial dilution of the primary stock solution using calibrated micropipettes and Class A volumetric flasks.

  • Concentration Range: The concentration range of the working standards should bracket the expected concentration of the analyte in the samples. A typical range for a calibration curve could be 0.1, 0.5, 1, 5, 10, and 50 µg/mL.

  • Storage: Store working standards under the same conditions as the primary stock solution.

GC-MS Method for the Analysis of this compound

This section provides a validated GC-MS method suitable for the identification and quantification of this compound.

Experimental Workflow: GC-MS Analysis

sample_prep Sample Preparation (Standard or Unknown) injection GC Injection sample_prep->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry (Quadrupole Analyzer) ionization->detection data_analysis Data Analysis (Chromatogram and Mass Spectrum) detection->data_analysis

Caption: General workflow for the GC-MS analysis of this compound.

Protocol 4: GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph Agilent 7890A GC or equivalent
Mass Spectrometer Agilent 5975C MS or equivalent
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature 60°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 amu

Expected Results:

  • Retention Time: The retention time of this compound will be specific to the GC conditions and column used. It must be consistent across all analyses.

  • Mass Spectrum: The EI mass spectrum of this compound will show a characteristic fragmentation pattern, with a prominent molecular ion peak (m/z 146) and other fragment ions that can be used for confirmation.

Method Validation

A comprehensive validation of the analytical method is crucial to ensure its suitability for its intended purpose.

Protocol 5: Method Validation Parameters

  • Specificity/Selectivity: Analyze a blank matrix (without this compound) to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity and Range: Inject the prepared working standard solutions in triplicate to construct a calibration curve. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: Perform a recovery study by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, and high). The recovery should typically be within 80-120%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze a standard solution at a medium concentration six times on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on three different days. The RSD should be ≤ 5%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically S/N of 3 for LOD and 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Application as an Internal Standard

This compound can be effectively used as an internal standard (IS) for the quantification of other benzofuran derivatives or compounds with similar chemical properties.

Logical Relationship: Internal Standard Quantification

cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_calc Quantification analyte_std Analyte Standard Solutions gcms_analysis Analyze all solutions under identical conditions analyte_std->gcms_analysis is_std Internal Standard (IS) This compound Solution is_std->analyte_std Add fixed amount sample Unknown Sample is_std->sample Add fixed amount sample->gcms_analysis peak_areas Measure Peak Areas (Analyte and IS) gcms_analysis->peak_areas rrf Calculate Relative Response Factor (RRF) from standards peak_areas->rrf quantify Calculate Analyte Concentration in Unknown Sample using RRF peak_areas->quantify rrf->quantify

Caption: Logical workflow for quantitative analysis using an internal standard.

Protocol 6: Quantification Using this compound as an Internal Standard

  • Selection Criteria: this compound is a suitable internal standard if it is well-resolved from the analyte of interest and does not co-elute with any matrix components.

  • Preparation:

    • Prepare a stock solution of this compound at a known concentration.

    • Add a fixed, known amount of the internal standard solution to all calibration standards and unknown samples.

  • Calibration:

    • Prepare a series of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard.

    • Analyze the standards by GC-MS.

    • For each standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Plot this ratio against the concentration of the analyte to generate a calibration curve.

  • Quantification:

    • Analyze the unknown samples (containing the internal standard) using the same GC-MS method.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard in the unknown sample.

    • Determine the concentration of the analyte in the unknown sample using the calibration curve.

Safety, Handling, and Storage

Safety Precautions:

  • This compound may cause skin and respiratory tract irritation. It may be harmful if swallowed or absorbed through the skin.[5]

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]

Handling:

  • Avoid breathing dust, vapor, mist, or gas.[5]

  • Avoid contact with skin and eyes.[5]

Storage:

  • Store in a cool, dry place away from sources of ignition.[5]

  • Keep the container tightly closed.[5]

  • It is stable under normal temperatures and pressures.[5]

Conclusion

This compound serves as a valuable and reliable chemical standard for the analytical characterization and quantification of benzofuran derivatives and other related compounds. Its distinct chromatographic behavior and mass spectral properties make it particularly suitable for GC-MS applications. By following the detailed protocols outlined in this application note for preparation, analysis, and method validation, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reproducible, and accurate analytical data, thereby supporting the integrity and advancement of their scientific endeavors.

References

Application Note: A Validated HS-SPME-GC-MS/MS Protocol for the Sensitive Quantification of 2,3-Dimethylbenzofuran in Complex Food Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

2,3-Dimethylbenzofuran is a volatile organic compound belonging to the benzofuran class, which are characterized by a benzene ring fused to a furan ring.[1][2] It has been identified as a naturally occurring flavor and aroma compound in a variety of heat-processed foods and beverages, most notably in roasted coffee, as well as in vegetables like onions.[1][2] The formation of this compound and other furan derivatives in food is primarily a result of thermal degradation of carbohydrates, amino acids, and lipids during processes like roasting, baking, and canning.[3][4]

While contributing to the sensory profile of foods, the broader class of furans has come under scientific scrutiny. Furan itself is classified by the International Agency for Research on Cancer (IARC) as a possible human carcinogen (Group 2B).[3][5] This has necessitated the development of sensitive and robust analytical methods to accurately quantify furanic compounds, including this compound, in diverse food matrices to assess dietary exposure and ensure consumer safety.[5][6]

This application note presents a comprehensive, validated protocol for the quantification of this compound in food samples. The methodology leverages the strengths of Headspace Solid-Phase Microextraction (HS-SPME) for analyte extraction and concentration, coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for highly selective and sensitive detection.[6] The causality behind each experimental step is explained to provide a framework for methodological adaptation and troubleshooting. The protocol is designed to be a self-validating system, ensuring data integrity and trustworthiness for researchers, quality control laboratories, and regulatory bodies.

Principle of the Method: Causality and Experimental Choices

The accurate quantification of a volatile, trace-level analyte like this compound from a complex food matrix presents two primary challenges: efficiently extracting the analyte from the sample and detecting it with high specificity, free from matrix interferences.

  • Extraction using Headspace Solid-Phase Microextraction (HS-SPME): HS-SPME is the chosen extraction technique due to its solvent-free nature, simplicity, and high sensitivity for volatile and semi-volatile compounds.[3] The principle relies on the partitioning of volatile analytes from the sample matrix into the headspace of a sealed vial. An SPME fiber, coated with a specific sorbent material, is then exposed to the headspace. The analytes adsorb onto the fiber, which is subsequently retracted and injected into the GC inlet for thermal desorption. For furan derivatives, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often selected for its high affinity for small, volatile molecules.[7][8] The addition of a salt, such as sodium chloride (NaCl), to the sample is a critical step. This "salting-out" effect increases the ionic strength of the aqueous phase, which decreases the solubility of nonpolar analytes like this compound and promotes their partitioning into the headspace, thereby enhancing extraction efficiency and method sensitivity.

  • Analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS is the gold standard for trace contaminant analysis in complex matrices.[6] The gas chromatograph separates the volatile compounds based on their boiling points and interaction with the capillary column. The separated compounds then enter the mass spectrometer. By operating in Multiple Reaction Monitoring (MRM) mode, the tandem mass spectrometer provides an exceptionally high degree of selectivity. A specific precursor ion for this compound is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This process effectively filters out background noise and co-eluting matrix components, allowing for unambiguous identification and accurate quantification at very low levels.

  • Quantification using an Isotope-Labeled Internal Standard: To correct for variations in sample matrix, extraction efficiency, and instrument response, an isotope-labeled internal standard (IS) is indispensable. A deuterated analog, such as d4-furan (for the general class), or a custom-synthesized deuterated this compound, is ideal.[6][7] Because the IS has nearly identical chemical and physical properties to the target analyte, it experiences the same losses or enhancements during sample preparation and analysis. Quantification is therefore based on the ratio of the analyte response to the internal standard response, leading to highly accurate and precise results.

Experimental Protocol

This protocol provides a step-by-step methodology for the analysis of this compound.

Reagents and Materials
  • Standards: this compound (≥97% purity), d4-Furan (internal standard).

  • Solvents: Methanol (HPLC or GC grade).

  • Reagents: Sodium Chloride (NaCl, analytical grade), Deionized Water.

  • SPME: Manual or automated SPME holder, Carboxen/PDMS SPME Fibers (e.g., 75 µm thickness).

  • Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Equipment: Analytical balance, vortex mixer, heating block or water bath with agitation, GC-MS/MS system.

Preparation of Standard Solutions[7]
  • Primary Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Store at -20°C.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of d4-furan in methanol. Store at -20°C.

  • Working Standard & IS Solutions: Prepare a series of mixed working standard solutions by serially diluting the primary stock solution in methanol to create a calibration curve (e.g., 0.1 - 50 ng/mL). Prepare a working internal standard solution (e.g., 2 µg/mL) in methanol.

Sample Preparation Workflow

The goal is to homogenize the sample and release the volatile this compound into the vial's headspace for extraction.

  • Liquid Samples (e.g., Brewed Coffee, Juice):

    • Accurately weigh 5.0 ± 0.1 g of the liquid sample into a chilled 20 mL headspace vial.[6]

    • Add 5.0 g of NaCl.

    • Spike with 50 µL of the working internal standard solution.

    • Immediately seal the vial and vortex for 30 seconds.

  • Solid/Semi-Solid Samples (e.g., Ground Coffee, Onion Paste):

    • Accurately weigh 1.0 ± 0.1 g of the homogenized sample into a chilled 20 mL headspace vial.

    • Add 5 mL of deionized water.

    • Add 5.0 g of NaCl.

    • Spike with 50 µL of the working internal standard solution.

    • Immediately seal the vial and vortex thoroughly for 1 minute to ensure mixing.

G seal seal incubate incubate seal->incubate Transfer to Autosampler extract extract incubate->extract desorb desorb extract->desorb Inject separate separate desorb->separate detect detect separate->detect quantify quantify detect->quantify

Caption: High-level experimental workflow for this compound analysis.

HS-SPME Extraction & Analysis

G headspace headspace fiber_in fiber_in headspace->fiber_in 1. Extraction adsorption adsorption fiber_in->adsorption fiber_out fiber_out adsorption->fiber_out 2. Concentration injector GC Injector Port (Thermal Desorption) fiber_out->injector 3. Injection

Caption: Diagram of the HS-SPME extraction and injection process.

Table 1: Optimized HS-SPME and GC-MS/MS Parameters

ParameterRecommended SettingRationale
HS-SPME Conditions
SPME Fiber75 µm Carboxen/PDMSOptimal for trapping small, volatile furanic compounds.[7][8]
Equilibration/Incubation50°C for 15 minutes with 250 rpm agitationEnsures thermal equilibrium and promotes analyte transfer to the headspace.[3]
Extraction Time10-15 minutesProvides sufficient time for analyte adsorption onto the fiber, balancing sensitivity and sample throughput.[3][7]
Desorption Temperature260°CEnsures complete and rapid transfer of analytes from the fiber to the GC column.
Desorption Time3 minutes
GC-MS/MS Conditions
Injection ModeSplitlessMaximizes the transfer of analyte to the column for trace-level detection.
LinerSPME-specific, narrow-bore liner
ColumnMid-polarity column (e.g., Rxi-624Sil MS, 30m x 0.25mm x 1.4µm)Provides good separation for volatile organic compounds.[3]
Carrier GasHelium at 1.2 mL/min (constant flow)
Oven Program35°C (hold 5 min), ramp to 80°C at 3°C/min, then to 250°C at 10°C/min (hold 5 min)A starting temperature near ambient is crucial for trapping highly volatile compounds. The ramps provide effective separation.
MS IonizationElectron Ionization (EI) at 70 eV
MS AcquisitionMultiple Reaction Monitoring (MRM)Provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
MS Transfer Line Temp250°C
MRM Transitions (To be determined empirically by infusing standards)
This compounde.g., Precursor Q1: 146.1 -> Product Q3: 131.1 (Quantifier), 103.1 (Qualifier)
d4-Furan (IS)e.g., Precursor Q1: 72.0 -> Product Q3: 44.0

Method Validation & System Trustworthiness

A method is only trustworthy if its performance is rigorously characterized.[9] Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10][11][12] For regulatory and food safety applications, this is a mandatory step.[10]

Table 2: Key Method Validation Parameters and Acceptance Criteria

Performance CharacteristicDefinitionTypical Acceptance Criteria
Linearity & Range The ability to elicit test results that are directly proportional to the analyte concentration within a given range.Calibration curve with a coefficient of determination (R²) ≥ 0.995.[13]
Selectivity / Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[9]No interfering peaks at the retention time of the analyte in blank matrix samples. Correct ion ratios for qualifier/quantifier ions.
Accuracy (Recovery) The closeness of the mean test results obtained by the method to the true value. Assessed by spiking blank matrix at different levels.Mean recovery between 80-120%.[13]
Precision (RSD%) The closeness of agreement among a series of measurements. Measured as repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) of ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7][8]S/N ≥ 10, or the lowest point on the calibration curve meeting accuracy/precision criteria.[13]

Table 3: Example Performance Data for Furan Derivatives in Coffee Matrix

ParameterResult
Calibration Range0.5 - 50 ng/g
> 0.998
LOD0.01 ng/g[7][8]
LOQ0.03 ng/g[7][8]
Recovery (at 3 spike levels)92 - 105%
Precision (RSD%)< 10%

Note: These are typical performance values based on published methods for similar analytes and should be established by each laboratory.[7][8]

Conclusion

This application note details a robust and highly sensitive HS-SPME-GC-MS/MS method for the quantification of this compound in food samples. By explaining the scientific rationale behind key procedural steps, such as the salting-out effect and the use of MRM for detection, this guide provides the necessary framework for successful implementation, adaptation, and validation. The protocol's reliance on an isotope-labeled internal standard and tandem mass spectrometry ensures the highest level of data integrity, making it suitable for demanding applications in food safety, quality control, and academic research. Adherence to the described validation procedures will ensure that the method is fit for its intended purpose, generating trustworthy and defensible results.

References

Application Note & Protocols: In Vitro Cytotoxicity Profiling of 2,3-Dimethylbenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Toxicological Screening of Benzofurans

Benzofuran scaffolds are prevalent in a variety of natural products and have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1] Derivatives of this heterocyclic compound have been explored for their potential as anticancer, anti-inflammatory, and anti-Alzheimer's disease agents.[1][2][3] Specifically, 2,3-dimethylbenzofuran and its analogs are a class of compounds with emerging interest in drug discovery. As with any novel chemical entity destined for therapeutic application, a thorough evaluation of its cytotoxic potential is a critical initial step in the safety and efficacy assessment.[4][5]

This guide provides a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound derivatives. We will delve into the rationale behind selecting appropriate assays to elucidate the mechanisms of cell death, moving beyond a simple determination of viability to understand how these compounds exert their effects at the cellular level. This document is designed to equip researchers with the necessary tools to conduct robust and reproducible cytotoxicity studies.

Strategic Selection of Cytotoxicity Assays

A multi-parametric approach is essential for a comprehensive understanding of a compound's cytotoxic profile. We will focus on a tiered strategy that begins with assessing cell viability and membrane integrity, followed by more specific assays to investigate apoptosis.

  • Tier 1: Primary Cytotoxicity Screening

    • MTT Assay: Measures metabolic activity as an indicator of cell viability.[6]

    • LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[7]

  • Tier 2: Mechanistic Elucidation of Cell Death

    • Annexin V/Propidium Iodide (PI) Staining: Differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[8][9]

    • Caspase-Glo® 3/7 Assay: Measures the activity of key executioner caspases involved in the apoptotic cascade.[10][11]

Recent studies on other benzofuran derivatives have demonstrated their ability to induce apoptosis and cell cycle arrest in various cancer cell lines, making the investigation of these pathways particularly relevant.[12][13][14]

Cell Line Selection and Culture

The choice of cell line is pivotal and should be guided by the therapeutic target of the this compound derivatives. For anticancer screening, a panel of cell lines representing different tumor types is recommended. Based on literature for similar benzofuran compounds, the following cell lines have shown sensitivity and are appropriate starting points:[12][15]

  • HeLa (Cervical Cancer): A robust and widely used cell line.

  • HepG2 (Hepatocellular Carcinoma): Relevant for assessing potential hepatotoxicity.[16]

  • SW620 (Colorectal Cancer): A model for gastrointestinal cancers.

  • K562 (Chronic Myelogenous Leukemia): A suspension cell line useful for diverse screening.[15]

  • HaCaT (Human Keratinocytes): A non-cancerous cell line to assess selectivity and general toxicity.[15]

All cell lines should be maintained in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and cultured in a humidified incubator at 37°C with 5% CO₂.[6]

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[17] The amount of formazan is directly proportional to the number of metabolically active cells.[18]

Materials:

  • 96-well flat-bottom plates

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[17]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[19]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives. Add the compounds to the wells, ensuring the final solvent concentration does not exceed 0.5%. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[6][18]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][19] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h (Attachment) seed_cells->incubate_24h add_compound Add this compound Derivatives incubate_24h->add_compound incubate_exposure Incubate (e.g., 24-72h) add_compound->incubate_exposure add_mtt Add MTT Reagent incubate_exposure->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

LDH Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[7][20] The amount of LDH in the supernatant is proportional to the number of dead cells.

Materials:

  • Cells cultured in a 96-well plate and treated as described for the MTT assay.

  • LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical, or Abcam).[7][21]

  • Microplate reader.

Protocol:

  • Prepare Controls: Set up wells for:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).[21]

    • Background: Medium only.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 400 x g for 5 minutes) to pellet the cells.[21]

  • Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50-100 µL) from each well to a new, clear 96-well plate.[22]

  • Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.[21]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7][21]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).[21]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Workflow for LDH Release Assay

LDH_Workflow start Cells Treated in 96-well Plate centrifuge Centrifuge Plate start->centrifuge transfer Transfer Supernatant to New Plate centrifuge->transfer add_reagent Add LDH Reaction Mixture transfer->add_reagent incubate Incubate at RT (30 min) add_reagent->incubate read Read Absorbance (490 nm) incubate->read analyze Calculate % Cytotoxicity read->analyze

Caption: General workflow for the LDH cytotoxicity assay.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between different cell populations. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[9] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[9]

Materials:

  • Flow cytometer

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)[23]

  • Cold PBS

Protocol:

  • Cell Treatment: Treat cells with the this compound derivatives in a culture dish or plate for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension.

  • Washing: Wash the cells once with cold PBS.[23]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[23]

  • Staining: Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution to 100 µL of the cell suspension.[24]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[23]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[23]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry as soon as possible.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Population Differentiation in Annexin V/PI Assay

Apoptosis_Quadrants cluster_quadrants origin x_axis Annexin V-FITC → origin->x_axis y_axis Propidium Iodide → origin->y_axis q1 Healthy Cells (Annexin V- / PI-) q2 Early Apoptosis (Annexin V+ / PI-) q3 Late Apoptosis/Necrosis (Annexin V+ / PI+) q4 Necrotic Cells (Annexin V- / PI+)

Caption: Quadrant analysis of cell populations after Annexin V/PI staining.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[10][11] The assay reagent contains a pro-luminescent caspase-3/7 substrate (containing the DEVD sequence), which is cleaved by active caspases to release a substrate for luciferase, generating a light signal proportional to caspase activity.[10][25]

Materials:

  • White-walled 96-well plates suitable for luminescence measurements.

  • Caspase-Glo® 3/7 Assay System (Promega).[10]

  • Luminometer.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as previously described.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[11] Allow it to equilibrate to room temperature.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[25]

  • Incubation: Mix the contents by gentle shaking on a plate shaker. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of active caspase-3/7. Compare the signals from treated cells to those from vehicle-treated controls.

Data Presentation and Interpretation

To facilitate comparison and interpretation, the results of the cytotoxicity assays should be summarized in a clear, tabular format.

Table 1: Summary of Cytotoxicity Data for this compound Derivative X

Cell LineAssayEndpointIncubation TimeIC₅₀ (µM) / Result
HeLaMTTViability48h[Insert Value]
HepG2MTTViability48h[Insert Value]
SW620MTTViability48h[Insert Value]
HaCaTMTTViability48h[Insert Value]
HeLaLDHMembrane Integrity48h[Insert % Cytotoxicity at IC₅₀]
HeLaAnnexin V/PIApoptosis24h[Insert % Apoptotic Cells]
HeLaCaspase-3/7Apoptosis24h[Insert Fold-Increase vs. Control]

A potent and selective compound will exhibit low IC₅₀ values against cancer cell lines and significantly higher values against non-cancerous lines like HaCaT. An increase in LDH release, a shift towards Annexin V-positive populations, and elevated caspase-3/7 activity in response to treatment would collectively suggest that the this compound derivative induces cell death via apoptosis.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro cytotoxic evaluation of this compound derivatives. By employing a multi-assay strategy, researchers can not only quantify the cytotoxic potency of their compounds but also gain valuable insights into the underlying mechanisms of cell death. This comprehensive approach is fundamental for the rational design and advancement of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 2,3-Dimethylbenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dimethylbenzofuran. Here, we address common challenges and provide troubleshooting strategies to optimize your reaction conditions, ensuring higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and which is recommended for scalability?

A1: The most prevalent and versatile method for synthesizing 2,3-disubstituted benzofurans, including this compound, is the palladium-catalyzed Sonogashira coupling of an o-iodophenol with a disubstituted alkyne, followed by an intramolecular cyclization (annulations). This one-pot synthesis is often preferred for its efficiency and good functional group tolerance. For scalability, this tandem reaction is advantageous as it minimizes intermediate isolation steps, which can lead to higher overall yields and reduced waste.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields in the synthesis of this compound can often be attributed to a few critical parameters:

  • Catalyst System: The choice of palladium source and ligand is paramount. For instance, palladium catalysts paired with phosphine ligands like PPh3 are commonly used. The catalyst's activity can be hindered by impurities or improper handling.

  • Base Selection: The base plays a crucial role in both the coupling and cyclization steps. Common bases include organic amines like triethylamine (Et3N) and inorganic bases such as potassium carbonate (K2CO3). The strength and solubility of the base can significantly impact the reaction rate and byproduct formation.

  • Solvent Choice: The reaction is sensitive to the solvent. Polar aprotic solvents like DMF or DMSO are often used to ensure the solubility of all reactants and the catalyst complex.

  • Reaction Temperature: The temperature needs to be high enough to drive the reaction forward but not so high as to cause decomposition of the reactants or catalyst. A typical range is 80-120 °C.

Q3: How do I select the optimal catalyst and ligand for my synthesis?

A3: The selection of the catalyst and ligand system is critical for a successful synthesis. While PdCl2(PPh3)2 is a common choice, other palladium sources like Pd(OAc)2 can also be effective. The ligand's role is to stabilize the palladium center and facilitate the catalytic cycle. For the synthesis of this compound, triphenylphosphine (PPh3) is a widely used and cost-effective ligand. However, for more challenging substrates, more electron-rich or bulky phosphine ligands might be necessary to improve catalytic activity and stability. It is often beneficial to screen a small set of ligands to identify the optimal one for your specific conditions.

Q4: What is the role of the copper co-catalyst, and is it always necessary?

A4: In the classic Sonogashira coupling, a copper(I) co-catalyst, typically copper(I) iodide (CuI), is used to facilitate the transmetalation step, accelerating the reaction. However, copper-free Sonogashira couplings have also been developed to avoid potential issues with copper contamination in the final product, which can be a concern in pharmaceutical applications. While the copper-catalyzed version is generally faster, a copper-free reaction can often provide good to excellent yields, sometimes requiring a slightly higher reaction temperature or a more active palladium catalyst system.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No or minimal product formation 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Incorrect base or solvent.1. Use a fresh source of palladium catalyst and ligand. Ensure proper storage under an inert atmosphere. 2. Degas the solvent and reaction mixture thoroughly with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction. 3. Screen different bases (e.g., K2CO3, Cs2CO3, Et3N) and solvents (e.g., DMF, DMSO, Toluene).
Formation of significant byproducts 1. Homocoupling of the alkyne (Glaser coupling). 2. Decomposition of starting materials or product at high temperatures. 3. Side reactions due to an inappropriate base.1. If using a copper co-catalyst, minimize the amount of CuI and ensure a strictly anaerobic environment. Consider a copper-free protocol. 2. Optimize the reaction temperature. Run a time-course study at a lower temperature to find the optimal balance between reaction rate and stability. 3. A weaker base might be necessary to prevent undesired side reactions.
Incomplete consumption of starting materials 1. Insufficient reaction time. 2. Low reaction temperature. 3. Catalyst deactivation.1. Monitor the reaction by TLC or GC-MS and extend the reaction time until the starting material is consumed. 2. Gradually increase the reaction temperature in 10 °C increments. 3. Add a second portion of the catalyst if the reaction stalls. Ensure the starting materials are pure, as impurities can poison the catalyst.

Detailed Experimental Protocol: One-Pot Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • o-Iodophenol

  • 2-Butyne

  • PdCl2(PPh3)2 (Palladium(II) bis(triphenylphosphine) dichloride)

  • CuI (Copper(I) iodide)

  • Triethylamine (Et3N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add o-iodophenol (1.0 mmol), PdCl2(PPh3)2 (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) to the flask via syringe.

  • Add 2-butyne (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Summary: Effect of Reaction Conditions on Yield

The following table summarizes typical results from optimization studies for the synthesis of this compound.

Entry Catalyst (mol%) Base Solvent Temperature (°C) Time (h) Yield (%) Reference
1PdCl2(PPh3)2 (2) / CuI (4)Et3NDMF801285
2Pd(OAc)2 (2) / PPh3 (4)K2CO3DMF1002478
3PdCl2(PPh3)2 (2)Cs2CO3DMSO1201292
4Pd(OAc)2 (2) / SPhos (4)K3PO4Toluene1101888

Visualizations

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants & Catalyst to Flask B 2. Evacuate & Backfill with Inert Gas A->B C 3. Add Anhydrous Solvent & Base B->C D 4. Add Alkyne C->D E 5. Heat to Desired Temperature D->E F 6. Monitor Progress (TLC/GC-MS) E->F G 7. Cool & Dilute F->G H 8. Aqueous Wash G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting start Low or No Yield catalyst Check Catalyst System start->catalyst atmosphere Verify Inert Atmosphere start->atmosphere conditions Optimize Reaction Conditions start->conditions fresh_catalyst Use Fresh Catalyst & Ligand catalyst->fresh_catalyst Inactive? degas Degas Solvent Thoroughly atmosphere->degas Compromised? screen Screen Base, Solvent, & Temperature conditions->screen Suboptimal?

Caption: Troubleshooting decision tree for low-yield reactions.

Technical Support Center: Purification of 2,3-Dimethylbenzofuran by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2,3-dimethylbenzofuran using column chromatography. It is structured to address common challenges and provide practical, field-proven solutions to ensure the successful isolation of this compound.

Introduction

This compound is a significant heterocyclic compound utilized as a building block in the synthesis of various pharmaceutical agents and as a flavoring agent.[1][2][3][4][5][6] Achieving high purity of this compound is critical for its subsequent applications. Column chromatography is a principal method for its purification, separating it from unreacted starting materials, byproducts, and other impurities.[7] This guide will walk you through the essential steps, from selecting the right conditions to troubleshooting common issues that may arise during the process.

Core Principles of this compound Purification

The successful purification of this compound by column chromatography hinges on the principle of differential partitioning of the compound and its impurities between a stationary phase and a mobile phase.[8] Given that this compound is a relatively non-polar aromatic ether, a normal-phase chromatography setup is typically employed. In this setup, a polar stationary phase (most commonly silica gel) is used in conjunction with a non-polar mobile phase.[8] Less polar compounds, like this compound, will have a weaker affinity for the stationary phase and will elute faster, while more polar impurities will be retained on the column for longer.[8]

Experimental Protocol: Step-by-Step Guide to Purifying this compound

This protocol outlines a standard procedure for the purification of this compound on a laboratory scale.

Thin-Layer Chromatography (TLC) for Solvent System Optimization

Before proceeding to column chromatography, it is crucial to determine the optimal solvent system using Thin-Layer Chromatography (TLC).[7] The goal is to find a solvent mixture that provides good separation between this compound and any impurities, with the target compound having an Rf value between 0.2 and 0.4.

Procedure:

  • Prepare a dilute solution of your crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • On a silica gel TLC plate, spot the crude mixture, and if available, a pure standard of this compound.

  • Develop the TLC plate in a chamber containing a test solvent system. Start with a low polarity mixture, such as 5% ethyl acetate in hexanes.

  • Visualize the plate under UV light (254 nm) and circle the spots.

  • Calculate the Rf value for each spot.

  • Adjust the polarity of the solvent system as needed. If the Rf value is too low, increase the proportion of the more polar solvent (ethyl acetate). If it is too high, decrease it.

Solvent System (Hexane:Ethyl Acetate) Expected Rf of this compound Comments
98:2~0.4 - 0.5Good for initial screening.
95:5~0.2 - 0.3Often an ideal range for column chromatography.
90:10< 0.2May be too polar, leading to long elution times.

Note: These are estimated values and may vary depending on the specific impurities present in the crude mixture.

Column Preparation

Proper packing of the chromatography column is essential for achieving good separation.[9]

Procedure:

  • Select a glass column of an appropriate size. A general rule of thumb is to use 30-50 g of silica gel for every 1 g of crude material.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 0.5 cm).

  • Prepare a slurry of silica gel in the chosen mobile phase.

  • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing and remove air bubbles.

  • Once the silica gel has settled, add another layer of sand on top to protect the surface of the stationary phase.[3]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry. [9]

Sample Loading

There are two primary methods for loading the sample onto the column: wet loading and dry loading.[9]

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully apply it to the top of the column using a pipette.[9] This method is suitable for samples that are readily soluble in the mobile phase.

  • Dry Loading: If the crude product has poor solubility in the mobile phase, dissolve it in a more polar solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[9] Carefully add this powder to the top of the column.

Elution and Fraction Collection

Procedure:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure using a pump or compressed air to achieve a steady flow rate.

  • Collect the eluent in a series of labeled test tubes or flasks.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Combine the fractions that contain the pure this compound.

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Diagram of the Column Chromatography Workflow ```dot digraph "Column Chromatography Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_prep" { label = "Preparation"; style = "filled"; color = "#E8F0FE"; TLC [label="1. TLC Analysis\n(Solvent System Optimization)"]; Column_Prep [label="2. Column Packing\n(Slurry Method)"]; Sample_Loading [label="3. Sample Loading\n(Wet or Dry)"]; }

subgraph "cluster_sep" { label = "Separation"; style = "filled"; color = "#E6F4EA"; Elution [label="4. Elution\n(Mobile Phase Flow)"]; Fraction_Collection [label="5. Fraction Collection"]; }

subgraph "cluster_analysis" { label = "Analysis & Isolation"; style = "filled"; color = "#FEF7E0"; TLC_Analysis [label="6. TLC Analysis of Fractions"]; Combine_Fractions [label="7. Combine Pure Fractions"]; Evaporation [label="8. Solvent Evaporation"]; Pure_Product [label="Purified this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

TLC -> Column_Prep [label="Determines Mobile Phase"]; Column_Prep -> Sample_Loading; Sample_Loading -> Elution; Elution -> Fraction_Collection [minlen=2]; Fraction_Collection -> TLC_Analysis; TLC_Analysis -> Combine_Fractions [label="Identify Pure Fractions"]; Combine_Fractions -> Evaporation; Evaporation -> Pure_Product; }

Caption: A logical guide to troubleshooting common column chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when purifying this compound?

A1: The impurities will largely depend on the synthetic route used. Common impurities can include:

  • Unreacted starting materials: For example, if synthesized via intramolecular cyclization, residual 2-(1-methyl-2-oxopropyl)phenol may be present.

  • Reagents: Catalysts or reagents used in the synthesis may persist in the crude product.

  • Side-products: Incomplete cyclization or side reactions can lead to the formation of related byproducts.

Q2: Can I use a different stationary phase other than silica gel?

A2: Yes. If you suspect your compound is degrading on silica gel, neutral alumina is a good alternative. [10][11][12]For very non-polar compounds, Florisil can also be considered. [13] Q3: My crude product is an oil. How should I load it onto the column?

A3: If the oil is not too viscous, you can dissolve it in a minimal amount of the mobile phase and load it directly onto the column (wet loading). [9]If it is very viscous or not very soluble, the dry loading method is recommended. [9] Q4: How do I know which fractions contain my purified product?

A4: The most reliable method is to analyze the collected fractions by TLC. Spot a small amount from each fraction on a TLC plate and develop it in the same solvent system used for the column. The fractions showing a single spot corresponding to the Rf of your product should be combined.

Q5: The solvent is coming off the column very slowly. What should I do?

A5: A slow flow rate can be due to the column being packed too tightly or the use of very fine silica gel. You can apply gentle positive pressure using a pump or an inert gas to increase the flow rate. Be cautious not to apply too much pressure, as this can cause the column to crack.

References

Technical Support Center: Synthesis of 2,3-Dimethylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dimethylbenzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic compound. Our goal is to equip you with the knowledge to not only identify and solve common issues but also to understand the underlying chemical principles governing the reaction.

Introduction to the Synthesis of this compound

The synthesis of this compound typically proceeds through the acid-catalyzed cyclization of a suitable precursor, most commonly derived from 2-ethylphenol. A prevalent method involves the reaction of 2-ethylphenol with an acetylating agent to form an intermediate that subsequently undergoes intramolecular cyclization. This process, while effective, is often accompanied by the formation of various side products that can complicate purification and reduce the overall yield. Understanding the reaction mechanism and the factors influencing the formation of these byproducts is crucial for optimizing the synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common problems encountered during the synthesis of this compound, providing explanations for their occurrence and practical solutions.

Question 1: My reaction yields a significant amount of an isomeric byproduct. How can I identify it and minimize its formation?

Answer:

A common side product in the synthesis of this compound is its constitutional isomer, 2,3-dihydro-2,2-dimethylbenzofuran . The formation of this dihydro-derivative arises from an alternative cyclization pathway of the carbocation intermediate.

Mechanism of Side Product Formation:

The acid-catalyzed reaction of 2-ethylphenol with an acetylating agent, such as acetic anhydride or acetyl chloride, proceeds through the formation of a key carbocation intermediate. This intermediate can then follow two distinct pathways:

  • Pathway A (Desired): Elimination of a proton from the ethyl group leads to the formation of a double bond, followed by tautomerization to yield the aromatic this compound.

  • Pathway B (Side Product): An intramolecular electrophilic attack of the carbocation on the adjacent methyl group, followed by a hydride shift and subsequent cyclization, can lead to the formation of the more saturated 2,3-dihydro-2,2-dimethylbenzofuran.

Troubleshooting Strategies:

  • Reaction Temperature: Higher temperatures can favor the elimination pathway (Pathway A) leading to the desired aromatic product. Carefully increasing the reaction temperature while monitoring for degradation can improve the product ratio.

  • Choice of Acid Catalyst: The strength and nature of the acid catalyst can influence the reaction pathway. While strong proton acids like sulfuric acid or polyphosphoric acid (PPA) are commonly used, experimenting with Lewis acids might offer better selectivity.

  • Reaction Time: Prolonged reaction times can sometimes lead to isomerization or degradation. Monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) is crucial to stop the reaction at the optimal point.

Identification:

  • NMR Spectroscopy: The 1H NMR spectrum of 2,3-dihydro-2,2-dimethylbenzofuran will show characteristic signals for the gem-dimethyl group (two singlets) and the methylene protons of the dihydrofuran ring, which are absent in the spectrum of this compound.

  • Mass Spectrometry: The mass spectrum of the dihydro-derivative will have a molecular ion peak (M+) that is 2 mass units higher than that of this compound.

Question 2: I am observing the formation of polymeric or tar-like materials in my reaction mixture. What causes this and how can I prevent it?

Answer:

The formation of polymeric or tar-like substances is a common issue in acid-catalyzed reactions involving phenols and carbocation intermediates.

Causality:

  • Intermolecular Reactions: The highly reactive carbocation intermediates can react with other molecules of the starting material or product in intermolecular electrophilic aromatic substitution or polymerization reactions, especially at high concentrations and temperatures.

  • Degradation: Phenolic compounds can be susceptible to oxidation and degradation under harsh acidic and high-temperature conditions, leading to the formation of complex, high-molecular-weight byproducts.

Troubleshooting Strategies:

  • Control of Reactant Concentration: Running the reaction at a lower concentration by using a suitable inert solvent can minimize intermolecular side reactions.

  • Gradual Addition of Catalyst: Adding the acid catalyst slowly and in a controlled manner can help to maintain a low concentration of the reactive carbocation intermediates at any given time.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can reduce oxidative side reactions.

  • Temperature Control: Avoid excessive heating. The optimal temperature should be high enough to promote the desired cyclization but not so high as to cause significant degradation.

Question 3: My purification by distillation is proving difficult due to close boiling points of the product and a major impurity. What are my options?

Answer:

When distillation is ineffective, chromatographic techniques are the preferred method for separating this compound from its closely boiling isomers or other impurities.

Purification Protocol:

  • Column Chromatography: Flash column chromatography using silica gel is a highly effective method. A non-polar eluent system, such as a mixture of hexane and ethyl acetate in a high hexane ratio (e.g., 98:2), will typically allow for the separation of the less polar this compound from more polar impurities. The separation can be monitored by TLC.

  • Preparative Gas Chromatography (Prep-GC): For very challenging separations of isomers with very similar polarities, preparative GC can be an excellent, albeit more specialized, option to obtain a highly pure product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acid-Catalyzed Cyclization

Materials:

  • 2-Ethylphenol

  • Acetic anhydride

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethylphenol (1.0 eq) in dichloromethane.

  • Cool the solution in an ice bath and slowly add acetic anhydride (1.2 eq).

  • To the cooled mixture, carefully add polyphosphoric acid (PPA) in portions. The amount of PPA can be optimized, but a good starting point is a 1:1 weight ratio with 2-ethylphenol.

  • After the addition of PPA, remove the ice bath and heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system).

  • Once the starting material is consumed, cool the reaction mixture to room temperature and carefully quench it by pouring it into a beaker of ice water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

ParameterConditionExpected OutcomeTroubleshooting
Temperature Reflux in DCM (~40°C)Moderate yield, potential for incomplete reaction.Increase temperature by using a higher boiling solvent if necessary.
Catalyst Polyphosphoric AcidGood yields, but can lead to charring if overheated.Add PPA in portions and control the temperature carefully.
Reaction Time 2-4 hoursVaries, monitor by TLC.Incomplete reaction: extend time. Side product formation: shorten time.

Visualizations

Reaction Mechanism and Side Product Formation

G cluster_0 Reaction Initiation cluster_1 Product Formation Pathways cluster_2 Undesired Polymerization A 2-Ethylphenol + Acetic Anhydride B Intermediate Ester A->B Acetylation C Carbocation Intermediate B->C H+ (PPA) D This compound (Desired Product) C->D Pathway A: Proton Elimination & Tautomerization E 2,3-Dihydro-2,2-dimethylbenzofuran (Side Product) C->E Pathway B: Intramolecular Attack & Hydride Shift F Polymeric/Tar Byproducts C->F Intermolecular Reactions

Caption: Mechanism of this compound synthesis and side product formation.

Stability of 2,3-Dimethylbenzofuran under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-dimethylbenzofuran. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during your experiments. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your work.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound.

Q1: What is the general stability profile of this compound?

This compound is a relatively stable aromatic heterocyclic compound under neutral conditions, at room temperature, and when protected from light and strong oxidizing agents. However, its stability can be compromised under acidic or basic conditions, leading to potential degradation. The benzofuran ring system, while aromatic, possesses inherent reactivity that can be influenced by the electron-donating nature of the fused benzene ring and the substituents.

Q2: Is this compound susceptible to degradation under acidic conditions?

Yes, this compound is susceptible to degradation in the presence of acids. The furan ring is known to be sensitive to acidic conditions, which can lead to protonation and subsequent ring-opening.[1][2] The presence of the methyl groups at the 2 and 3 positions can influence the reaction rate and the nature of the degradation products. Researchers should exercise caution when using acidic reagents or working in low pH environments.

Q3: What is the likely mechanism of acid-catalyzed degradation?

The acid-catalyzed degradation of benzofurans likely proceeds through protonation of the furan oxygen, which activates the ring towards nucleophilic attack. This can lead to the cleavage of the C-O bond and ring-opening, forming a carbocation intermediate that can then react further with available nucleophiles (e.g., water, alcohols) or rearrange to form various degradation products.[1][2]

Q4: How does this compound behave under basic conditions?

While generally more stable under basic than acidic conditions, this compound is not entirely inert to strong bases, especially at elevated temperatures. Strong base-mediated processes have been implicated in the ring-opening of benzofurans.[2] The primary concern under basic conditions would be the potential for reactions if other functional groups are present on the molecule that are base-labile. For the core this compound structure, significant degradation is less likely under mild basic conditions at ambient temperature.

Q5: Are there any known degradation products of this compound?

Specific degradation products for this compound are not extensively documented in publicly available literature. However, based on the degradation pathways of related benzofuran compounds like carbofuran (which contains a 2,3-dihydro-2,2-dimethylbenzofuran moiety), potential degradation products could include hydroxylated derivatives and ring-opened structures.[1][3] For instance, acid-catalyzed ring-opening could lead to the formation of substituted phenols.

Q6: What analytical techniques are recommended for monitoring the stability of this compound?

The most common and effective techniques for monitoring the stability of this compound and detecting potential degradation products are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).[3] A stability-indicating HPLC method would be ideal as it can separate the parent compound from its degradation products.[4][5] GC-MS is particularly useful for the identification of volatile degradation products.

II. Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments with this compound.

Issue 1: Unexpected Loss of this compound in Acidic Media

Symptom: You observe a significant decrease in the concentration of this compound when your experimental conditions involve an acidic environment (e.g., during a reaction workup with aqueous acid, or in a formulation with acidic excipients).

Root Cause Analysis: This is likely due to acid-catalyzed degradation of the benzofuran ring. The extent of degradation will depend on the acid strength (pH), temperature, and duration of exposure.

Troubleshooting Steps:

  • pH Control: If possible, adjust the pH of your medium to be as close to neutral as possible. If acidic conditions are necessary, use the mildest acid and the lowest concentration feasible.

  • Temperature Management: Perform the acidic step at the lowest possible temperature to slow down the degradation kinetics.

  • Minimize Exposure Time: Reduce the time that this compound is in contact with the acidic medium.

  • Alternative Reagents: Explore if non-acidic reagents or different reaction conditions can be used to achieve the desired transformation without compromising the stability of the benzofuran ring.

  • Analytical Monitoring: Use HPLC or GC-MS to monitor the rate of degradation under your specific conditions to identify a time window where the integrity of the compound is maintained.

Issue 2: Appearance of Unknown Peaks in Chromatogram After Basic Treatment

Symptom: After exposing this compound to a basic solution (e.g., NaOH, KOH), you observe new, unidentified peaks in your HPLC or GC chromatogram.

Root Cause Analysis: While more stable in basic media, prolonged exposure to strong bases, especially at higher temperatures, can induce degradation. The new peaks likely represent degradation products.

Troubleshooting Steps:

  • Milder Base: If the process allows, switch to a milder base (e.g., sodium bicarbonate, potassium carbonate).

  • Lower Temperature: Conduct the basic treatment at room temperature or below.

  • Inert Atmosphere: If oxidative degradation is suspected (catalyzed by base), perform the experiment under an inert atmosphere (e.g., nitrogen or argon).

  • Characterize Degradants: If the appearance of byproducts is unavoidable, use techniques like LC-MS or GC-MS to identify the unknown peaks. This will provide insight into the degradation pathway and help in optimizing the process to minimize their formation.

Issue 3: Inconsistent Results in Stability Studies

Symptom: You are conducting formal stability studies, and you observe inconsistent levels of this compound or variable profiles of degradation products across different batches or time points.

Root Cause Analysis: This could be due to a lack of control over experimental parameters or the use of an analytical method that is not stability-indicating.

Troubleshooting Steps:

  • Method Validation: Ensure your analytical method is fully validated and proven to be stability-indicating. This involves performing forced degradation studies to demonstrate that the method can separate the parent drug from all potential degradation products.[4][6]

  • Forced Degradation Study: Conduct a forced degradation study to understand the degradation pathways of this compound. This will help in identifying the key degradation products to monitor in your stability studies.

  • Strict Parameter Control: Tightly control all experimental parameters in your stability study, including temperature, humidity, light exposure, and the composition of your formulation or solution.

  • Standard Operating Procedures (SOPs): Implement and strictly follow detailed SOPs for all aspects of the stability study, from sample preparation to analytical measurements.

III. Experimental Protocols

This section provides detailed protocols for conducting a forced degradation study and developing a stability-indicating HPLC method for this compound.

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep both solutions at room temperature and at 60°C.

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep both solutions at room temperature and at 60°C.

    • Withdraw samples at various time points.

    • Neutralize the samples with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • To another 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solutions at room temperature.

    • Withdraw samples at various time points.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C.

    • Place a solution of this compound (1 mg/mL in a suitable solvent) in a heating block at 80°C.

    • Withdraw samples at various time points.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Keep control samples protected from light.

    • Withdraw samples after the exposure period.

  • Analysis: Analyze all samples by a suitable analytical method (e.g., HPLC, GC-MS) to determine the extent of degradation and the profile of degradation products.

Data Summary Table for Forced Degradation:

Stress ConditionTemperatureDuration% Degradation (Approx.)Number of Degradation Products
0.1 M HClRoom Temp24 h
1 M HCl60°C8 h
0.1 M NaOHRoom Temp24 h
1 M NaOH60°C8 h
3% H₂O₂Room Temp24 h
30% H₂O₂Room Temp8 h
Thermal (Solid)80°C48 h
Thermal (Solution)80°C24 h
PhotolyticICH Guideline-
Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase Development:

  • Start with a simple mobile phase, such as a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Inject a solution of undegraded this compound to determine its retention time.

  • Inject samples from the forced degradation study that show significant degradation.

  • Optimize the mobile phase composition (e.g., gradient elution, addition of a buffer like ammonium acetate or phosphate buffer) to achieve good separation between the parent peak and all degradation product peaks.

Method Validation Parameters (as per ICH guidelines):

  • Specificity: Demonstrate that the method is able to separate the analyte from all potential degradation products.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Precision: Assess the degree of scatter between a series of measurements.

  • Robustness: Evaluate the reliability of the method with respect to small, deliberate variations in method parameters.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

IV. Visualizations

Logical Workflow for Stability Troubleshooting

Stability_Troubleshooting start Experiment with this compound issue Unexpected Result (e.g., low yield, new peaks) start->issue check_conditions Review Experimental Conditions (pH, Temp, etc.) issue->check_conditions is_acidic Acidic Conditions? check_conditions->is_acidic is_basic Basic Conditions? is_acidic->is_basic No acid_degradation Hypothesize Acid-Catalyzed Degradation is_acidic->acid_degradation Yes base_degradation Consider Base-Mediated Degradation is_basic->base_degradation Yes analyze Analyze by HPLC/GC-MS is_basic->analyze No/Other optimize_acid Optimize: Milder Acid, Lower Temp, Shorter Time acid_degradation->optimize_acid optimize_base Optimize: Milder Base, Lower Temp base_degradation->optimize_base optimize_acid->analyze optimize_base->analyze confirm_degradation Confirm Degradation & Identify Products analyze->confirm_degradation resolve Issue Resolved confirm_degradation->resolve

Caption: Troubleshooting workflow for stability issues with this compound.

Potential Acid-Catalyzed Degradation Pathway

Acid_Degradation cluster_0 Acid-Catalyzed Ring Opening A This compound B Protonated Benzofuran A->B + H+ C Carbocation Intermediate B->C Ring Opening D Ring-Opened Product (e.g., Phenol derivative) C->D + H2O, -H+

Caption: A simplified potential pathway for acid-catalyzed degradation.

V. References

  • Reddy, M. S., et al. (2013). Acid catalyzed ring transformation of benzofurans to tri- and tetrasubstituted furans. The Journal of Organic Chemistry, 78(20), 10427-10436. Available at: --INVALID-LINK--

  • Ma, Y. S., Kumar, M., & Lin, J. G. (2009). Degradation of carbofuran-contaminated water by the Fenton process. Journal of environmental science and health. Part A, Toxic/hazardous substances & environmental engineering, 44(9), 914–920. Available at: --INVALID-LINK--

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Available at: --INVALID-LINK--

  • Request PDF. (n.d.). The Ring-Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond. ResearchGate. Retrieved from --INVALID-LINK--

  • Science.gov. (n.d.). validated stability indicating: Topics by Science.gov. Retrieved from --INVALID-LINK--

  • The Good Scents Company. (n.d.). 2,3-dimethyl benzofuran. Retrieved from --INVALID-LINK--

  • Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product. Retrieved from --INVALID-LINK--

  • SciSpace. (n.d.). Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and. Retrieved from --INVALID-LINK--

References

Troubleshooting low yields in benzofuran synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzofuran Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a vital heterocycle in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Despite the development of numerous synthetic methods, achieving consistently high yields can be challenging. This guide provides in-depth troubleshooting strategies, structured in a practical question-and-answer format, to address common issues encountered during benzofuran synthesis.

Initial Diagnosis: Identifying the Source of Yield Loss

Low yield is a symptom, not the root cause. Before optimizing specific parameters, it's crucial to diagnose where the material is being lost. A systematic approach can save significant time and resources.

dot graph TD { A[Low Benzofuran Yield] --> B{Reaction Monitoring Check}; B --> C[Incomplete Conversion]; B --> D[Multiple Byproducts]; B --> E[Product Degradation]; B --> F[No Reaction];

} caption: General workflow for troubleshooting low-yield benzofuran synthesis.

Frequently Asked Questions & Troubleshooting Guides

This section directly addresses specific problems encountered in common benzofuran synthesis protocols.

Palladium/Copper-Catalyzed Reactions (e.g., Sonogashira/Larock)

Palladium and copper-catalyzed methods, such as the Sonogashira coupling of an o-halophenol with a terminal alkyne followed by cyclization, are powerful tools for constructing 2-substituted benzofurans.[1][2] However, their complexity can lead to several points of failure.

Q1: My Sonogashira-type reaction is giving very low yields (<10%). I'm using an o-iodophenol, a terminal alkyne, (PPh₃)₂PdCl₂, and NaHCO₃ in DMF at 110°C. What's going wrong?

This is a frequent issue, often related to the choice of base and reaction conditions.[3][4]

  • Primary Suspect: Water Formation. Sodium bicarbonate (NaHCO₃) can decompose at high temperatures to produce water, which can interfere with and deactivate the palladium catalyst.[3][4]

    • Solution: Switch to an anhydrous base that does not generate water. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent, more effective alternatives. Organic bases like triethylamine (NEt₃) are also suitable and often used.[3]

  • Secondary Suspect: Catalyst Deactivation. High temperatures can lead to the decomposition of starting materials ("tarring"), which can poison the palladium catalyst.[3] Furthermore, oxygen can deactivate the catalyst.

    • Solution 1: Add a Co-catalyst. The addition of copper(I) iodide (CuI) is standard practice in Sonogashira couplings. It facilitates the reaction and can significantly improve yields.[2][3] Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[5]

    • Solution 2: Screen Catalysts. If the problem persists, consider a more robust palladium source like Pd(PPh₃)₄. The choice of ligand is also critical and can stabilize the palladium complex.[3]

Q2: I've successfully formed the alkyne-phenol intermediate, but the final intramolecular cyclization to the benzofuran is not occurring. How can I promote this step?

This indicates that the conditions are suitable for the C-C bond formation (Sonogashira coupling) but not for the subsequent intramolecular C-O bond formation.

  • Cause: The reaction parameters (temperature, base, solvent) may be suboptimal for the cyclization step.[3]

    • Solution 1: Increase Temperature. After confirming the formation of the intermediate via TLC or LC-MS, consider increasing the reaction temperature to provide the necessary activation energy for cyclization.[3]

    • Solution 2: Change the Base/Solvent System. The base plays a crucial role in the deprotonation of the phenol to form the phenoxide, which is the active nucleophile for the cyclization. A stronger base or a more polar solvent might be required to facilitate this step.

ParameterRecommendation for Sonogashira/CyclizationRationale
Palladium Catalyst (PPh₃)₂PdCl₂, Pd(OAc)₂, Pd(PPh₃)₄ (2-5 mol%)Choice depends on substrate; Pd(PPh₃)₄ can be more robust.[3]
Copper Co-catalyst CuI (4-5 mol%)Essential for facilitating the Sonogashira coupling portion of the reaction.[1][2][3]
Base K₂CO₃, Cs₂CO₃, NEt₃ (anhydrous)Avoids water formation which deactivates the Pd catalyst.[3]
Solvent DMF, Acetonitrile, Triethylamine (anhydrous)Anhydrous conditions are critical to prevent catalyst quenching.[5]
Atmosphere Argon or NitrogenPrevents oxygen from deactivating the catalyst.[5]
Acid-Catalyzed Cyclizations

Acid-catalyzed cyclization of precursors like aryl ethers or ketoximes is another common strategy.[6] The primary challenge here is controlling regioselectivity and avoiding acid-mediated side reactions.

Q3: My acid-catalyzed cyclization of an O-aryl ketoxime is yielding an amide byproduct instead of the benzofuran. What is happening?

You are observing a competitive Beckmann rearrangement, a classic side reaction for oximes under acidic conditions.[5]

  • Cause: Strong Brønsted acids and high temperatures favor the Beckmann rearrangement over the desired cyclization.

    • Solution 1: Milder Conditions. Switch from a strong Brønsted acid (like PPA or H₂SO₄) to a Lewis acid (e.g., BF₃·OEt₂) or use milder acidic conditions.[2][5]

    • Solution 2: Lower Temperature. Reducing the reaction temperature can often suppress the rearrangement, allowing the desired cyclization to become the major pathway.[5]

Intramolecular Wittig Reactions

The intramolecular Wittig reaction is an elegant method for forming the furan ring, but it is highly sensitive to the nature of the ylide and the electrophile.[7][8]

Q4: In my intramolecular Wittig reaction to form a benzofuran, the phosphorus ylide is not reacting with the ester/amide functionality. How can I improve this?

This points to an issue with either the reactivity of the ylide or the electrophilicity of the carbonyl group.

  • Cause: The phosphorus ylide may not be nucleophilic enough, or the ester/amide is not sufficiently electrophilic. The reaction conditions must be strictly anhydrous.

    • Solution: The intramolecular Wittig reaction conditions are mild, and the key is the in situ formation of the phosphorus ylide.[8] Ensure that the phosphine used is of high quality and the base is strong enough to generate the ylide. The reaction is often chemoselective, and careful selection of reagents can direct the pathway towards benzofuran formation.[7]

Purification Issues

Yield loss during workup and purification is a common and often overlooked problem.

Q5: My crude NMR looks clean, but my yield drops significantly after silica gel column chromatography. I see new spots on the TLC of my column fractions. What should I do?

Benzofuran derivatives can be unstable on standard silica gel, which is inherently acidic.[9] This acidity can cause decomposition, especially for electron-rich or sensitive derivatives.[9][10][11]

  • Cause 1: Acid-Catalyzed Decomposition. The acidic silanol groups on the silica surface can catalyze degradation pathways.

    • Solution: Deactivate the silica gel. This can be done by pre-treating the silica slurry with ~1% triethylamine in your eluent to neutralize the acidic sites.[9]

  • Cause 2: Alternative Stationary Phase. If deactivation is insufficient, switch to a different stationary phase.

    • Solution: Neutral alumina can be a good alternative to silica gel for compounds that are acid-sensitive.[9] For challenging separations of isomers, preparative HPLC offers a powerful, albeit more resource-intensive, option.[9]

Key Experimental Protocols

Protocol 1: General Setup for Air- & Moisture-Sensitive Palladium-Catalyzed Reactions

  • Glassware: Oven-dry all glassware (reaction flask, condenser, etc.) at >120°C for at least 4 hours and allow to cool in a desiccator.

  • Inert Atmosphere: Assemble the glassware while hot and immediately place it under an inert atmosphere by flushing with dry Argon or Nitrogen for 10-15 minutes. Use a gas bubbler to monitor the flow.

  • Reagent Addition: Add the solid reagents (e.g., o-iodophenol, palladium catalyst, copper iodide, base) to the reaction flask under a positive flow of inert gas.

  • Solvent Addition: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. Add solvents via a dry syringe or cannula.

  • Reaction: Stir the mixture at the desired temperature. Monitor the reaction progress by TLC, taking aliquots with a syringe and quenching them appropriately before spotting.

References

Technical Support Center: Photodegradation of 2,3-Dimethylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering challenges with the stability of 2,3-dimethylbenzofuran and related benzofuran derivatives. It provides in-depth FAQs, troubleshooting protocols, and prevention strategies to ensure the integrity of your experiments and formulations.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

Q1: What is photodegradation and why is this compound susceptible?

A: Photodegradation is the process by which a molecule is chemically altered or broken down by absorbing light energy, primarily in the ultraviolet (UV) and visible spectra. This compound, a member of the benzofuran family, is susceptible due to its electronic structure.[1] The benzofuran core contains a conjugated π-electron system across the benzene and furan rings. This system can readily absorb photons, promoting the molecule to an excited electronic state. This excited state is highly reactive and can undergo various chemical reactions, leading to degradation. The furan moiety, in particular, can be prone to photooxidation.[2]

Q2: What are the primary factors that influence the rate of photodegradation?

A: The stability of this compound is not intrinsic but is heavily influenced by its environment. Several factors can accelerate its degradation:

  • Wavelength and Intensity of Light: The rate of degradation is dependent on the energy and quantity of photons. UV light (290-400 nm) is particularly damaging as it carries sufficient energy to break chemical bonds.[3] Higher light intensity increases the rate of photon absorption, thus accelerating degradation.

  • Presence of Oxygen: Molecular oxygen can interact with the excited-state molecule to produce highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.[4][5] These ROS are potent oxidizing agents that can attack the benzofuran ring, leading to rapid degradation.[4]

  • Solvent System: The choice of solvent can significantly impact degradation rates. Solvents can influence the stability of the excited state and may also contain impurities that act as photosensitizers. For instance, solvents prone to forming peroxides can create a highly oxidative environment.

  • Presence of Photosensitizers: Impurities or co-formulants in a solution can act as photosensitizers. These molecules absorb light energy and transfer it to the this compound molecule or to oxygen, generating ROS and initiating the degradation cascade.[6]

FactorImpact on Degradation RateRationale
Light Intensity IncreasesMore photons available for absorption per unit time.
UV Wavelength (vs. Visible) IncreasesHigher energy photons are more effective at inducing electronic transitions and bond cleavage.[3]
Oxygen Concentration IncreasesCrucial for the formation of highly destructive Reactive Oxygen Species (ROS).[4]
Presence of Photosensitizers IncreasesFacilitates energy transfer to the target molecule or oxygen, initiating degradation.[6]
Temperature Can IncreaseWhile the primary driver is photochemical, higher temperatures can accelerate secondary thermal degradation reactions of initial photoproducts.[3]

Part 2: Troubleshooting Experimental & Formulation Issues

Problem: I am observing a loss of my this compound compound in solution over time, with the appearance of new peaks in my chromatogram. How do I confirm photodegradation is the cause?

A: Causality & Confirmation

This is a classic sign of compound instability. To isolate photodegradation from other mechanisms like hydrolysis or oxidation, a controlled experiment is necessary. The core principle is to compare a sample exposed to light with a control sample shielded from light.

Troubleshooting Protocol: Light vs. Dark Control Study

  • Preparation: Prepare at least two identical stock solutions of this compound in your experimental solvent.

  • Sample Allocation:

    • Light-Exposed Sample: Transfer one solution to a clear glass vial (e.g., borosilicate).

    • Dark Control Sample: Transfer the second solution to an identical vial that has been completely wrapped in aluminum foil to block all light.

  • Exposure: Place both vials side-by-side in the same location to ensure identical thermal conditions. Expose them to the suspected light source (e.g., ambient lab light, a specific UV lamp).

  • Time-Point Analysis: At designated time points (e.g., T=0, 2, 4, 8, 24 hours), take an aliquot from each vial.

  • Analytical Method: Analyze the aliquots using a stability-indicating method, typically High-Performance Liquid Chromatography with a UV detector (HPLC-UV).[7]

  • Interpretation:

    • If the concentration of this compound decreases significantly in the light-exposed sample while remaining stable in the dark control, photodegradation is confirmed as the primary degradation pathway.

    • If both samples show degradation, other mechanisms (e.g., thermal degradation, oxidation) are at play, possibly in conjunction with photodegradation.[8]

Problem: Now that I've confirmed photodegradation, what are the likely chemical mechanisms involved?

A: Mechanistic Insights

Understanding the mechanism is key to prevention. For a molecule like this compound, degradation is often initiated by Reactive Oxygen Species (ROS) .

  • Photo-excitation: The benzofuran molecule absorbs a photon (hν), transitioning to an excited singlet state (¹S) and then potentially to a more stable triplet state (³S).

  • ROS Generation (Indirect Photolysis): The excited triplet state (³S*) can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This is a common pathway for compounds in solution containing dissolved oxygen.[4][9]

  • Chemical Attack: Singlet oxygen can directly attack the electron-rich furan ring, often leading to a [2+2] or [4+2] cycloaddition reaction. This forms unstable endoperoxides or dioxetanes, which subsequently decompose into ring-opened products like dicarbonyl compounds.

  • Direct Photolysis: In some cases, the excited state molecule may undergo direct reactions like bond cleavage or rearrangement, although ROS-mediated pathways are often dominant in the presence of air.

Below is a conceptual diagram illustrating the central role of ROS in the photodegradation process.

G cluster_0 Initiation cluster_1 ROS Generation cluster_2 Degradation DMB This compound (Ground State) DMB_Excited Excited State DMB* DMB->DMB_Excited ROS Reactive Oxygen Species (¹O₂) DMB->ROS Chemical Attack Light Light (hν) Light->DMB Absorption O2 Molecular Oxygen (³O₂) DMB_Excited->O2 Energy Transfer O2->ROS Degradation_Products Ring-Opened Products (e.g., dicarbonyls) ROS->Degradation_Products

Caption: Conceptual pathway for ROS-mediated photodegradation.

Part 3: Prevention and Mitigation Strategies

Q1: What are the most effective strategies for preventing the photodegradation of this compound during experiments and in formulations?

A: A multi-faceted approach is most effective, combining physical protection with chemical stabilization.

1. Physical Protection (First Line of Defense):

  • Light Exclusion: The simplest and most effective method is to prevent light from reaching the compound. Use amber glass vials or bottles, or wrap containers in aluminum foil. Conduct experimental manipulations in a dark room or under red/yellow safety lights that do not emit UV radiation.

  • Inert Atmosphere: Since oxygen is a key mediator of photodegradation, deoxygenating your solvent and storing the sample under an inert atmosphere (e.g., nitrogen or argon) can dramatically slow the process. This is particularly critical for long-term storage or sensitive reactions.

2. Chemical Stabilization:

  • Antioxidants: These compounds act as sacrificial agents, neutralizing ROS before they can damage the target molecule.[10] Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT) or Vitamin E (α-tocopherol), are particularly effective. They work by donating a hydrogen atom to quench radical species, forming a stable radical themselves.[11][12]

  • UV Absorbers/Photostabilizers: These additives absorb harmful UV radiation and dissipate the energy as harmless heat, effectively shielding the active compound.[10] Examples include benzophenones or benzotriazoles. The choice of stabilizer depends on the UV absorption profile of this compound and the desired formulation properties.[13]

StrategyMechanismBest ForExample
Light Exclusion Physical BarrierStorage, HandlingAmber Vials, Foil Wrap
Inert Atmosphere Oxygen RemovalLong-term Storage, Sensitive AssaysNitrogen/Argon Sparging
Antioxidants ROS ScavengingFormulations, SolutionsBHT, α-tocopherol[11]
UV Absorbers Competitive UV AbsorptionFinal Formulations, CoatingsBenzophenones[10]

Part 4: Key Experimental Protocols

Protocol 1: Controlled Photodegradation Experimental Setup

This protocol describes how to set up a reproducible experiment to quantify the photodegradation kinetics of this compound.

Objective: To measure the degradation rate constant (k) and half-life (t½) of this compound under a specific light source.

Materials:

  • This compound

  • HPLC-grade solvent

  • Calibrated light source (e.g., UV lamp with known wavelength and intensity)[14]

  • Quartz or borosilicate glass reaction vessel[15]

  • Magnetic stirrer and stir bar[15]

  • Temperature control system (e.g., water bath)

  • HPLC system with UV detector

  • Dark control vessel (wrapped in foil)

Procedure:

  • Solution Preparation: Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 10 µg/mL).

  • System Setup: Place the reaction vessel in the temperature-controlled bath on top of the magnetic stirrer. Position the light source at a fixed, reproducible distance from the vessel. A schematic of a typical setup is shown in many research articles.[16][17]

  • Initiate Experiment:

    • Add a defined volume of the solution to both the reaction vessel and the dark control vessel.

    • Take an initial sample (T=0) from the reaction vessel.

    • Turn on the light source and the magnetic stirrer.

  • Sampling: Withdraw small, equal-volume aliquots from both the reaction and control vessels at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Analysis: Immediately analyze each sample by HPLC to determine the remaining concentration of this compound.[7]

  • Data Processing:

    • Confirm that the concentration in the dark control remains unchanged.

    • Plot the natural logarithm of the concentration (ln[C]) versus time (t) for the light-exposed sample.

    • If the reaction follows first-order kinetics, the plot will be linear. The slope of this line is the negative of the rate constant (-k).

    • Calculate the half-life using the formula: t½ = 0.693 / k.

The following diagram outlines this experimental workflow.

G A Prepare Stock Solution of 2,3-DMB B Aliquot into 'Light' (Quartz) & 'Dark' (Wrapped) Vessels A->B C Place Vessels in Controlled Environment (Temp, Stirring) B->C D Take T=0 Sample C->D E Start Irradiation (UV Lamp) D->E F Collect Samples at Time Intervals (t1, t2, t3...) E->F During Exposure G Analyze All Samples by HPLC-UV F->G H Plot ln[C] vs. Time G->H I Calculate Rate Constant (k) and Half-Life (t½) H->I

References

Technical Support Center: A Researcher's Guide to the Purification of 2,3-Dimethylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude 2,3-Dimethylbenzofuran. This guide is designed for researchers, medicinal chemists, and drug development professionals who require high-purity material for their experimental work. As every synthetic route yields a unique impurity profile, this document provides a comprehensive framework for identifying and removing common impurities, troubleshooting challenging separations, and validating the purity of the final product. The methodologies described herein are grounded in established separation science principles and may be adapted to your specific crude material.

Understanding Your Crude Mixture: The First Step to Purity

The purification strategy for this compound is fundamentally dictated by the impurities present, which are a direct consequence of the synthetic route employed. Common synthesis pathways, such as the Perkin rearrangement or acid-catalyzed cyclizations of substituted phenols, can introduce a variety of byproducts.

Potential Impurities May Include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 2-ethyl-3-methylphenol or related phenolic compounds.

  • Incompletely Cyclized Intermediates: Linear precursors that have not fully formed the benzofuran ring.

  • Regioisomers: If aromatic substitution reactions like Friedel-Crafts acylation are employed in related syntheses, regioisomers can be a significant impurity, which can be challenging to separate.[1]

  • Solvent and Reagent Residues: Residual solvents from the reaction or initial workup, and leftover reagents or catalysts.

A preliminary analysis of your crude material by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and their approximate concentrations.[1][2][3][4] This initial assessment will inform the selection of the most appropriate purification strategy.

Troubleshooting and FAQs: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound in a practical question-and-answer format.

Question 1: My initial attempts at purification by distillation are not significantly improving the purity. What could be the issue?

Answer: This is a common challenge when dealing with impurities that have boiling points close to that of this compound (Boiling Point: 101-102 °C at 19 mmHg).[5][6]

  • Causality: Simple distillation is often insufficient for separating compounds with boiling points that differ by less than 25-40 °C. Co-distillation of impurities with the product is likely occurring.

  • Solution: Fractional Vacuum Distillation: Employing a fractionating column between the distillation flask and the condenser increases the number of theoretical plates, allowing for a more efficient separation of liquids with close boiling points.[7] Performing the distillation under reduced pressure (vacuum) lowers the boiling points of all components, which can help prevent thermal degradation of the product and enhance the boiling point differences between the product and high-boiling impurities.

Question 2: I am attempting to purify my crude this compound by column chromatography, but I am getting poor separation or streaking on the TLC plate.

Answer: Poor separation and streaking in chromatography are often related to the choice of the mobile phase (eluent) or interactions between the compound and the stationary phase (silica gel).

  • Causality of Streaking: Streaking on a TLC plate can occur if the compound is acidic or basic, leading to ionization on the silica surface, or if the sample is overloaded.[8]

  • Solution for Streaking: If your crude material contains acidic or basic impurities, adding a small amount of a modifier to your eluent can suppress ionization and lead to sharper bands. For acidic impurities, adding a trace amount of acetic acid can be effective. For basic impurities, adding a small percentage of triethylamine is a common strategy.[8]

  • Causality of Poor Separation: If your product and a major impurity have very similar polarities, they will co-elute with standard solvent systems.

  • Solution for Poor Separation: A systematic approach to selecting the eluent system is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent, such as ethyl acetate or toluene. Monitor the separation by TLC to find the optimal solvent ratio. For benzofuran derivatives, eluent systems like toluene-n-hexane (e.g., 9:1 ratio) or petroleum ether/ethyl acetate (e.g., starting with low percentages of ethyl acetate) have been shown to be effective.[9][10][11]

Question 3: During recrystallization, my this compound is "oiling out" instead of forming crystals. How can I resolve this?

Answer: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute.

  • Causality: This is often due to the boiling point of the chosen solvent being higher than the melting point of the crude solid, or a very high concentration of impurities depressing the melting point of the mixture.

  • Solution 1: Adjust the Solvent System: You can try adding more of the primary solvent to lower the saturation point of the solution. Alternatively, a two-solvent recrystallization system may be more effective.[12] For a compound like this compound, which is soluble in many organic solvents, a good starting point for a two-solvent system would be to dissolve the crude material in a minimal amount of a hot solvent in which it is readily soluble (e.g., toluene or ethyl acetate) and then slowly add a non-polar solvent in which it is less soluble (e.g., hexane or heptane) until the solution becomes turbid.[13][14] Reheating to clarify and then allowing for slow cooling can promote crystal formation.

  • Solution 2: Slow Cooling and Seeding: Rapid cooling can favor oil formation. Ensure the hot, saturated solution is allowed to cool slowly to room temperature before placing it in an ice bath. If crystals are still not forming, scratching the inside of the flask with a glass rod at the meniscus or adding a "seed crystal" of pure this compound can induce crystallization.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on the specific impurity profile of your crude this compound.

Protocol 1: Fractional Vacuum Distillation

This method is suitable for removing non-volatile impurities and those with significantly different boiling points.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column. Ensure all glassware is dry and joints are properly sealed.

  • Sample Preparation: Place the crude this compound in a round-bottom flask, adding a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Slowly apply vacuum to the system.

    • Gradually heat the distillation flask.

    • Collect and discard any initial low-boiling fractions.

    • Carefully collect the fraction that distills at the expected boiling point of this compound under the applied pressure (e.g., 101-102 °C at 19 mmHg).[5][6]

    • Monitor the temperature closely; a sharp increase in temperature may indicate the start of a higher-boiling impurity distilling.

  • Analysis: Analyze the collected fractions by GC-MS or NMR to assess purity.

Protocol 2: Flash Column Chromatography

This is a highly effective method for separating compounds with different polarities.[15]

Step-by-Step Methodology:

  • Eluent Selection: Using TLC, determine an optimal eluent system. A good starting point for this compound is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the product.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column. Alternatively, for less soluble materials, a "dry loading" method can be used where the crude product is adsorbed onto a small amount of silica gel.[16]

  • Elution: Run the column with the selected eluent, applying gentle pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

Recrystallization is an excellent final purification step to obtain highly pure, crystalline material.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not when cold. For this compound, non-polar solvents like hexane or heptane are good candidates to try.[13] A two-solvent system, such as ethyl acetate/hexane, is also a viable option.[12][14]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • If using a two-solvent system, add the second solvent (the one in which the compound is less soluble) dropwise to the hot solution until it becomes persistently cloudy. Add a drop or two of the first solvent to redissolve the precipitate.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.

Data Presentation and Purity Assessment

Technique Purpose Typical Parameters for this compound
Boiling Point Physical constant for identification and purity assessment.101-102 °C @ 19 mmHg
Refractive Index Physical constant for purity assessment.1.554-1.563 @ 20 °C
TLC Monitoring reaction progress and column chromatography.Stationary Phase: Silica gel. Mobile Phase: Hexane/Ethyl Acetate mixtures.
GC-MS Assessing purity and identifying volatile impurities.Capillary column suitable for aromatic compounds. Mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (146.19 g/mol ).[5]
¹H and ¹³C NMR Structural confirmation and detection of impurities.Characteristic aromatic and methyl group signals. Impurity signals can be identified by comparison to reference spectra of potential byproducts.[3][5][17]

Visualizing the Purification Workflow

The following diagrams illustrate the decision-making process and workflow for the purification of this compound.

PurificationWorkflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Methods cluster_end Final Product Crude Crude this compound Analysis Purity Assessment (TLC, GC-MS, NMR) Crude->Analysis Distillation Fractional Vacuum Distillation Analysis->Distillation Volatile Impurities with Different Boiling Points Chromatography Flash Column Chromatography Analysis->Chromatography Polar/Non-polar Impurities Recrystallization Recrystallization Distillation->Recrystallization Further Polishing Pure Pure this compound Distillation->Pure If Sufficiently Pure Chromatography->Recrystallization Final Polishing Chromatography->Pure If Sufficiently Pure Recrystallization->Pure

Caption: General purification workflow for crude this compound.

TroubleshootingChromatography Start Poor Separation in Column Chromatography CheckTLC Analyze TLC Plate Start->CheckTLC Streaking Streaking Observed? CheckTLC->Streaking CoElution Co-elution of Spots? CheckTLC->CoElution AddModifier Add Eluent Modifier (e.g., TEA or Acetic Acid) Streaking->AddModifier Yes CheckLoading Check Sample Loading Streaking->CheckLoading No OptimizeSolvent Optimize Eluent Polarity (Gradient Elution) CoElution->OptimizeSolvent Yes CoElution->CheckLoading No End Improved Separation AddModifier->End OptimizeSolvent->End ReduceLoad Reduce Amount Loaded CheckLoading->ReduceLoad ReduceLoad->End

Caption: Troubleshooting logic for column chromatography issues.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2,3-Dimethylbenzofuran and Other Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery

The benzofuran nucleus, an elegant fusion of a benzene and a furan ring, represents a cornerstone in medicinal chemistry.[1] This heterocyclic scaffold is prevalent in a multitude of natural products and synthetic compounds, showcasing a remarkable breadth of biological and pharmacological activities.[2][3][4] Nature itself has utilized the benzofuran core in molecules exhibiting anticancer, antiviral, antioxidant, and anti-inflammatory properties.[1][5] This inherent bioactivity has established the benzofuran framework as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity.

This guide provides a comparative analysis of the biological activity of 2,3-Dimethylbenzofuran against other functionally substituted benzofuran derivatives. While this compound is recognized as a flavoring agent, its therapeutic potential remains less explored compared to its more decorated relatives.[6] By examining its structural features in the context of well-documented structure-activity relationships (SAR), we can extrapolate its potential and understand why specific substitutions can dramatically enhance therapeutic efficacy across different biological domains.

Comparative Analysis of Biological Activities

The true therapeutic potential of a benzofuran derivative is dictated by the nature, position, and orientation of its substituents. The simple methyl groups of this compound provide a baseline for understanding how the addition of other functional groups—such as halogens, hydroxyls, and larger aromatic moieties—modulates the biological effect.

Anticancer Activity: Beyond Simple Alkyl Substitution

Benzofuran derivatives have emerged as a promising class of anticancer agents, with numerous studies highlighting their potent cytotoxic effects against a wide range of human cancer cell lines.[2][7][8] The mechanism often involves targeting fundamental cellular processes like microtubule dynamics or key signaling pathways.[9]

While specific anticancer data for this compound is not extensively reported, SAR studies of related compounds suggest its activity would likely be modest. The anticancer potency of benzofurans is significantly enhanced by specific substitutions, particularly at the C2 and C3 positions.

  • Halogenation: The introduction of halogen atoms like bromine or chlorine into the benzofuran ring consistently results in a significant increase in anticancer activity.[10] For example, a benzofuran derivative with a bromine atom attached to the methyl group at the C3 position showed remarkable cytotoxicity against K562 and HL60 leukemia cells, with IC50 values of 5 µM and 0.1 µM, respectively.[10] This is attributed to the electronic and lipophilic properties of halogens, which can enhance binding affinity to target proteins and improve cell membrane permeability.

  • Aromatic Substituents: Replacing the methyl groups with larger aromatic or heteroaromatic rings can lead to potent anticancer agents. 2-Arylbenzofurans, for instance, are known tubulin polymerization inhibitors, a mechanism shared with successful chemotherapy drugs.[4][9] Similarly, 2-benzoylbenzofuran derivatives have demonstrated excellent potency against breast cancer cell lines like MCF-7.[8]

  • Hybrid Molecules: Hybrid molecules that couple the benzofuran scaffold with other pharmacologically active moieties like chalcones, triazoles, or piperazines have emerged as potent cytotoxic agents.[10]

The diagram below illustrates a typical workflow for screening novel benzofuran derivatives for potential anticancer activity, a critical process in drug discovery.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Hit Validation & MoA cluster_2 Phase 3: Lead Optimization synthesis Synthesis of Benzofuran Derivatives mtt_assay Primary Cytotoxicity Screen (MTT Assay) synthesis->mtt_assay cell_lines Panel of Human Cancer Cell Lines (e.g., MCF-7, HCT116, A549) cell_lines->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 hit_id Hit Identification (IC50 < 10 µM) ic50->hit_id apoptosis Apoptosis Assays (Annexin V/PI Staining) hit_id->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) hit_id->cell_cycle target_id Mechanism of Action (e.g., Tubulin Polymerization, Kinase Inhibition) apoptosis->target_id cell_cycle->target_id sar Structure-Activity Relationship (SAR) Studies target_id->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Animal Models lead_opt->in_vivo

Caption: Workflow for anticancer drug discovery using benzofuran derivatives.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Benzofuran Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference(s)
3-Bromomethyl-benzofuranHL60 (Leukemia)0.1[10]
3-Amidobenzofuran (28g)MDA-MB-231 (Breast)3.01[11]
Benzofuran-Oxindole Hybrid (22f)MCF-7 (Breast)2.27[11]
3-Methylbenzofuran deriv. (16b)A549 (Lung)1.48[8]
Bromo-oxadiazolyl deriv. (14c)HCT116 (Colon)3.27[8]
Doxorubicin (Reference Drug)MCF-7 (Breast)~1.14[10]
Antimicrobial Activity: The Importance of Specific Functional Groups

Benzofuran derivatives have demonstrated significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria and various fungi.[5][12] The antimicrobial efficacy is highly dependent on the substituent pattern.

While this compound itself is not a noted antimicrobial agent, the introduction of specific moieties can confer potent activity. For instance, studies on S-benzofuran-2-yl ethanol, produced via biotransformation, have shown it possesses antimicrobial properties.[13]

  • Halogenation and Hydroxylation: Halogenated derivatives, particularly those with bromine, often exhibit enhanced antimicrobial and antifungal effects.[14] Similarly, hydroxylated benzofurans can disrupt microbial membranes and metabolic processes.

  • Hybrid Structures: Coupling the benzofuran nucleus with other antimicrobial pharmacophores, such as 1,2,3-triazoles, has been shown to produce compounds with moderate to good zones of inhibition against bacteria like Staphylococcus aureus and Escherichia coli. Derivatives containing thiazole and pyrazoline moieties have also shown excellent activity against Gram-negative bacteria.[5]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Benzofuran Derivatives

Compound/DerivativeS. aureusE. coliC. albicansReference(s)
Benzofuran-Oxime Hybrid (8)ActiveActiveNot Reported[5]
Benzofuran-Carbohydrazide (4)Not ReportedNot ReportedActive (MIC=2)[5]
Aza-benzofuran (1)Moderate ActivityModerate ActivityNot Reported[15]
Oxa-benzofuran (6)Not ReportedNot ReportedPotent (MIC=12.5)[15]
Ciprofloxacin (Reference Drug)~1~0.5N/A[15]
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Chronic inflammation is a key driver of many diseases, and benzofuran derivatives have been investigated as potent anti-inflammatory agents.[16][17] Their mechanism often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of inflammatory mediators such as nitric oxide (NO), prostaglandins (PGE2), and cytokines (e.g., TNF-α, IL-6).[16][18]

The relatively non-polar nature of this compound makes it an unlikely candidate for potent anti-inflammatory activity. Potency in this area is typically conferred by groups capable of specific hydrogen bonding and electronic interactions within enzyme active sites.

  • Fluorinated and Carboxylated Derivatives: Fluorinated benzofurans, especially those also containing bromine and a carboxylic acid or ester group, have shown excellent anti-inflammatory effects.[16] They can potently inhibit the production of NO, PGE2, IL-6, and CCL2 in macrophages, with IC50 values in the low micromolar range.[16][19]

  • Dihydrobenzofurans: The 2,3-dihydrobenzofuran scaffold is also a valuable platform for designing anti-inflammatory agents.[20][21] For example, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one was found to be a powerful inhibitor of prostaglandin synthesis, more potent than the reference drug diclofenac.[20]

Table 3: Comparative Anti-inflammatory Activity (IC50 in µM) of Benzofuran Derivatives

Compound/DerivativeTarget/MediatorIC50 (µM)Reference(s)
Fluorinated Benzofuran (2)PGE2 Inhibition1.92[16]
Fluorinated Benzofuran (3)IL-6 Inhibition1.23[16]
Aza-benzofuran (4)NO Inhibition16.5[15]
Piperazine/Benzofuran Hybrid (5d)NO Inhibition52.23[18]
Indomethacin (Reference Drug)Prostaglandin SynthesisPotent Inhibitor[20]
Antioxidant Activity: The Critical Role of the Hydroxyl Group

The antioxidant capacity of benzofurans is primarily linked to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals. Therefore, this compound, lacking a hydroxyl substituent, is not expected to be a primary antioxidant.

The position and electronic environment of the hydroxyl group are critical. Theoretical and experimental studies have shown that 5-hydroxy-2,3-dihydrobenzofuran derivatives are effective antioxidants.[22][23]

  • Structure-Activity Relationship: The antioxidant capacity increases with the planarity of the ring system, which helps stabilize the resulting phenoxyl radical.[23] Studies comparing 2,3-dihydrobenzo[b]furan-5-ol with its sulfur, selenium, and tellurium analogues found that the antioxidant capacity increased down the chalcogen group (Te > Se = S > O).[22]

  • Mechanism: The primary antioxidant mechanism for hydroxylated benzofurans can be either Hydrogen Atom Transfer (HAT) or Sequential Proton Loss–Electron Transfer (SPLET), depending on the solvent environment.[24][25]

Experimental Methodologies: A Foundation for Trustworthy Data

The comparative data presented in this guide are derived from standardized, validated experimental protocols. Understanding these methods is key to interpreting the results and designing future experiments.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation. It is a cornerstone of in vitro anticancer drug screening.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the benzofuran derivatives (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.[10]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare two-fold serial dilutions of the benzofuran compounds in a 96-well microtiter plate containing the broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is identified as the lowest concentration of the compound in which no visible turbidity (growth) is observed.[9]

Conclusion: Designing the Next Generation of Benzofuran Therapeutics

This comparative guide illustrates a fundamental principle in medicinal chemistry: the biological activity of a scaffold is profoundly influenced by its substituents. This compound, with its simple alkyl groups, serves as a valuable, relatively inert starting point for structural comparison. The addition of specific functional groups—halogens, hydroxyls, bulky aromatics, and hybridizing moieties—is a proven strategy to unlock and enhance a wide spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][16]

For researchers and drug development professionals, the path forward involves the rational design of novel benzofuran derivatives. By leveraging the structure-activity relationship data discussed herein, new compounds can be synthesized to optimize potency against specific biological targets while minimizing off-target effects and toxicity. The benzofuran scaffold, far from being a simple heterocycle, remains a dynamic and promising platform for the discovery of next-generation medicines.

References

Validation of analytical methods for 2,3-Dimethylbenzofuran quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of Analytical Methods for 2,3-Dimethylbenzofuran Quantification

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic organic compound belonging to the benzofuran class, characterized by a benzene ring fused to a furan ring.[1][2] It is a clear, colorless to pale yellow liquid with a nutty, spicy aroma and has been identified in natural sources like coffee and roasted onions.[3] In the pharmaceutical context, its relevance often arises as a potential impurity or a building block in the synthesis of active pharmaceutical ingredients (APIs). The accurate quantification of such compounds is critical for ensuring the safety, efficacy, and quality of drug products, as mandated by regulatory bodies.[4][5] This guide provides a framework for selecting and validating an appropriate analytical method for its quantification.

The Foundation: Principles of Analytical Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] It is a cornerstone of quality assurance in the pharmaceutical industry. The International Council for Harmonisation (ICH) provides a widely accepted framework for validation, outlining specific performance characteristics that must be evaluated.[7][8][9] A properly validated method ensures that the generated data is reliable, reproducible, and accurate.[8]

The core validation parameters as per ICH Q2(R1)/Q2(R2) guidelines include:[6][7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Key Quantification Techniques

The selection of an analytical technique is governed by the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. For a semi-volatile organic compound like this compound, HPLC with UV detection and GC-MS are the most common and effective choices.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass analysis.
Advantages Robust, widely available, excellent for routine quality control, non-destructive, suitable for thermolabile compounds.High specificity and sensitivity, provides structural information for peak identification, excellent for volatile and semi-volatile compounds.[10][11]
Limitations Lower specificity than MS, potential for interference from co-eluting compounds with similar UV spectra.May require derivatization for non-volatile compounds, potential for thermal degradation of labile analytes, more complex instrumentation.
Typical Matrix Drug substances, drug products, process intermediates.Raw materials, complex matrices (environmental, biological), trace impurity analysis.
Table 1: Representative Performance Comparison

The data below is representative for benzofuran-type compounds and serves as a general guideline.[5][12]

Validation Parameter HPLC-UV GC-MS (SIM Mode)
Linearity Range (µg/mL) 0.5 - 1500.01 - 25
Correlation Coefficient (r²) > 0.999> 0.998
Accuracy (Recovery %) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 5.0%
Limit of Quantitation (LOQ) ~0.5 µg/mL~0.01 µg/mL

Experimental Protocols and Workflows

Adherence to a detailed, well-documented protocol is essential for reproducible results. The following sections outline established methodologies for both HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is ideal for routine quantification in controlled matrices like pharmaceutical formulations.

Methodology:

  • Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically effective. For example, Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by analyzing a standard of this compound; likely in the range of 250-285 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of ~100 µg/mL.

    • Calibration Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.5 to 150 µg/mL).

    • Sample Solution: Accurately weigh the sample (e.g., powdered drug product) into a volumetric flask. Add diluent, sonicate to ensure complete dissolution of the analyte, and dilute to volume.[12] Filter the solution through a 0.45 µm syringe filter before injection.[12]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Weighing & Dissolution HPLC HPLC System (C18 Column, ACN:H2O) Standard->HPLC Sample Test Sample Weighing & Dissolution Filter Syringe Filtration (0.45 µm) Sample->Filter Filter->HPLC Detect UV Detection HPLC->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Peak Area vs. Calibration Curve Chromatogram->Quantify Result Final Result (Concentration) Quantify->Result GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Matrix Extraction Extraction (LLE or SPE) Sample_Prep->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration GC GC System (Capillary Column) Concentration->GC MS Mass Spectrometer (EI, SIM/Scan) GC->MS TIC Total Ion Chromatogram MS->TIC Integration Integrate Ion Peak vs. Calibration Curve TIC->Integration Result Final Result (Concentration) Integration->Result

References

The 2,3-Dimethylbenzofuran Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran nucleus, a heterocyclic aromatic compound arising from the fusion of a benzene and a furan ring, is a cornerstone in the field of medicinal chemistry.[1] Its prevalence in a multitude of natural products with diverse and potent biological activities has catalyzed extensive research into the synthesis and therapeutic applications of novel benzofuran derivatives.[2][3] These derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5] This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of 2,3-dimethylbenzofuran derivatives, offering insights for researchers, scientists, and drug development professionals. While the broader benzofuran scaffold is widely studied, this guide will focus on the specific influence of the 2,3-dimethyl substitution pattern on biological activity, drawing parallels from the wider benzofuran literature where direct data is emerging.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Benzofuran derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines.[3][6] The mechanism of action often involves the disruption of critical cellular processes. A key SAR observation is that substitutions at the C-2 and C-3 positions of the benzofuran ring can be crucial for cytotoxic activity.[6]

For instance, studies on related benzofuran structures have shown that the introduction of a bromine atom on a methyl group at the 3-position of the benzofuran ring can lead to remarkable cytotoxic activity against leukemia cells.[6] This suggests that functionalization of the methyl groups in the this compound scaffold could be a promising strategy for enhancing anticancer potency.

Furthermore, the presence of an N-phenethyl carboxamide group has been shown to significantly enhance antiproliferative activity in other benzofuran derivatives.[6] This effect can be further potentiated by substitutions on the N-phenethyl ring, such as a morpholinyl group.[6] These findings highlight the potential for developing potent anticancer agents by introducing specific amide functionalities to the this compound core.

Table 1: Comparative Anticancer Activity of Benzofuran Derivatives

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
General Scaffold 2-Methyl3-MethylVarious SubstituentsK562 (Leukemia)Varies[6]
Derivative 1 2-Methyl3-(Bromomethyl)HK562 (Leukemia)5[6]
Derivative 1 2-Methyl3-(Bromomethyl)HHL60 (Leukemia)0.1[6]
Derivative 2 2-Carboxylic acid3-HN-phenethyl carboxamideVariousPotent[6]

Antimicrobial Activity: Combating Pathogenic Microorganisms

The benzofuran scaffold is also a valuable template for the development of novel antimicrobial agents.[7][8] The antimicrobial efficacy of benzofuran derivatives is closely linked to their specific substitution patterns.

For example, a study on (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives revealed that specific substitutions on the oxime ether moiety led to significant activity against Staphylococcus aureus and Candida albicans.[7] The derivative with a 2-hydroxy-3-(N-methylpiperazino)propyl group was particularly potent against S. aureus.[7] This indicates that the introduction of aminoalkyl groups to a this compound core could yield effective antibacterial agents.

Furthermore, other research has highlighted that the introduction of heterocyclic rings, such as pyrazoles, to the benzofuran scaffold can result in compounds with significant antimicrobial activity.[9] This suggests that hybrid molecules incorporating the this compound moiety and a heterocyclic ring system could be a fruitful area for the discovery of new antimicrobial drugs.

Table 2: Comparative Antimicrobial Activity of Benzofuran Derivatives

Compound IDR1R2MicroorganismMIC (µg/mL)Reference
General Scaffold 2-Substituted3-MethylS. aureus, C. albicansVaries[7][9]
Oxime Derivative 2-Cyclobutyl ketoxime3-HS. aureusPotent[7]
Oxime Derivative 2-Cyclobutyl ketoxime3-HC. albicansStrong[7]
Pyrazole Derivative 2-Carbohydrazide3-MethylVarious bacteria & fungiSignificant[9]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, and benzofuran derivatives have shown promise as anti-inflammatory agents.[5][10][11] The anti-inflammatory properties of these compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade.

A study on 2,3-dihydrobenzofuran-2-ones demonstrated that compounds with an alkyl or aryl group at the 6-position and a chlorine atom at the 5-position were potent anti-inflammatory agents.[10] This highlights the importance of substitution on the benzene ring of the benzofuran scaffold for this biological activity.

Furthermore, research on fluorinated benzofuran and dihydrobenzofuran derivatives has shown that these compounds can suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[11] The presence of fluorine, bromine, and hydroxyl or carboxyl groups was found to enhance the biological effects. These findings suggest that strategic halogenation and the introduction of acidic or hydroxyl moieties to the this compound core could lead to potent anti-inflammatory drugs.

Table 3: Comparative Anti-inflammatory Activity of Benzofuran Derivatives

Compound IDR1R2R3 (on Benzene Ring)AssayIC50 (µM)Reference
General Scaffold 2,3-DihydroH5-Chloro, 6-CyclohexylProstaglandin Synthesis InhibitionPotent[10]
Fluorinated Derivative 1 VariousVariousDifluoro, Bromo, CarboxylPGE2 Inhibition1.92[11]
Fluorinated Derivative 2 VariousVariousDifluoro, Bromo, EsterIL-6 Inhibition1.23 - 9.04[11]
Aza-benzofuran Double bond at C2-C3VariousHNO Production Inhibition17.31[5]

Experimental Protocols

General Synthesis of this compound Derivatives

A common route for the synthesis of the this compound scaffold involves the reaction of a substituted phenol with 3-chloro-2-butanone in the presence of a base, such as potassium carbonate, followed by cyclization. Further modifications can then be made to introduce diverse functionalities at various positions of the benzofuran ring.

Workflow for the Synthesis of this compound Derivatives

cluster_synthesis Synthesis Workflow phenol Substituted Phenol intermediate O-Alkylated Intermediate phenol->intermediate chloro_ketone 3-Chloro-2-butanone chloro_ketone->intermediate base Base (e.g., K2CO3) base->intermediate Solvent (e.g., Acetone) cyclization Acid-catalyzed Cyclization intermediate->cyclization core This compound Core cyclization->core functionalization Functionalization Reactions (e.g., Halogenation, Acylation, Amidation) core->functionalization derivatives Target this compound Derivatives functionalization->derivatives

Caption: General synthetic route to this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (this compound derivatives) and a vehicle control.

  • Incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 values.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Prepare a serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (antimicrobial agent) and negative (no compound) controls.

  • Incubate the plates at an appropriate temperature for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Nitric Oxide (NO) Production Assay in Macrophages
  • Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the nitrite concentration in the supernatant using the Griess reagent.

  • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Structure-Activity Relationship Insights

The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on the benzofuran core.

Key SAR Findings for Benzofuran Derivatives

cluster_sar Structure-Activity Relationship cluster_substituents Substituent Effects cluster_activity Biological Activity core This compound Core halogenation Halogenation (e.g., Br, Cl, F) core->halogenation amide Amide/Carboxamide Functionalities core->amide heterocycles Hybridization with Heterocycles core->heterocycles hydroxyl_carboxyl Hydroxyl/Carboxyl Groups core->hydroxyl_carboxyl anticancer Increased Anticancer Potency halogenation->anticancer anti_inflammatory Potent Anti-inflammatory Effects halogenation->anti_inflammatory amide->anticancer antimicrobial Enhanced Antimicrobial Efficacy heterocycles->antimicrobial hydroxyl_carboxyl->anti_inflammatory

Caption: Key structural modifications influencing the biological activity of benzofuran derivatives.

Conclusion

The this compound scaffold represents a promising framework for the design and development of novel therapeutic agents. The existing body of research on benzofuran derivatives provides a strong foundation for predicting the structure-activity relationships of this specific substitution pattern. Strategic modifications, such as halogenation, the introduction of amide and heterocyclic moieties, and the incorporation of hydroxyl and carboxyl groups, are likely to yield potent anticancer, antimicrobial, and anti-inflammatory compounds. Further focused research on a diverse library of this compound derivatives is warranted to fully elucidate their therapeutic potential and to develop lead compounds for further preclinical and clinical investigation. This guide serves as a valuable resource for researchers embarking on this exciting area of drug discovery.

References

A Senior Application Scientist's Guide to Benzofuran Synthesis: A Comparative Analysis of Catalytic Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is paramount. Among these, the benzofuran scaffold is of significant interest due to its prevalence in a vast array of biologically active molecules and pharmaceuticals.[1][2] The strategic construction of this privileged core is a central theme in modern synthetic chemistry, with the choice of catalyst being a critical parameter that dictates reaction efficiency, substrate scope, and overall yield.

This guide provides an objective, in-depth comparison of the efficacy of different catalytic systems for the synthesis of benzofurans. We will delve into the mechanistic nuances of palladium, copper, and gold-catalyzed reactions, as well as metal-free alternatives, supported by experimental data and detailed protocols to empower you in your synthetic endeavors.

The Strategic Importance of Catalyst Selection

The synthesis of benzofurans typically involves the formation of a key carbon-oxygen (C-O) and/or carbon-carbon (C-C) bond to construct the furan ring fused to a benzene core. The catalyst's role is to facilitate this transformation with high efficiency and selectivity, often under mild conditions. The choice between different catalytic systems is not arbitrary; it is a strategic decision based on factors such as substrate compatibility, desired substitution pattern, cost-effectiveness, and environmental considerations.

Palladium-Catalyzed Pathways: The Workhorse of Benzofuran Synthesis

Palladium catalysis has long been a dominant force in the synthesis of benzofurans, primarily through powerful cross-coupling reactions.[1][2] The versatility of palladium catalysts allows for the construction of a wide variety of substituted benzofurans with high yields.

Mechanistic Insight: Sonogashira Coupling and Intramolecular Cyclization

A prevalent and robust strategy involves the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization.[3][4] This tandem reaction is often performed in a one-pot fashion, enhancing its efficiency.

The catalytic cycle begins with the oxidative addition of the o-iodophenol to a Pd(0) species, forming a Pd(II) intermediate. Simultaneously, a copper(I) co-catalyst activates the terminal alkyne, forming a copper acetylide. Transmetalation between the copper acetylide and the Pd(II) complex, followed by reductive elimination, yields the 2-alkynylphenol intermediate. Subsequent intramolecular hydroalkoxylation, often catalyzed by the same palladium complex or promoted by a base, leads to the formation of the benzofuran ring.

G cluster_sonogashira Sonogashira Coupling cluster_cyclization Intramolecular Cyclization Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-I Ar-Pd(II)-I Ar-Pd(II)-I Oxidative_Addition->Ar-Pd(II)-I Transmetalation Transmetalation Ar-Pd(II)-I->Transmetalation Cu(I) Cu(I) Cu-Acetylide Cu-Acetylide Cu(I)->Cu-Acetylide R-C≡C-H Cu-Acetylide->Transmetalation Ar-Pd(II)-C≡C-R Ar-Pd(II)-C≡C-R Transmetalation->Ar-Pd(II)-C≡C-R Reductive_Elimination Reductive_Elimination Ar-Pd(II)-C≡C-R->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Ar-C≡C-R 2-Alkynylphenol Reductive_Elimination->Ar-C≡C-R Product Hydroalkoxylation Hydroalkoxylation Ar-C≡C-R->Hydroalkoxylation [Pd] or Base Benzofuran Benzofuran Hydroalkoxylation->Benzofuran

Caption: Catalytic cycles for benzofuran synthesis via Sonogashira coupling and cyclization.

Performance and Scope

Palladium-catalyzed methods are renowned for their broad substrate scope, tolerating a wide range of functional groups on both the phenol and alkyne coupling partners.[1][5] This versatility is crucial for the synthesis of complex, functionalized benzofuran derivatives.

Copper-Catalyzed Systems: A Cost-Effective and Greener Alternative

Copper catalysis has emerged as an attractive alternative to palladium-based systems, offering advantages in terms of cost and reduced toxicity.[1] Copper catalysts are particularly effective in promoting oxidative annulation and tandem reactions for benzofuran synthesis.

Mechanistic Insight: Oxidative Annulation of Phenols and Alkynes

One prominent copper-catalyzed route involves the oxidative annulation of phenols and alkynes.[6] This process typically involves the formation of a copper phenoxide, which then undergoes migratory insertion of the alkyne. Subsequent intramolecular cyclization and oxidative aromatization lead to the benzofuran product. Molecular oxygen can often be used as a green terminal oxidant in these reactions.[7]

G cluster_workflow Copper-Catalyzed Oxidative Annulation Phenol Phenol Copper_Phenoxide Copper_Phenoxide Phenol->Copper_Phenoxide Cu Catalyst, Base Alkyne Alkyne Alkyne_Insertion Alkyne_Insertion Alkyne->Alkyne_Insertion Cu(I)/Cu(II) Cu(I)/Cu(II) Cu(I)/Cu(II)->Copper_Phenoxide Oxidant Oxidant Benzofuran Benzofuran Oxidant->Benzofuran Copper_Phenoxide->Alkyne_Insertion Cyclization_Intermediate Cyclization_Intermediate Alkyne_Insertion->Cyclization_Intermediate Cyclization_Intermediate->Benzofuran Oxidative Aromatization

Caption: A simplified workflow for copper-catalyzed oxidative annulation.

Performance and Scope

Copper-catalyzed methods are particularly advantageous for the synthesis of polysubstituted benzofurans from readily available phenols and alkynes.[6][7] While the substrate scope can sometimes be narrower than that of palladium-catalyzed reactions, the development of new ligands and reaction conditions is continuously expanding their applicability.

Gold-Catalyzed Reactions: Mild Conditions and Unique Reactivity

Homogeneous gold catalysis has gained prominence for its ability to activate alkynes under exceptionally mild conditions, enabling unique cyclization pathways for benzofuran synthesis.[8] Gold catalysts are typically carbophilic Lewis acids that activate the C-C triple bond towards nucleophilic attack.

Mechanistic Insight: Intramolecular Hydroalkoxylation of o-Alkynylphenols

A common gold-catalyzed approach is the intramolecular hydroalkoxylation of o-alkynylphenols.[8][9] The cationic gold(I) catalyst coordinates to the alkyne, rendering it highly electrophilic. The phenolic hydroxyl group then attacks the activated alkyne in a 5-endo-dig or 6-exo-dig fashion, depending on the substrate, to form a vinyl-gold intermediate. Protodeauration then releases the benzofuran product and regenerates the active gold catalyst.

G o-Alkynylphenol o-Alkynylphenol Alkyne_Activation Au-π-Alkyne Complex o-Alkynylphenol->Alkyne_Activation Au(I)_Catalyst Au(I)_Catalyst Au(I)_Catalyst->Alkyne_Activation Intramolecular_Attack Intramolecular Nucleophilic Attack Alkyne_Activation->Intramolecular_Attack Vinyl_Gold_Intermediate Vinyl_Gold_Intermediate Intramolecular_Attack->Vinyl_Gold_Intermediate Protodeauration Protodeauration Vinyl_Gold_Intermediate->Protodeauration H+ Protodeauration->Au(I)_Catalyst Catalyst Regeneration Benzofuran Benzofuran Protodeauration->Benzofuran

Caption: Gold-catalyzed intramolecular hydroalkoxylation of an o-alkynylphenol.

Performance and Scope

Gold-catalyzed reactions are characterized by their high efficiency, often requiring low catalyst loadings, and their tolerance of a wide range of functional groups.[8] These methods are particularly well-suited for the synthesis of complex benzofurans where mild reaction conditions are essential to preserve sensitive functionalities.

Metal-Free Approaches: The Green Frontier

In the pursuit of more sustainable synthetic methodologies, metal-free approaches to benzofuran synthesis have gained considerable attention. These methods often rely on the use of iodine-based reagents, Brønsted acids, or photochemical activation to promote the desired cyclization.[1][10]

Mechanistic Insight: Iodine-Mediated Oxidative Cyclization

A common metal-free strategy is the iodine-mediated oxidative cyclization of o-hydroxystilbenes or other suitable precursors.[10] Molecular iodine or hypervalent iodine reagents can act as electrophiles to activate the double bond, followed by intramolecular attack of the phenolic hydroxyl group. Subsequent elimination of HI leads to the aromatic benzofuran ring.

G o-Hydroxystilbene o-Hydroxystilbene Iodonium_Intermediate Iodonium Ion Intermediate o-Hydroxystilbene->Iodonium_Intermediate Iodine_Reagent Iodine_Reagent Iodine_Reagent->Iodonium_Intermediate Intramolecular_Cyclization Intramolecular_Cyclization Iodonium_Intermediate->Intramolecular_Cyclization Cyclized_Intermediate Cyclized_Intermediate Intramolecular_Cyclization->Cyclized_Intermediate Elimination Elimination of HI Cyclized_Intermediate->Elimination Benzofuran Benzofuran Elimination->Benzofuran

Caption: Iodine-mediated oxidative cyclization for benzofuran synthesis.

Performance and Scope

Metal-free methods offer the significant advantage of avoiding transition metal contamination in the final product, which is a critical consideration in pharmaceutical synthesis. While the substrate scope may be more limited compared to metal-catalyzed approaches, these methods provide a valuable and environmentally benign alternative for the synthesis of specific benzofuran derivatives.[10]

Comparative Data Presentation

To provide a clear and objective comparison of the different catalytic systems, the following table summarizes the performance of representative catalysts for the synthesis of 2-phenylbenzofuran, a common benchmark molecule.

Catalytic SystemKey ReactantsCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Palladium-catalyzed o-Iodophenol, PhenylacetylenePdCl₂(PPh₃)₂ (2.5 mol%), CuI (5 mol%), NEt₃Acetonitrile70-902-20~90[3]
Copper-catalyzed Phenol, PhenylacetyleneCuI, BaseDMSO1203up to 62[11]
Gold-catalyzed 2-(Phenylethynyl)phenolIPrAuCl/AgSbF₆ (1-5 mol%)DCE80-High[9]
Metal-free (Iodine) o-HydroxystilbenePhI(OAc)₂ (10 mol%), m-CPBA---Good to Excellent[2][10]

Note: The yields and reaction conditions are representative and can vary depending on the specific substrates and optimization.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the described methods, detailed experimental protocols for key transformations are provided below.

Protocol 1: Palladium-Catalyzed Synthesis of 2-Phenylbenzo[b]furan[3]

This protocol details the synthesis of 2-phenylbenzo[b]furan from 2-iodophenol and phenylacetylene using a palladium/copper co-catalytic system.

Materials:

  • 2-Iodophenol

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (NEt₃)

  • Acetonitrile (anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried, sealable reaction tube, add PdCl₂(PPh₃)₂ (2.5 mol%), CuI (5 mol%), and 2-iodophenol (1.0 equiv.).

  • Seal the tube with a rubber septum and flush thoroughly with argon or nitrogen for 10-15 minutes.

  • Under the inert atmosphere, add anhydrous acetonitrile as the solvent, followed by triethylamine (1.2 equiv.) and phenylacetylene (2.0 equiv.) via syringe.

  • Securely cap the reaction tube and place it in a preheated oil bath at 80°C.

  • Allow the reaction to stir for 2-20 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction vessel to room temperature.

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-phenylbenzo[b]furan.

Protocol 2: Copper-Catalyzed Aerobic Oxidative Cyclization[7]

This protocol describes the synthesis of a substituted benzofuran from a phenol and an alkyne using a copper catalyst and molecular oxygen as the oxidant.

Materials:

  • Substituted phenol

  • Substituted alkyne

  • Copper(I) iodide (CuI)

  • Base (e.g., K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Molecular oxygen (from air or a balloon)

Procedure:

  • To a reaction flask, add the phenol (1.0 equiv.), alkyne (1.2 equiv.), CuI (10 mol%), and base (2.0 equiv.).

  • Add DMSO as the solvent.

  • Stir the reaction mixture under an atmosphere of oxygen (or in air) at 100°C.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired benzofuran.

Conclusion and Future Outlook

The synthesis of benzofurans is a mature yet continually evolving field of organic chemistry. Palladium-catalyzed reactions remain the benchmark for their versatility and high yields. Copper-catalyzed systems offer a more economical and sustainable alternative, while gold-catalyzed methods provide access to unique reactivity under exceptionally mild conditions. Metal-free approaches are at the forefront of green chemistry, offering the potential for even more environmentally benign syntheses.

The choice of catalyst is a critical decision that should be guided by the specific synthetic target, available resources, and desired process parameters. As catalyst technology continues to advance, we can anticipate the development of even more efficient, selective, and sustainable methods for the construction of this important heterocyclic scaffold, further empowering researchers in the discovery of new medicines and materials.

References

A Comparative Guide to the Anticancer Activity of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a furan ring, represents a privileged structure in medicinal chemistry.[1] Its derivatives have garnered significant attention for their broad spectrum of biological activities, with anticancer properties being a particularly promising area of investigation.[2][3] This guide provides a comprehensive, data-supported comparison of the anticancer activities of various classes of benzofuran derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

The Benzofuran Core: A Versatile Platform for Anticancer Drug Design

The inherent physicochemical properties and structural versatility of the benzofuran nucleus make it an ideal starting point for the design of novel therapeutic agents.[4] Medicinal chemists have successfully synthesized a multitude of derivatives with enhanced efficacy and selectivity against various cancer cell lines.[5] These modifications often involve substitutions at different positions of the benzofuran ring system, leading to compounds with diverse and potent anticancer activities.[6]

Comparative Anticancer Potency: A Data-Driven Overview

The cytotoxic effects of benzofuran derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the IC50 values for representative compounds from different classes of benzofuran derivatives, offering a clear comparison of their potency.

Table 1: Halogenated and Hybrid Benzofuran Derivatives
Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
HalogenatedCompound with Fluorine at position 4Not Specified0.43[6]
HalogenatedCompound 1K562 (Leukemia)5[6]
HalogenatedCompound 1HL60 (Leukemia)0.1[6]
Benzofuran-Chalcone HybridCompound 18Not SpecifiedPotent activity, induces apoptosis[6]
Benzofuran-Triazole HybridGeneralVariousSubstantial anticancer potential[6]
Benzofuran-Oxadiazole HybridBromo derivative 14cHCT116 (Colon)3.27[7][8]
Oxindole-Benzofuran HybridCompound 22fMCF-7 (Breast)2.27[8][9]
Oxindole-Benzofuran HybridCompound 22dMCF-7 (Breast)3.41[8][9]
Table 2: Benzoyl, Amido, and Other Substituted Benzofuran Derivatives
Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
2-BenzoylbenzofuranCompound 11eMCF-7 (Breast)Potent, low toxicity[9]
3-AmidobenzofuranCompound 28gMDA-MB-231 (Breast)3.01[7][8]
3-AmidobenzofuranCompound 28gHCT-116 (Colon)5.20[7][8]
Benzofuran HybridCompound 12SiHa (Cervical)1.10[7][8][9]
Benzofuran HybridCompound 12HeLa (Cervical)1.06[7][8][9]
Benzofuran-OxadiazoleCompound 5dA549 (Lung)6.3[10]

Mechanisms of Anticancer Action: A Multi-pronged Attack on Cancer Cells

Benzofuran derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes and signaling pathways critical for cancer cell survival and proliferation.[1]

Inhibition of Tubulin Polymerization

A significant number of benzofuran derivatives function as potent inhibitors of tubulin polymerization.[1][11] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division.[1] This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[1][12] The 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan scaffold is a notable example of a class of benzofurans that potently inhibits tubulin polymerization.[11]

Below is a diagram illustrating the signaling pathway of tubulin polymerization inhibition by benzofuran derivatives.

G cluster_0 Benzofuran Derivative Action cluster_1 Downstream Cellular Effects Benzofuran Benzofuran Derivative Tubulin β-Tubulin (Colchicine Site) Benzofuran->Tubulin Binds to Microtubules Microtubule Polymerization Benzofuran->Microtubules Inhibits Tubulin->Microtubules Essential for Disruption Disruption of Microtubule Dynamics CellCycleArrest G2/M Phase Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Induction of Apoptosis CellCycleArrest->Apoptosis

Caption: Signaling pathway of tubulin polymerization inhibition by benzofuran derivatives.

Induction of Apoptosis

Beyond tubulin inhibition, many benzofuran derivatives trigger programmed cell death, or apoptosis, through various signaling pathways.[12] Some compounds have been shown to induce apoptosis by targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation.[13] Others mediate apoptosis through mitochondrial dysfunction and endoplasmic reticulum stress.[14] The induction of apoptosis is often confirmed by observing DNA fragmentation, activation of caspases (like caspase-3), and changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[12]

Cell Cycle Arrest

The ability to halt the cell cycle is another key anticancer mechanism of benzofuran derivatives. As mentioned, tubulin polymerization inhibitors typically cause arrest at the G2/M phase.[7][12] However, some derivatives can induce cell cycle arrest at other phases, such as the G1 phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[7]

Inhibition of Key Kinases and Pathways

Benzofuran derivatives have also been identified as inhibitors of several other important targets in cancer cells:

  • EGFR Kinase: Some benzofuran-based hybrids exhibit remarkable inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase, a key driver in many cancers.[7]

  • PI3K/Akt/mTOR Pathway: As previously noted, this pathway is a significant target for inducing apoptosis.[13]

  • CDK2/GSK-3β: Dual inhibitors of these kinases have been developed from oxindole-based benzofuran hybrids, showing promise against breast cancer.[9]

Experimental Protocols for Evaluating Anticancer Activity

The assessment of the anticancer properties of benzofuran derivatives relies on a suite of well-established in vitro and in vivo experimental protocols.

In Vitro Assays

A general workflow for the in vitro evaluation of anticancer compounds is depicted below.

start Start: Synthesized Benzofuran Derivative cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with Varying Concentrations of Derivative cell_culture->treatment mtt_assay MTT Assay for Cell Viability (IC50) treatment->mtt_assay apoptosis_assay Apoptosis Assays (e.g., Annexin V/PI) treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis western_blot Western Blot for Protein Expression treatment->western_blot end End: Data Analysis & Interpretation mtt_assay->end apoptosis_assay->end cell_cycle_analysis->end western_blot->end

Caption: General experimental workflow for in vitro anticancer activity evaluation.

1. MTT Assay for Cell Viability and Proliferation

This colorimetric assay is a standard method to determine the cytotoxic effects of a compound.

  • Principle: Measures the metabolic activity of cells, which is an indicator of their viability.

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the benzofuran derivative for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC50 value from the dose-response curve.

2. Apoptosis Assays

Several methods can be employed to detect and quantify apoptosis.

  • Annexin V/Propidium Iodide (PI) Staining:

    • Principle: In early apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of late apoptotic or necrotic cells.

    • Procedure:

      • Treat cells with the benzofuran derivative.

      • Harvest and wash the cells.

      • Resuspend the cells in Annexin V binding buffer.

      • Add fluorescently labeled Annexin V and PI.

      • Incubate in the dark.

      • Analyze the cells by flow cytometry.

  • Caspase Activity Assays:

    • Principle: Measures the activity of key executioner caspases, such as caspase-3 and caspase-7.

    • Procedure:

      • Lyse the treated cells.

      • Add a specific caspase substrate that releases a fluorescent or colorimetric signal upon cleavage.

      • Measure the signal using a fluorometer or spectrophotometer.

3. Cell Cycle Analysis

  • Principle: Uses a fluorescent dye (like propidium iodide) that binds stoichiometrically to DNA to determine the distribution of cells in different phases of the cell cycle.

  • Procedure:

    • Treat cells with the benzofuran derivative.

    • Harvest and fix the cells (e.g., with cold ethanol).

    • Treat the cells with RNase to remove RNA.

    • Stain the cells with propidium iodide.

    • Analyze the DNA content of the cells by flow cytometry.

Conclusion

Benzofuran derivatives represent a highly promising and versatile class of compounds in the field of anticancer drug discovery. Their ability to target multiple, critical cellular pathways, including tubulin polymerization, apoptosis, and cell cycle regulation, underscores their therapeutic potential. The structure-activity relationship studies highlighted in numerous research articles provide a valuable roadmap for the rational design of novel benzofuran-based agents with enhanced potency and selectivity. Continued exploration of this chemical scaffold is warranted to develop next-generation cancer therapeutics.

References

A Comparative Guide to Acetylcholinesterase Inhibition by Benzofuran Neolignan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of benzofuran neolignan derivatives as inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathology of neurodegenerative diseases such as Alzheimer's disease. We will explore their performance against other alternatives, supported by experimental data, and delve into the structural nuances that dictate their inhibitory potency.

The Critical Role of Acetylcholinesterase in Neurotransmission and Disease

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems. Its primary function is the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, terminating the signal transmission at cholinergic synapses. In conditions like Alzheimer's disease, there is a significant decline in acetylcholine levels. Therefore, inhibiting AChE can increase the concentration and duration of action of acetylcholine in the synaptic cleft, offering a therapeutic strategy to alleviate some of the cognitive symptoms.[1][2]

Benzofuran derivatives have emerged as a promising class of AChE inhibitors.[3][4] Their structural framework can mimic the indanone core of the well-established AChE inhibitor, Donepezil.[1] This guide focuses specifically on benzofuran neolignans and related derivatives, evaluating their potential as next-generation therapeutic agents.

Comparative Analysis of Inhibitory Potency

The efficacy of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Several studies have synthesized and evaluated a range of benzofuran derivatives for their AChE inhibitory activity. The data below summarizes the IC50 values of various benzofuran neolignans and other benzofuran derivatives, compared with the standard drug, Donepezil.

Compound ClassSpecific DerivativeIC50 (µM)Reference
Benzofuran Neolignan Boehmenan>100[5]
Grossamide>100[5]
Stilbene Dimer δ-Viniferin29.4[5]
Pterostilbene trans-dehydrodimer19.8[5]
Pallidol11.2[5]
Synthetic Benzofuran Compound 7c (a novel benzofuran-based derivative)0.058[4]
Compound 7e (a novel benzofuran-based derivative)0.086[4]
Compound 20 (a 2-arylbenzofuran derivative)0.086[1][6]
Compound 10d (a benzofuran-triazole hybrid)0.55[7]
Compound 6m (a benzofuran-based chalconoid)0.027[8]
Standard Drug Donepezil0.049[4]
Donepezil0.085[1][6]

Analysis of Inhibitory Potency:

The data reveals that while some naturally occurring benzofuran neolignans like boehmenan and grossamide show weak activity, synthetic modifications to the benzofuran scaffold can lead to highly potent inhibitors.[5] Notably, several synthetic derivatives exhibit IC50 values in the sub-micromolar and even nanomolar range, comparable to or even exceeding the potency of Donepezil.[1][4][6][8] This underscores the potential of the benzofuran nucleus as a privileged scaffold for designing novel AChE inhibitors.

Structure-Activity Relationship (SAR): The Key to Potency

The inhibitory activity of benzofuran derivatives against AChE is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more effective inhibitors.

  • Substitution on the Benzofuran Ring: The nature and position of substituents on the benzofuran ring system significantly influence inhibitory activity. For instance, a methoxy group at the 7-position of the benzofuran ring in certain chalconoid derivatives was found to be favorable for potent inhibition.[8]

  • Aryl Substituents: For 2-arylbenzofuran derivatives, the substitution pattern on the 2-aryl ring plays a critical role. The presence of specific alkyl groups at positions 2 and 3 of the phenyl moiety has been identified as important for enhanced activity.[4]

  • Introduction of Additional Moieties: Hybrid molecules, where the benzofuran core is linked to other pharmacologically active moieties like triazoles or benzylpyridinium groups, have shown promising results.[7][8] These additional groups can provide further interactions with the active site of AChE. For example, the introduction of electron-donating groups has been shown to slightly enhance AChE inhibitory activity in some series.[7]

Visualizing the Mechanism: AChE Catalysis and Inhibition

To understand how these inhibitors work, it's essential to visualize the enzymatic reaction and the mechanism of inhibition.

Acetylcholine Hydrolysis by AChE:

AChE_Catalysis ACh Acetylcholine (ACh) ES_complex Enzyme-Substrate Complex ACh->ES_complex Binds to AChE_active_site AChE Active Site AChE_active_site->ES_complex Products Choline + Acetate ES_complex->Products Hydrolysis

Caption: The catalytic cycle of acetylcholinesterase (AChE).

Mechanism of Competitive Inhibition:

Benzofuran neolignan derivatives and other related compounds often act as competitive inhibitors. They bind to the active site of AChE, preventing the substrate (acetylcholine) from binding.

AChE_Inhibition cluster_0 Normal Reaction cluster_1 Inhibited Reaction ACh Acetylcholine AChE AChE ACh->AChE Binds Products Products AChE->Products Hydrolysis Inhibitor Benzofuran Derivative AChE_inhibited AChE Inhibitor->AChE_inhibited Blocks No_Reaction No Products AChE_inhibited->No_Reaction No Hydrolysis ACh_blocked Acetylcholine ACh_blocked->AChE_inhibited Cannot Bind

Caption: Competitive inhibition of AChE by a benzofuran derivative.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most commonly cited method for determining AChE inhibitory activity is the spectrophotometric method developed by Ellman.[3] This assay is reliable, reproducible, and provides a quantitative measure of enzyme inhibition.

Principle:

The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylthiocholine is hydrolyzed by the enzyme. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color change is proportional to the enzyme activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or other sources

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (benzofuran derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and the positive control in DMSO.

    • Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer. The final concentrations will need to be optimized for the specific assay conditions.

  • Assay Procedure:

    • In a 96-well microplate, add the following to each well in the specified order:

      • Phosphate buffer

      • Test compound solution (at various concentrations) or vehicle (for control)

      • AChE solution

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Add the DTNB solution to all wells.

    • Initiate the enzymatic reaction by adding the ATCI solution to all wells.

  • Data Acquisition:

    • Immediately after adding the substrate, start monitoring the increase in absorbance at 412 nm over time using a microplate reader. Take readings at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Workflow Diagram:

Ellman_Assay_Workflow start Start prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) start->prep plate_setup Add Buffer, Inhibitor, and AChE to Microplate prep->plate_setup pre_incubation Pre-incubate (e.g., 15 min at 37°C) plate_setup->pre_incubation add_dtnb Add DTNB pre_incubation->add_dtnb start_reaction Add Substrate (ATCI) add_dtnb->start_reaction read_absorbance Measure Absorbance at 412 nm over Time start_reaction->read_absorbance calculate_rate Calculate Reaction Rates read_absorbance->calculate_rate calculate_inhibition Calculate % Inhibition calculate_rate->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 end End determine_ic50->end

Caption: Workflow for the Ellman's acetylcholinesterase inhibition assay.

Conclusion and Future Directions

Benzofuran neolignans and their synthetic derivatives represent a promising avenue for the development of novel acetylcholinesterase inhibitors. The versatility of the benzofuran scaffold allows for extensive chemical modification, leading to compounds with high potency and potentially improved pharmacokinetic profiles compared to existing drugs. The comparative data clearly indicates that while natural benzofuran neolignans may have modest activity, synthetic strategies can unlock highly potent inhibitors.

Future research should focus on:

  • Optimizing Structure-Activity Relationships: Further exploration of substitutions on the benzofuran and associated aryl rings to enhance potency and selectivity.

  • Multi-Target Approaches: Designing benzofuran derivatives that can modulate other targets relevant to Alzheimer's disease, such as β-secretase (BACE1) or tau protein aggregation.[1][6][9]

  • In Vivo Efficacy and Safety: Moving the most promising candidates from in vitro studies to in vivo animal models to assess their efficacy, bioavailability, and safety profiles.

By leveraging the insights from structure-activity relationships and employing robust experimental methodologies, the scientific community can continue to advance the development of benzofuran-based compounds as potential therapeutics for Alzheimer's disease and other neurodegenerative disorders.

References

A Comparative Efficacy Analysis: Fluorinated Benzofuran vs. 2,3-Dimethylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

The benzofuran ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The strategic functionalization of this scaffold is a cornerstone of drug design, aiming to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparison of two common functionalization strategies: fluorination and methylation at the 2 and 3 positions. We will explore how these seemingly subtle modifications lead to profound differences in the overall efficacy of the resultant molecules.

The Strategic Rationale: Fluorine vs. Methyl in Lead Optimization

The choice to introduce a fluorine atom or a methyl group is a critical decision in the lead optimization phase of drug discovery. Both are intended to modulate a molecule's properties, but they do so via fundamentally different mechanisms rooted in their intrinsic chemical nature.

  • Fluorination: As the most electronegative element, fluorine's introduction can dramatically alter a molecule's electronic properties, pKa, and conformational preferences.[5][6] This has significant downstream effects, including blocking sites of metabolism (due to the strength of the C-F bond), enhancing binding affinity through unique non-covalent interactions (like halogen bonds), and improving membrane permeability.[7][8][9]

  • Methylation: The addition of methyl groups, as in 2,3-dimethylbenzofuran, primarily serves to increase steric bulk and lipophilicity. This can improve binding by filling hydrophobic pockets in a target protein and can also shield the scaffold from metabolic enzymes. However, increased lipophilicity can sometimes negatively impact solubility and other drug-like properties.[10]

Physicochemical and Pharmacokinetic (ADME) Profile Comparison

The ultimate in vivo efficacy of a compound is dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Fluorination and methylation exert distinct influences on these parameters.

PropertyFluorinated BenzofuranThis compoundExpert Insights & Causality
Lipophilicity (logP) Moderately increased.[11]Significantly increased.While both increase lipophilicity, fluorine's effect is more nuanced. The high electronegativity can sometimes reduce the lipophilicity of an adjacent group. This allows for finer tuning of the overall logP to optimize for both permeability and solubility.
Metabolic Stability Generally enhanced.[5][7]Variable; methyl groups can be sites of oxidative metabolism.The carbon-fluorine bond is exceptionally strong and resistant to cleavage by cytochrome P450 (CYP) enzymes. This is a primary reason for using fluorine to improve a drug's half-life and bioavailability.[12] Methyl groups, in contrast, are often susceptible to hydroxylation.
Binding Affinity Often improved.[7][13]Can be improved if a hydrophobic pocket is present.Fluorine can act as a hydrogen bond acceptor and form favorable dipole-dipole or halogen bond interactions with protein residues, enhancing binding affinity in ways that a methyl group cannot.[13]
Aqueous Solubility Can be decreased due to higher lipophilicity.[11]Generally decreased.The significant increase in lipophilicity from two methyl groups often leads to a more pronounced decrease in aqueous solubility compared to a single fluorine atom, which can pose formulation challenges.
pKa Can lower the pKa of nearby acidic or basic groups.[11]Minimal electronic effect.Fluorine's powerful electron-withdrawing nature can significantly alter the ionization state of a molecule at physiological pH, which in turn affects absorption, distribution, and target engagement.

Comparative Efficacy: A Focus on Anticancer Activity

The benzofuran scaffold is a component of many natural and synthetic molecules with potent anticancer activity.[14][15] The substitution pattern on the ring is critical to this activity.

While direct comparative studies are rare, we can synthesize data from the literature to illustrate the differential impact. For instance, studies have shown that halogenation (including fluorination) of the benzofuran ring consistently results in a significant increase in anticancer activities.[13][16] This is often attributed to the ability of halogens to form "halogen bonds," an attractive interaction with nucleophilic sites in the target protein that improves binding affinity.[13]

Conversely, the introduction of a methyl group at the C-3 position has also been shown to significantly increase antiproliferative activity against various cell lines, suggesting that occupancy of a hydrophobic pocket in the target is beneficial.[10]

Illustrative Data (Synthesized from Literature):

Compound ClassTarget/Cell LinePotency (IC50)Key Takeaway
Fluorinated Benzofuran AnalogHuman Colorectal Carcinoma (HCT116)Low µM range[8][17]Potent anti-proliferative effects, often linked to the induction of apoptosis. The presence of fluorine is noted to enhance the biological effect.[8][17]
3-Methyl-Benzofuran AnalogMurine Leukemia (L1210)24 nM - 1.5 µM[10]The methyl group at C-3 significantly boosts potency compared to the unsubstituted analog, highlighting the importance of steric and hydrophobic interactions for this target class.[10]

The choice, therefore, is highly target-dependent. If the binding site has hydrogen bond acceptors or specific electrostatic requirements, fluorination may be superior. If a hydrophobic pocket needs to be filled, methylation could be the more effective strategy.

Mechanistic Insights: The Fluorine Advantage

The often superior performance of fluorinated compounds can be traced to specific molecular-level phenomena.

Caption: Fluorination often improves efficacy via enhanced binding and metabolic stability.

Experimental Protocols

Reproducible and rigorous experimental validation is paramount. Below are representative protocols for synthesizing and evaluating these compounds.

Protocol 1: Synthesis of Fluorinated Benzofurans

This protocol describes a common method for synthesizing fluorinated benzofurans via a tandem reaction.[18]

Objective: To synthesize 3-amino-4,5,7-trifluorobenzofuran derivatives.

Methodology:

  • Reactant Preparation: Dissolve a 4-substituted perfluorobenzonitrile and an α-hydroxycarbonyl compound (e.g., methyl glycolate) in a suitable solvent like Tetrahydrofuran (THF).[18]

  • Base Addition: Add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to the mixture to initiate the reaction.[18]

  • SNAr-Cyclocondensation: The reaction proceeds via a tandem Nucleophilic Aromatic Substitution (SNAr) and cyclocondensation mechanism at room temperature.

  • Workup and Purification: Upon reaction completion, perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer (e.g., with MgSO4), and concentrate under vacuum.

  • Characterization: Purify the resulting solid by column chromatography or recrystallization. Characterize the final product using ¹H NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).[18]

Protocol 2: In Vitro Metabolic Stability Assay

This workflow is essential for comparing how readily the two compound classes are metabolized.

G A 1. Compound Incubation (Test Compound + Liver Microsomes + NADPH) B 2. Time-Point Sampling (t=0, 5, 15, 30, 60 min) A->B C 3. Reaction Quenching (Add ice-cold Acetonitrile with Internal Standard) B->C D 4. Protein Precipitation (Centrifuge to pellet microsomes) C->D E 5. LC-MS/MS Analysis (Quantify remaining parent compound in supernatant) D->E F 6. Data Analysis (Plot ln(% remaining) vs. time) E->F G 7. Calculate In Vitro Half-Life (t½) (t½ = -0.693 / slope) F->G

Caption: Standard workflow for an in vitro metabolic stability assay using liver microsomes.

Conclusion and Future Directions

The decision to employ fluorination versus methylation in the optimization of a benzofuran lead compound is highly context- and target-dependent.

  • Fluorinated benzofurans offer a sophisticated strategy to enhance metabolic stability and improve binding affinity through specific electronic interactions. This approach is often favored when aiming to solve pharmacokinetic challenges or when the target's active site has features that can engage in hydrogen or halogen bonding.[6][8]

  • This compound and its analogs provide a more direct method to increase lipophilicity and introduce steric bulk. This can be highly effective for targets with well-defined hydrophobic pockets but may come at the cost of reduced solubility and potential metabolic liabilities at the methyl groups.[10]

Future research should focus on developing a more predictive understanding of when to apply each strategy. The use of computational tools for in silico modeling of protein-ligand interactions, coupled with high-throughput screening of small, targeted libraries of both fluorinated and methylated analogs, will be instrumental in accelerating the development of next-generation benzofuran-based therapeutics.

References

Safety Operating Guide

Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of 2,3-Dimethylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds are endeavors marked by precision and care. This same meticulous approach must extend to the entire lifecycle of a chemical, including its final disposition. This guide provides an in-depth, procedural framework for the proper and safe disposal of 2,3-Dimethylbenzofuran, ensuring the protection of laboratory personnel and the environment. While specific regulations may vary, the principles and steps outlined here provide a robust foundation for responsible chemical waste management.

Understanding the Compound: Hazard Profile and Key Characteristics

A thorough review of available Safety Data Sheets (SDS) for this compound and structurally related compounds reveals several key hazards:

  • Irritant: May cause skin, eye, and respiratory tract irritation.[3][4]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation may lead to adverse health effects.[3][5]

  • Combustible Liquid: It has a flashpoint and can ignite with a source of ignition.[3]

Table 1: Physicochemical and Hazard Data for this compound

PropertyValueSource
Molecular FormulaC10H10O[5]
Molecular Weight146.19 g/mol [5]
AppearanceNot specified, likely a liquid or low-melting solid
Flash Point86 °C (186.80 °F)[3]
GHS Hazard StatementsH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4][5]
IncompatibilitiesStrong oxidizing agents[3]
Hazardous Decomposition ProductsCarbon monoxide, carbon dioxide upon combustion.[3]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins with careful planning and ends with documented, compliant removal. The following workflow provides a logical progression for managing this chemical waste.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Phase cluster_disposal_process Disposal Process cluster_post_disposal Post-Disposal PPE 1. Don Appropriate PPE Segregation 2. Segregate Waste PPE->Segregation Ensure Safety Containerization 3. Select & Label Container Segregation->Containerization Prevent Reactions Storage 4. Temporary Storage Containerization->Storage Containment EHS_Contact 5. Contact EHS Office Storage->EHS_Contact Initiate Disposal Collection 6. Professional Collection EHS_Contact->Collection Schedule Pickup Decontamination 7. Decontaminate Area Collection->Decontamination Final Removal Documentation 8. Document Disposal Decontamination->Documentation Maintain Records

Caption: A logical workflow for the safe disposal of this compound.

Experimental Protocol: Detailed Disposal Steps

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Eye Protection: Always wear chemical safety goggles.[4][6]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[3][4]

  • Body Protection: A lab coat is mandatory to protect against splashes.[7]

  • Work Area: Conduct all handling and preparation for disposal within a certified chemical fume hood to prevent inhalation of vapors.[8]

2. Waste Segregation and Containment:

  • Solid Waste: Collect any solid this compound waste, including contaminated items like weigh boats, pipette tips, and gloves, in a designated, durable, and sealable container.[8] The container must be chemically compatible with the compound.[8]

  • Liquid Waste: For solutions containing this compound, use a designated, leak-proof, and shatter-resistant waste container.[8]

  • Avoid Mixing: Crucially, do not mix this compound waste with other incompatible waste streams, such as strong oxidizing agents.[3][8] It should be segregated as a non-halogenated organic waste.[7]

3. Container Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the approximate quantity and date of accumulation.

  • Attach any other labels required by your institution's Environmental Health and Safety (EHS) department.

4. Temporary Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[3]

  • Ensure the storage location is away from sources of ignition.[3]

5. Final Disposal Procedure:

  • Professional Disposal: The ultimate disposal of this compound must be handled by your institution's EHS office or a licensed hazardous waste disposal contractor.[6][8][9] Never attempt to dispose of this chemical down the drain or in regular trash.[7][8][10]

  • Incineration: High-temperature incineration is a common and effective method for the destruction of aromatic heterocyclic compounds.[8][10][11] This process breaks down the organic molecules into less harmful components like carbon dioxide and water.[12]

  • Landfilling: In some cases, and only after appropriate treatment, disposal in an engineered hazardous waste landfill may be an option.[13] However, this is generally less preferred than destructive methods like incineration.

6. Decontamination of Emptied Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate must be collected and disposed of as hazardous waste.[10]

  • After thorough decontamination, the container may be recycled or disposed of as non-hazardous waste, in accordance with institutional policies.[10]

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, immediate and correct action is critical.

Spill Cleanup:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[3]

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[6]

  • Decontamination: Clean the spill area thoroughly with soap and water.

Personnel Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek medical attention.[3][4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][4] Seek medical aid.[3][4]

  • Inhalation: Move the individual to fresh air immediately.[3][4] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Wash the mouth out with water.[3][4] Do not induce vomiting. Seek immediate medical attention.[3]

References

A Comprehensive Guide to Personal Protective Equipment for Handling 2,3-Dimethylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, in-depth safety protocols and logistical information for the handling and disposal of 2,3-Dimethylbenzofuran. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety recommendation. Our commitment is to provide value beyond the product, ensuring that your work is not only groundbreaking but also fundamentally safe.

Understanding the Hazard: A Proactive Approach to Safety

Effective protection begins with a comprehensive understanding of the risks. This compound is a compound that demands respect, presenting a multi-faceted hazard profile that must be managed through robust engineering controls and appropriate Personal Protective Equipment (PPE). Its primary dangers are not singular but a combination of flammability, long-term health effects, and acute irritation potential.

A summary of its hazards, as identified in Safety Data Sheets (SDS), provides the foundational logic for the protocols outlined in this guide.

Table 1: Hazard Profile of this compound

Hazard ClassificationDescriptionPrimary ConcernSource
Flammable Liquid Flammable liquid and vapor, Category 3.Fire or explosion risk when exposed to ignition sources.[1][2]
Carcinogenicity Suspected of causing cancer, Category 2.Long-term, irreversible health effects from exposure.[1][2]
Organ Toxicity May cause damage to the liver through prolonged or repeated exposure, Category 2.Chronic systemic toxicity.[1]
Skin & Eye Irritation Causes skin irritation (Category 2) and serious eye irritation (Category 2).Immediate physical harm upon contact.[3][4][5]
Skin Sensitization May cause an allergic skin reaction, Category 1.Development of chemical allergy upon repeated contact.[4]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.Environmental contamination.[1]

The First Line of Defense: Engineering and Environmental Controls

Before a single piece of PPE is worn, the environment must be engineered for safety. PPE is the final barrier between you and a chemical hazard; it should never be the only one.

  • Chemical Fume Hood: All handling of this compound, from weighing to solution preparation and use in reactions, must be conducted within a properly functioning and certified chemical fume hood.[1][6] This is non-negotiable. The hood contains flammable vapors and minimizes inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation to keep airborne concentrations low.[3]

  • Ignition Source Control: Due to its flammability (Flash Point: 86°C / 186.8°F), all sources of ignition—such as open flames, hot plates, and non-intrinsically safe electrical equipment—must be removed from the handling area.[1][3] Use only explosion-proof and non-sparking tools and equipment.[1][2]

  • Emergency Equipment: A safety shower and eyewash station must be immediately accessible and regularly tested.[1]

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of preference but a scientifically-driven choice based on the specific chemical and physical hazards of this compound.

Table 2: Minimum PPE Requirements for Handling this compound

Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles must provide a complete seal around the eyes to protect from splashes. A face shield is required over the goggles during procedures with a higher risk of splashing or vigorous reaction.[5][7] All eyewear must be ANSI Z87.1 (US) or EN166 (EU) compliant.[2][5][6]
Hands Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin contact, which can cause irritation and sensitization.[3][4] Nitrile gloves are a common choice for incidental contact, but it is critical to consult the glove manufacturer's chemical resistance data for breakthrough time information. Always double-glove when handling neat material or concentrated solutions.
Body Flame-Resistant Laboratory CoatA lab coat made of a flame-resistant material (e.g., Nomex) is essential due to the flammability of the compound. It must be fully buttoned with sleeves rolled down. This should be worn over personal clothing that covers the legs, such as long pants and closed-toe shoes.
Respiratory NIOSH/MSHA-Approved Respirator (as needed)Under normal operating conditions within a fume hood, respiratory protection is not required. However, in the event of a large spill or ventilation failure, an approved respirator is necessary.[2][6] Use must be in accordance with a formal respiratory protection program that includes fit-testing and training.

Step-by-Step Procedural Guidance

A culture of safety is built on clear, repeatable procedures that integrate hazard mitigation at every step.

Standard Laboratory Handling Workflow

The following workflow illustrates the critical safety checkpoints for a standard laboratory procedure involving this compound.

G cluster_prep Preparation cluster_handling Active Handling cluster_cleanup Post-Procedure prep_area 1. Prepare Work Area (Verify Fume Hood Certification, Clear of Ignition Sources) don_ppe 2. Don Full PPE (Gloves, Goggles, Face Shield, Flame-Resistant Lab Coat) prep_area->don_ppe retrieve 3. Retrieve Chemical (Keep Container Tightly Closed When Not in Use) don_ppe->retrieve experiment 4. Perform Experiment (Work Deliberately to Avoid Splashes) retrieve->experiment decontaminate 5. Decontaminate & Clean (Wipe Down Fume Hood Surfaces) experiment->decontaminate waste 6. Segregate Waste (Place Contaminated PPE and Chemical Waste in Labeled, Sealed Containers) decontaminate->waste doff_ppe 7. Doff PPE (Remove Gloves Using Proper Technique to Avoid Contact) waste->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Safe Handling of this compound.

Spill Management Protocol

In the event of a spill, a calm and methodical response is critical to ensure personnel safety and minimize environmental impact.

  • Alert and Evacuate: Immediately alert all personnel in the vicinity. Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.

  • Remove Ignition Sources: Extinguish any open flames and turn off equipment that could serve as an ignition source.[8]

  • Don Emergency PPE: Before attempting cleanup, don the appropriate PPE, which may include a respirator in addition to the standard gear.

  • Contain and Absorb: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or earth.[3] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[3][9] Use spark-proof tools for collection.[2]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: All contaminated materials, including gloves, absorbent, and shoe covers, must be disposed of as hazardous waste according to institutional and local regulations.[2][8]

G spill Spill Occurs alert 1. Alert Personnel & Evacuate Area spill->alert ppe 2. Don Emergency PPE (Incl. Respirator if Needed) alert->ppe contain 3. Contain with Inert Material (Remove Ignition Sources) ppe->contain collect 4. Collect Waste (Use Spark-Proof Tools) contain->collect decon 5. Decontaminate Area collect->decon dispose 6. Dispose of all materials as Hazardous Waste decon->dispose

Caption: Emergency Protocol for a this compound Spill.

Waste Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle, preventing environmental contamination and ensuring regulatory compliance.

  • Chemical Waste: All unused this compound and solutions containing it must be collected in a dedicated, clearly labeled, and tightly sealed hazardous waste container.[8][9]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent materials, and pipette tips, must be disposed of as solid hazardous waste.[4] They should not be placed in regular trash.

  • Regulatory Compliance: Waste disposal must adhere strictly to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][8] Never discharge this compound into drains or sewer systems.[8]

By adhering to these rigorous protocols—grounded in a thorough understanding of the inherent hazards—researchers can confidently and safely advance their scientific objectives.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.